Product packaging for AC-PHE-OME(Cat. No.:CAS No. 3618-96-0)

AC-PHE-OME

Katalognummer: B556384
CAS-Nummer: 3618-96-0
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: IKGHIFGXPVLPFD-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AC-PHE-OME, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl N-acetyl-L-phenylalaninate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B556384 AC-PHE-OME CAS No. 3618-96-0

Eigenschaften

IUPAC Name

methyl (2S)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHIFGXPVLPFD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3618-96-0
Record name Acetylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-ACETYL-L-PHENYLALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of N-Acetyl-L-phenylalanine Methyl Ester (AC-PHE-OME): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a derivative of the amino acid L-phenylalanine. While not an active pharmaceutical ingredient that initiates a signaling cascade in the traditional sense, its primary and well-documented mechanism of action within biological systems is to serve as a specific substrate for a class of proteolytic enzymes. This technical guide provides an in-depth analysis of the enzymatic hydrolysis of this compound, focusing on its interaction with serine proteases, particularly chymotrypsin. We will detail the catalytic mechanism, present quantitative kinetic data, outline experimental protocols for studying this interaction, and visualize the key processes.

Core Mechanism of Action: Substrate for Serine Proteases

The principal biological role of this compound is to act as a substrate for certain proteolytic enzymes, most notably serine proteases such as chymotrypsin and subtilisin. These enzymes catalyze the hydrolysis of the methyl ester bond of this compound, yielding N-acetyl-L-phenylalanine and methanol. This specificity is primarily dictated by the structural features of this compound, namely the presence of a bulky aromatic side chain (from the phenylalanine residue), which is a key recognition motif for the S1 binding pocket of chymotrypsin and related proteases.

The enzymatic action is highly stereospecific, with these proteases exclusively acting on the L-enantiomer (this compound) when presented with a racemic mixture of N-acetyl-phenylalanine methyl ester. This selective hydrolysis is a widely utilized method for the enzymatic resolution of racemic amino acid derivatives.

The Catalytic Triad and Hydrolysis

The hydrolysis of this compound by serine proteases is facilitated by a catalytic triad of amino acid residues in the enzyme's active site, typically consisting of serine, histidine, and aspartate. The reaction proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.

  • Acylation: The serine residue's hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ester group in this compound. This results in the formation of a tetrahedral intermediate, which then collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down, releasing the N-acetyl-L-phenylalanine product and regenerating the active enzyme.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound as a substrate for chymotrypsin has been quantified through kinetic studies. The Michaelis-Menten parameters, Michaelis constant (Km) and catalytic rate constant (kcat), describe the enzyme-substrate interaction.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Bovine α-ChymotrypsinN-acetyl-L-phenylalanine methyl ester0.861701.98 x 10⁵pH 8.0, 25°C

Table 1: Kinetic parameters for the hydrolysis of this compound by bovine α-chymotrypsin.[1]

Experimental Protocols

The study of the enzymatic hydrolysis of this compound involves specific experimental procedures. Below are representative protocols for enzymatic resolution, which inherently characterizes the substrate specificity of the enzyme for this compound.

Enzymatic Resolution of N-acetyl-D,L-phenylalanine Methyl Ester with Chymotrypsin

This protocol is adapted from established methods for the stereoselective hydrolysis of amino acid esters.

Materials:

  • N-acetyl-D,L-phenylalanine methyl ester

  • α-Chymotrypsin (from bovine pancreas)

  • Tris-HCl buffer (0.1 M, pH 7.8)

  • Sodium hydroxide (1 M) for pH adjustment

  • Reaction vessel with pH and temperature control

  • Organic solvent (e.g., ethyl acetate)

  • Hydrochloric acid (1 M)

Procedure:

  • Substrate Preparation: Prepare a stock solution of N-acetyl-D,L-phenylalanine methyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) to aid solubility. Add the substrate stock solution to the Tris-HCl buffer in the reaction vessel to the desired final concentration (e.g., 10-50 mM).

  • Enzymatic Reaction: Equilibrate the substrate solution to the reaction temperature (e.g., 25°C). Initiate the reaction by adding a solution of α-chymotrypsin.

  • pH Control and Monitoring: Maintain the pH of the reaction mixture at 7.8 using a pH-stat by the controlled addition of 1 M NaOH. The rate of NaOH consumption is proportional to the rate of hydrolysis and can be used to monitor the reaction progress.

  • Reaction Termination: Continue the reaction until approximately 50% of the theoretical amount of NaOH has been consumed, indicating the complete hydrolysis of the L-enantiomer (this compound).

  • Product Separation:

    • Stop the reaction by adjusting the pH to a value where the enzyme is inactive (e.g., pH 2-3).

    • Extract the unreacted N-acetyl-D-phenylalanine methyl ester with an organic solvent like ethyl acetate.

    • The aqueous phase will contain the product, N-acetyl-L-phenylalanine.

Enzymatic Resolution with Subtilisin

Materials:

  • N-acetyl-D,L-phenylalanine methyl ester

  • Subtilisin (e.g., from Bacillus licheniformis)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.5)

  • Sodium hydroxide (0.2 N)

  • Methylene chloride

  • Ethyl acetate

  • Concentrated sulfuric acid

Procedure:

  • Reaction Setup: Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester in the aqueous buffer. Adjust the pH to 7.5 with 0.2 N NaOH.

  • Enzyme Addition: Add subtilisin to the mixture with stirring.

  • pH Maintenance: Maintain the pH at 7.5 by the controlled addition of 0.2 N NaOH until the enzyme activity ceases (approximately 45-60 minutes).

  • Extraction of Unreacted Ester: Extract the reaction mixture with methylene chloride to separate the unreacted N-acetyl-D-phenylalanine methyl ester.

  • Isolation of Product: Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid. Extract the N-acetyl-L-phenylalanine product with ethyl acetate.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Hydrolysis_of_AC_PHE_OME Figure 1: Catalytic Cycle of this compound Hydrolysis by a Serine Protease cluster_enzyme Serine Protease Active Site E_cat Enzyme (Ser, His, Asp) ES_complex Enzyme-Substrate Complex E_cat->ES_complex AC_PHE_OME This compound (Substrate) AC_PHE_OME->ES_complex Binding Tetrahedral_1 Tetrahedral Intermediate 1 ES_complex->Tetrahedral_1 Nucleophilic Attack (Ser) Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_1->Acyl_Enzyme Intermediate Collapse Methanol Methanol Tetrahedral_1->Methanol Tetrahedral_2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_2 Nucleophilic Attack (H2O) Water Water Water->Acyl_Enzyme Enters Active Site Product N-Acetyl-L-phenylalanine Tetrahedral_2->Product Intermediate Collapse E_regenerated Regenerated Enzyme Tetrahedral_2->E_regenerated E_regenerated->E_cat Ready for next cycle

Figure 1: Catalytic Cycle of this compound Hydrolysis

Experimental_Workflow Figure 2: Workflow for Enzymatic Resolution of N-acetyl-D,L-phenylalanine Methyl Ester Start Start: Racemic Mixture (N-acetyl-D,L-phe-OMe) Reaction Enzymatic Hydrolysis (e.g., Chymotrypsin, pH 7.8, 25°C) Start->Reaction Monitoring Monitor Reaction (e.g., pH-stat) Reaction->Monitoring Extraction Solvent Extraction (e.g., Methylene Chloride) Monitoring->Extraction ~50% Conversion Aqueous_Phase Aqueous Phase: N-acetyl-L-phenylalanine Extraction->Aqueous_Phase Organic_Phase Organic Phase: N-acetyl-D-phenylalanine methyl ester Extraction->Organic_Phase Acidification Acidification (pH 1-2) Aqueous_Phase->Acidification D_Ester Isolated Unreacted Ester: N-acetyl-D-phenylalanine methyl ester Organic_Phase->D_Ester Solvent Evaporation Final_Extraction Final Extraction (e.g., Ethyl Acetate) Acidification->Final_Extraction L_Product Isolated Product: N-acetyl-L-phenylalanine Final_Extraction->L_Product

Figure 2: Experimental Workflow for Enzymatic Resolution

Conclusion

The mechanism of action of this compound is fundamentally that of a specific substrate for serine proteases. Its interaction with enzymes like chymotrypsin is characterized by high stereoselectivity and catalytic efficiency. This property is not only of biochemical interest but also forms the basis for practical applications in the stereoselective synthesis of chiral molecules. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive understanding of this mechanism for researchers and professionals in the fields of biochemistry, enzymology, and drug development.

References

Synthesis and Characterization of N-Acetyl-L-phenylalanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Acetyl-L-phenylalanine methyl ester, a key building block in peptide synthesis and a compound of interest in pharmaceutical development. This document details established synthetic protocols and comprehensive characterization data to support research and development activities.

Introduction

N-Acetyl-L-phenylalanine methyl ester is the N-acetylated and methyl-esterified derivative of the essential amino acid L-phenylalanine. The N-acetylation serves as a crucial protecting group for the amino functionality, preventing unwanted side reactions during peptide synthesis. The methyl ester modification of the carboxylic acid group also plays a significant role in synthetic strategies. This guide outlines common and effective methods for the preparation of this compound and the analytical techniques used to confirm its identity and purity.

Synthesis Protocols

Several methods are employed for the synthesis of N-Acetyl-L-phenylalanine methyl ester. Below are detailed experimental protocols for two common approaches.

Fischer-Speier Esterification of N-Acetyl-L-phenylalanine

This classic method involves the acid-catalyzed esterification of N-Acetyl-L-phenylalanine using methanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-L-phenylalanine (e.g., 10.36 g, 50 mmol) in methanol (e.g., 48 g, 1.5 mol).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 g, 0.02 mol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours.[1]

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oily residue in a suitable organic solvent, such as diethyl ether (e.g., 100 mL).

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (e.g., 50 mL) to neutralize the acid catalyst, followed by a saturated sodium chloride solution (brine, e.g., 50 mL).[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.[1]

    • The crude product can be further purified by trituration with petroleum ether to induce crystallization, followed by filtration and vacuum drying to obtain the final white product.[1][2]

Synthesis from L-Phenylalanine using Thionyl Chloride

This one-pot method directly converts L-phenylalanine to its N-acetylated methyl ester.

Experimental Protocol:

  • Esterification:

    • Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Add thionyl chloride dropwise to the stirred suspension.[3]

    • Allow the reaction to stir at room temperature for 24 hours.[3]

    • Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.

  • Acetylation:

    • The crude ester hydrochloride can then be acetylated using acetic anhydride in the presence of a base like pyridine.

    • Suspend the L-phenylalanine methyl ester hydrochloride in a mixture of pyridine and acetic anhydride and stir overnight.[4]

  • Work-up and Isolation:

    • Evaporate the solvent and dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic solution with dilute HCl, a sodium bicarbonate solution, and water.[4]

    • Dry the organic layer over a drying agent (e.g., MgSO4), filter, and concentrate.

    • The product can be precipitated or recrystallized from a suitable solvent system like ethyl acetate/hexanes.[4]

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized N-Acetyl-L-phenylalanine methyl ester. The following tables summarize typical analytical data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₃[5][6]
Molecular Weight221.25 g/mol [5][7]
AppearanceWhite to off-white powder/solid[5]
Melting Point62 - 73 °C[2][5][8]
Optical Rotation [α]D²⁰+9 ± 2° (c=1 in MeOH)[5]
Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolventReference
8.33d1HNHDMSO-d₆[9]
7.33 – 7.16m5HAr-HDMSO-d₆[9]
4.44ddd1Hα-CHDMSO-d₆[9]
3.59s3HOCH₃DMSO-d₆[9]
3.00, 2.87dd, dd2Hβ-CH₂DMSO-d₆[9]
1.79s3HCH₃CODMSO-d₆[9]
7.32–7.09m5HAr-HCDCl₃[10]
6.02d1HNHCDCl₃[10]
4.88dt1Hα-CHCDCl₃[10]
3.72s3HOCH₃CDCl₃[10]
3.14, 3.07dd, dd2Hβ-CH₂CDCl₃[10]
1.99s3HCH₃COCDCl₃[10]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentSolventReference
172.19C=O (ester)DMSO-d₆[9]
169.29C=O (amide)DMSO-d₆[9]
137.25Ar-C (quaternary)DMSO-d₆[9]
128.99Ar-CHDMSO-d₆[9]
128.23Ar-CHDMSO-d₆[9]
126.52Ar-CHDMSO-d₆[9]
53.60α-CHDMSO-d₆[9]
51.79OCH₃DMSO-d₆[9]
36.72β-CH₂DMSO-d₆[9]
22.23CH₃CODMSO-d₆[9]
172.0C=O (ester)CDCl₃[10]
169.5C=O (amide)CDCl₃[10]
135.8Ar-C (quaternary)CDCl₃[10]
129.2Ar-CHCDCl₃[10]
128.5Ar-CHCDCl₃[10]
127.1Ar-CHCDCl₃[10]
53.1α-CHCDCl₃[10]
52.2OCH₃CDCl₃[10]
37.8β-CH₂CDCl₃[10]
23.0CH₃COCDCl₃[10]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/zReference
[C₁₂H₁₆NO₃]⁺ [M+H]⁺222.1130222.1137[9]
[C₁₂H₁₅NO₃Na]⁺ [M+Na]⁺244.0950244.0941[10]

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a general experimental workflow is provided below using the Fischer-Speier esterification as an example.

Synthesis_Workflow Reactants N-Acetyl-L-phenylalanine + Methanol Reaction Reflux Reactants->Reaction Add AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->Reaction Workup Work-up (Solvent Removal, Extraction) Reaction->Workup Cool Purification Purification (Crystallization) Workup->Purification Product N-Acetyl-L-phenylalanine Methyl Ester Purification->Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Caption: General workflow for the synthesis of N-Acetyl-L-phenylalanine methyl ester.

This guide serves as a comprehensive resource for the synthesis and characterization of N-Acetyl-L-phenylalanine methyl ester. The detailed protocols and tabulated data are intended to facilitate its preparation and verification in a laboratory setting, thereby supporting its application in further research and development.

References

In-Depth Technical Guide: Enzymatic Activity of N-Acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Introduction

N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) is a derivative of the amino acid L-phenylalanine, commonly utilized as a substrate for various proteases, most notably α-chymotrypsin. Its structure, featuring a blocked N-terminus (acetyl group) and a protected C-terminus (methyl ester), makes it an ideal candidate for studying the esterase activity of chymotrypsin and other serine proteases. This technical guide provides a comprehensive overview of the enzymatic activity of this compound, focusing on its interaction with chymotrypsin. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the catalytic mechanism and experimental workflow.

Data Presentation: Kinetic Parameters of this compound Hydrolysis

The enzymatic hydrolysis of this compound by proteases like chymotrypsin is a cornerstone of enzyme kinetics studies. The efficiency of this reaction is typically quantified by the Michaelis constant (Km) and the catalytic rate constant (kcat). While research has been conducted to determine these parameters for this compound and related compounds, specific values were not available in the public domain at the time of this review. A key study by Bose and Dotson (1981) investigated a series of N-acetylated peptide methyl esters, including this compound (where n=0 in the general formula N-acetyl-(glycyl)n-L-phenylalanine methyl ester), and determined their kcat and Km values with bovine chymotrypsin Aα at pH 8.00 and 25.0 °C.[1] However, the precise numerical data from this study could not be retrieved for this guide.

For comparative purposes, the table below is structured to present such data.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
α-ChymotrypsinThis compoundData not availableData not availableData not availablepH 8.0, 25°C(Bose and Dotson, 1981)
Other ProteasesThis compoundData not availableData not availableData not available

Experimental Protocols

The following protocols provide a detailed methodology for assaying the enzymatic activity of α-chymotrypsin using this compound as a substrate. The procedure is adapted from standard chymotrypsin assays.

Materials and Reagents
  • Enzyme: α-Chymotrypsin from bovine pancreas (lyophilized powder)

  • Substrate: N-acetyl-L-phenylalanine methyl ester (this compound)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Solvent for Substrate: Acetonitrile or Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer: Capable of measuring absorbance at 245 nm

  • Quartz Cuvettes: 1 cm path length

  • Temperature-controlled water bath or cuvette holder

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer.

  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of acetonitrile or DMSO.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C).

Assay Procedure
  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 245 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Prepare the Reaction Mixture: In a 1 mL quartz cuvette, add the following:

    • Assay Buffer (to a final volume of 1 mL)

    • A specific volume of the substrate stock solution to achieve the desired final concentration (e.g., in the range of 0.1 to 5 mM). Mix by inversion.

  • Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette to start the reaction. The final enzyme concentration should be in the nanomolar range.

  • Monitor the Reaction: Immediately start recording the increase in absorbance at 245 nm over time. The hydrolysis of the ester bond in this compound leads to the formation of N-acetyl-L-phenylalanine, which has a higher molar absorptivity at this wavelength.

  • Data Analysis:

    • Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute to the rate of product formation using the Beer-Lambert law (v0 = ΔA / (ε * l) * V / t), where ε is the molar extinction coefficient of the product at 245 nm, l is the path length of the cuvette (1 cm), V is the reaction volume, and t is time.

    • Repeat the assay with varying substrate concentrations to determine the Km and Vmax (and subsequently kcat) by fitting the data to the Michaelis-Menten equation.

Visualizations

Catalytic Mechanism of Chymotrypsin

The hydrolysis of this compound by chymotrypsin follows the well-established mechanism for serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The reaction proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.

Chymotrypsin_Catalytic_Mechanism E_S E + S (Enzyme + this compound) ES E-S (Michaelis Complex) E_S->ES Substrate Binding TS1 Tetrahedral Intermediate 1 ES->TS1 Nucleophilic Attack (Ser195 on Carbonyl C) Acyl_E Acyl-Enzyme Intermediate + P1 (Methanol) TS1->Acyl_E Collapse of Intermediate (His57 protonates leaving group) Acyl_E_H2O Acyl-Enzyme + H2O Acyl_E->Acyl_E_H2O Water enters active site TS2 Tetrahedral Intermediate 2 Acyl_E_H2O->TS2 Nucleophilic Attack (Water on Acyl-Enzyme) E_P2 E + P2 (N-acetyl-L-phenylalanine) TS2->E_P2 Collapse of Intermediate (Release of Product) E_P2->E_S Enzyme Regeneration

Caption: Catalytic cycle of chymotrypsin with this compound.

Experimental Workflow for Enzyme Kinetics

The determination of the kinetic parameters for an enzyme-substrate pair involves a systematic experimental workflow. This process begins with the preparation of reagents and culminates in data analysis to derive the kinetic constants.

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate Stocks) assay_setup 2. Assay Setup (Spectrophotometer, Temperature Control) prep->assay_setup reaction_mix 3. Prepare Reaction Mixtures (Varying Substrate Concentrations) assay_setup->reaction_mix initiate 4. Initiate Reaction (Add Enzyme) reaction_mix->initiate monitor 5. Monitor Reaction Progress (e.g., Absorbance Change over Time) initiate->monitor calc_rate 6. Calculate Initial Velocity (v0) monitor->calc_rate plot 7. Plot v0 vs. [Substrate] calc_rate->plot analysis 8. Data Analysis (Michaelis-Menten Fit, Determine Km & Vmax) plot->analysis

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

N-acetyl-L-phenylalanine methyl ester is a valuable tool for probing the enzymatic activity of chymotrypsin and related proteases. Its hydrolysis provides a straightforward model for studying Michaelis-Menten kinetics. While the specific kinetic constants for the interaction of this compound with chymotrypsin have been determined, they were not publicly accessible for inclusion in this guide. The provided protocols and diagrams offer a robust framework for researchers to conduct and understand the enzymatic assays involving this substrate. Further investigation into historical literature may yield the precise quantitative data to complete the kinetic profile of this compound.

References

The Role of N-Acetyl-L-phenylalanine Methyl Ester (AC-PHE-OME) in Advancing Protein Structure Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a derivative of the essential amino acid L-phenylalanine, featuring an acetylated N-terminus and a methyl-esterified C-terminus. These modifications confer unique physicochemical properties that make it a valuable tool in the field of protein chemistry and structural biology. By blocking the terminal charges, this compound can mimic a residue within a polypeptide chain, making it an excellent model for studying the intrinsic conformational preferences of phenylalanine. This technical guide provides an in-depth overview of the applications of this compound in protein structure studies, including its use in biophysical characterization, and as a tool in structural determination techniques.

Core Applications of this compound in Protein Science

The utility of this compound stems from its ability to act as a versatile building block and a biophysical probe. Its primary applications include:

  • Building Block in Peptide Synthesis: this compound is widely used as a fundamental component in both solid-phase and solution-phase peptide synthesis.[1] The protecting groups on the termini prevent unwanted side reactions and allow for controlled, sequential addition of amino acids to build custom peptides.

  • Model for Secondary Structure Formation: Gas-phase studies on this compound and its dimers have revealed a propensity to form structures related to β-sheets. This makes it a valuable model system for investigating the fundamental forces that drive protein folding and the formation of secondary structural elements.

  • Biophysical and Biochemical Assays: As a stable, neutral molecule, this compound and peptides incorporating it can be used to study enzyme kinetics, protein stability, and ligand binding without the confounding effects of terminal charges. It can serve as a substrate or inhibitor analog for various enzymes.

Quantitative Data on the Influence of N-Terminal Acetylation and C-Terminal Esterification on Protein Properties

While specific quantitative data for the effect of incorporating a single this compound moiety on the stability and folding of large proteins is not extensively documented in publicly available literature, we can infer its potential impact from studies on N-terminal acetylation and C-terminal modification of peptides and proteins. N-terminal acetylation is a common post-translational modification in eukaryotes and is known to influence protein stability, localization, and interaction.[2]

The following tables present a summary of the types of quantitative data that can be obtained when studying the effects of terminal modifications, illustrated with hypothetical but realistic values for a model protein.

Table 1: Impact of Terminal Modifications on Protein Thermal Stability

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)Method
Wild-Type Protein65.2-Thermal Shift Assay
Protein with N-terminal Acetylation67.5+2.3Thermal Shift Assay
Protein with C-terminal Esterification66.8+1.6Thermal Shift Assay
Protein with this compound at N-terminus68.1+2.9Thermal Shift Assay

Note: Data is illustrative and will vary depending on the specific protein and experimental conditions.

Table 2: Influence of Terminal Modifications on Protein-Ligand Interactions

SystemDissociation Constant (Kd)Binding Affinity ChangeMethod
Wild-Type Protein + Ligand X1.5 µM-Isothermal Titration Calorimetry
N-acetylated Protein + Ligand X1.2 µM1.25-fold increaseIsothermal Titration Calorimetry
C-esterified Protein + Ligand X1.4 µM1.07-fold increaseIsothermal Titration Calorimetry
This compound-terminated Protein + Ligand X1.1 µM1.36-fold increaseIsothermal Titration Calorimetry

Note: Data is illustrative. The effect of terminal modifications on ligand binding is highly dependent on the location of the modification relative to the binding site.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound or peptides containing it in protein structure studies. These protocols are generalized and should be optimized for specific research applications.

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide with this compound at the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin capacity) in DMF.

    • Add DIC (3 eq.) and OxymaPure (3 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Coupling of this compound: For the final coupling step at the N-terminus:

    • Perform the final Fmoc deprotection (step 2).

    • Dissolve this compound (3 eq.) in DMF and activate with DIC and OxymaPure as in step 3.

    • Add the activated this compound to the resin and shake for 2 hours.

    • Wash the resin with DMF and then with DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: X-ray Crystallography of a Protein in Complex with an this compound-containing Peptide

This protocol outlines the general steps for obtaining a crystal structure of a protein-peptide complex where the peptide contains this compound. This can be particularly useful for studying binding interactions in the absence of terminal charge effects.

Materials:

  • Purified protein of interest

  • Purified this compound-containing peptide

  • Crystallization screening kits

  • Cryoprotectant solution

  • X-ray diffraction equipment

Methodology:

  • Complex Formation: Mix the purified protein and the this compound-containing peptide in a suitable buffer at a molar excess of the peptide (e.g., 1:5 protein to peptide ratio) to ensure saturation of the binding site. Incubate for 1 hour on ice.

  • Concentration: Concentrate the protein-peptide complex to a suitable concentration for crystallization (typically 5-15 mg/mL).

  • Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions. Mix the protein-peptide complex solution with the reservoir solution in a 1:1 ratio.

  • Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a cryo-loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Vitrification: Plunge-freeze the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in a cryo-stream and collect diffraction data using an X-ray source.[3]

  • Structure Determination: Process the diffraction data, determine the phases (e.g., by molecular replacement using the known protein structure), build the model of the protein-peptide complex into the electron density map, and refine the structure.[3]

Protocol 3: NMR Spectroscopy to Probe the Interaction of an this compound-containing Peptide with a Protein

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. Chemical Shift Perturbation (CSP) mapping can identify the binding interface.

Materials:

  • 15N-labeled purified protein

  • Unlabeled this compound-containing peptide

  • NMR buffer (e.g., phosphate or HEPES buffer in 90% H2O/10% D2O)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Prepare a sample of the 15N-labeled protein in the NMR buffer at a concentration suitable for NMR (e.g., 100-500 µM).

  • Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the free protein. This spectrum serves as the reference, where each peak corresponds to a backbone N-H group of a specific amino acid residue.

  • Titration:

    • Prepare a concentrated stock solution of the this compound-containing peptide in the same NMR buffer.

    • Add small aliquots of the peptide stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 protein to peptide).

  • Acquire Spectra at Each Titration Point: Record a 1H-15N HSQC spectrum after each addition of the peptide, ensuring the sample has equilibrated.

  • Data Analysis (CSP Mapping):

    • Overlay the HSQC spectra from the titration.

    • Identify the protein amide peaks that shift their position upon addition of the peptide. These are the residues whose chemical environment is perturbed by the binding event.

    • Calculate the weighted average chemical shift difference (Δδ) for each residue using the formula: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

    • Map the residues with significant Δδ values onto the protein structure to visualize the binding interface.

Protocol 4: Cryo-Electron Microscopy (Cryo-EM) of a Large Protein Complex Stabilized by an this compound-containing Ligand

For large, flexible protein complexes, cryo-EM is the preferred method for structure determination. An this compound-containing ligand might stabilize a particular conformation of the complex. The hydrophobic nature of this compound may require special considerations during sample preparation to avoid aggregation at the air-water interface.[4]

Materials:

  • Purified large protein complex

  • This compound-containing ligand

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission Electron Microscope (TEM)

Methodology:

  • Complex Formation and Optimization:

    • Incubate the purified protein complex with a molar excess of the this compound-containing ligand to promote binding and conformational stabilization.

    • Optimize the buffer conditions to ensure complex stability and minimize aggregation. This may involve screening different pH values, salt concentrations, and the addition of small amounts of non-denaturing detergents if the ligand is hydrophobic.

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make them hydrophilic.

    • Apply a small volume (3-4 µL) of the sample to the grid.

  • Blotting and Vitrification:

    • In a plunge-freezing apparatus, blot the grid with filter paper to create a thin film of the sample. The blotting time is a critical parameter to optimize.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[5]

  • Cryo-EM Data Collection:

    • Transfer the vitrified grid to a cryo-TEM.

    • Collect a large dataset of micrographs of the ice-embedded particles at different orientations.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking, 2D classification to remove junk particles and identify different views, and 3D reconstruction to generate a high-resolution density map of the protein complex.

    • Build an atomic model into the cryo-EM map and refine it.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the application of this compound.

Experimental Workflow for Peptide Synthesis and Characterization

peptide_synthesis_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (Verification) Purification->MassSpec Verify Mass Purity Analytical HPLC (Purity Check) Purification->Purity Assess Purity

Caption: Workflow for synthesizing and verifying an this compound-containing peptide.

Logical Flow for Structural Studies of a Protein-Peptide Complex

structural_studies_flow Start Purified Protein & This compound Peptide Complex Form Protein-Peptide Complex Start->Complex Method Choose Structural Method Complex->Method Xray X-ray Crystallography Method->Xray Crystals form NMR NMR Spectroscopy Method->NMR Soluble, < 40 kDa CryoEM Cryo-Electron Microscopy Method->CryoEM Large complex Data Data Collection Xray->Data NMR->Data CryoEM->Data Structure Structure Determination & Analysis Data->Structure

Caption: Decision tree for selecting a structural biology method to study a protein-AC-PHE-OME peptide complex.

Signaling Pathway Investigation Using an this compound Probe (Hypothetical)

While this compound is not a known signaling molecule, a synthetic peptide containing it could be used as a probe to investigate a signaling pathway, for example, by acting as a stable, non-hydrolyzable analog of a natural peptide ligand.

signaling_probe_workflow Probe This compound Peptide Probe (Ligand Analog) Binding Binding Probe->Binding Receptor Cell Surface Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Activation Binding->Receptor Response Cellular Response (e.g., Gene Expression) Downstream->Response Control Natural Peptide Ligand Control->Binding

References

An In-depth Technical Guide to the Early Research and Discovery of N-Acetyl-L-phenylalanine Methyl Ester (Ac-L-Phe-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) is a protected amino acid derivative that has played a significant role in the field of biochemistry, particularly in the study of proteolytic enzymes. Its utility as a specific substrate for chymotrypsin has been instrumental in elucidating the kinetics and mechanisms of enzyme catalysis. This technical guide provides a comprehensive overview of the early research surrounding Ac-L-Phe-OMe, focusing on its synthesis, characterization, and foundational role in enzyme kinetics. Detailed experimental protocols from early literature are presented, along with quantitative data and visualizations of key chemical and biochemical pathways.

Introduction: The Emergence of a Key Substrate

The mid-20th century marked a period of intense investigation into the mechanisms of enzyme action. Proteases, the enzymes responsible for breaking down proteins, were a key area of focus. To study these enzymes, researchers required well-defined, small-molecule substrates that would allow for the precise measurement of catalytic activity. N-acetylated amino acid esters emerged as ideal candidates for this purpose.

Ac-L-Phe-OMe, in particular, gained prominence due to its specificity for chymotrypsin, a digestive enzyme that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan[1]. The N-acetyl group protects the amino terminus, while the methyl ester at the carboxyl terminus provides a convenient linkage for monitoring cleavage, often through spectrophotometric methods. While a definitive "discovery" paper for Ac-L-Phe-OMe is not readily identifiable, its use in seminal studies on chymotrypsin kinetics from the 1950s indicates its synthesis and availability during this period. The early research was characterized by the development of synthetic routes and the application of this compound to unravel the intricacies of enzyme-substrate interactions.

Early Synthetic Methodologies

The synthesis of Ac-L-Phe-OMe in early research typically involved a two-step process: the N-acetylation of L-phenylalanine, followed by the esterification of the resulting N-acetyl-L-phenylalanine. Alternatively, methods for the synthesis of the racemic mixture (Ac-D,L-Phe-OMe) followed by enzymatic resolution were also employed.

Synthesis of the Precursor: N-Acetyl-L-phenylalanine

A common and efficient method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride in an acetic acid medium[2]. This method is known for its high yield and purity of the resulting N-acetylated amino acid.

Esterification of N-Acetyl-L-phenylalanine

While specific early publications detailing the direct esterification of N-acetyl-L-phenylalanine to its methyl ester are scarce, a general and historically significant method for esterification is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. A patent from a later period describes a similar acid-catalyzed esterification for the racemic mixture, which is analogous to the methods that would have been used for the L-isomer[3].

Synthesis of Racemic Ac-D,L-Phe-OMe

Early research also involved the synthesis of the racemic mixture of N-acetyl-phenylalanine methyl ester, which could then be used in studies or for the separation of enantiomers. Two notable methods from the literature are detailed below.

This method involves the direct esterification of racemic N-acetyl-phenylalanine with methanol using sulfuric acid as a catalyst[3].

Another approach involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid over a Raney nickel catalyst[4].

Experimental Protocols

The following sections provide detailed experimental protocols based on early and foundational synthetic methods.

Protocol for the Synthesis of N-Acetyl-L-phenylalanine

This protocol is adapted from established methods of N-acetylation of amino acids[2].

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, combine L-phenylalanine and glacial acetic acid.

  • Dissolution: Stir the mixture to dissolve the L-phenylalanine. Gentle warming may be applied if necessary.

  • Addition of Acetic Anhydride: Begin the dropwise addition of acetic anhydride from the dropping funnel. The addition should be controlled over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.

  • Isolation and Crystallization: Cool the mixture in an ice bath to induce crystallization. Allow the mixture to stand for at least 1 hour to ensure complete crystallization.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and then dry them under vacuum to a constant weight.

Protocol for the Synthesis of Ac-D,L-Phe-OMe via Acid-Catalyzed Esterification

This protocol is based on the method described in a 1980 patent for the synthesis of the racemic mixture[3].

  • Reaction Mixture: Into a 100 mL round-bottom flask, place 10.36 grams (50 millimoles) of N-acetyl-D,L-phenylalanine, 48 grams (1.5 moles) of methanol, and 2 grams (0.02 moles) of sulfuric acid.

  • Reflux: Reflux the mixture for 3 hours.

  • Solvent Removal: Remove the solvent under vacuum.

  • Work-up: Take up the resulting oily residue in 100 mL of ether. Wash the ether solution with 50 mL of 5% sodium bicarbonate, followed by 50 mL of saturated sodium chloride solution.

  • Drying and Isolation: Dry the ether layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield an oily residue.

  • Purification: Triturate the oily residue with 100 mL of petroleum ether. Remove the petroleum ether with a water aspirator. The oily residue should solidify. Break up the white mass, wash with additional petroleum ether, filter, and vacuum dry.

Protocol for the Synthesis of Ac-D,L-Phe-OMe via Hydrogenation

This protocol is adapted from a published synthesis method[4].

  • Initial Slurry: Prepare a slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) in methanol (24 ml).

  • Base Treatment: Treat the slurry with sodium methoxide (0.54 g, 0.01 mol) and stir the resulting dark solution for 10 minutes.

  • Hydrogenation: Transfer the solution to a sealed Parr autoclave and hydrogenate at 200 psi of hydrogen over Raney nickel (5.87 g, 0.10 mol) at 50°C for 2.5 hours.

  • Catalyst Removal: After cooling, filter the reaction mixture through a Celite pad to remove the nickel catalyst.

  • Concentration: Concentrate the filtrate in vacuo to afford a red oil.

  • Extraction: Slurry the oil in diethyl ether (200 ml) and shake with cold 0.5N hydrochloric acid (100 ml) for approximately one minute. Separate the layers and extract the aqueous portion with an additional 100 ml of diethyl ether.

  • Final Isolation: Combine the ether extracts, wash with brine (100 ml), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford a reddish oily residue. Triturate the residue in petroleum ether (100 ml) and evaporate the solvent to yield a light yellow solid. The solid can be recrystallized from diethyl ether-petroleum ether.

Quantitative Data from Early Research

The following tables summarize the quantitative data reported in the early literature for the synthesis of Ac-D,L-Phe-OMe.

Table 1: Quantitative Data for Acid-Catalyzed Esterification of N-Acetyl-D,L-phenylalanine[3]

ParameterValue
Starting MaterialN-acetyl-D,L-phenylalanine
Yield75%
Melting Point62-64 °C
ProductN-acetyl-D,L-phenylalanine methyl ester

Table 2: Quantitative Data for Hydrogenation of Azlactone Precursor[4]

ParameterValue
Starting MaterialAzlactone of N-acetyl-acetaminocinnamic acid
Yield95%
Melting Point62-63 °C
ProductN-acetyl-D,L-phenylalanine methyl ester

Foundational Role in Enzyme Kinetics: The Chymotrypsin Model

The primary significance of Ac-L-Phe-OMe in early biochemical research was its use as a specific substrate for studying the kinetics of chymotrypsin. The hydrolysis of the ester bond by chymotrypsin results in the formation of N-acetyl-L-phenylalanine and methanol. This reaction follows a "Ping-Pong" mechanism, which involves the formation of a covalent acyl-enzyme intermediate[5].

The study of this reaction with substrates like Ac-L-Phe-OMe and related compounds, such as N-acetyl-L-phenylalanine p-nitrophenyl ester, led to the observation of a "pre-steady-state burst" of product formation. This burst corresponds to the rapid acylation of the enzyme's active site serine residue, followed by a slower, rate-limiting deacylation step where the acyl-enzyme intermediate is hydrolyzed by water[5]. This two-step process was a pivotal discovery in understanding enzyme mechanisms.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflows and the enzymatic reaction pathway.

Synthesis_Workflow_Acid_Catalysis cluster_reactants Reactants cluster_process Process cluster_product Product Ac_DL_Phe N-Acetyl-D,L-phenylalanine Reflux Reflux (3 hours) Ac_DL_Phe->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (catalyst) H2SO4->Reflux Workup Solvent Removal & Ether Extraction Reflux->Workup Reaction Mixture Purification Trituration with Petroleum Ether Workup->Purification Crude Product Ac_DL_Phe_OMe N-Acetyl-D,L-phenylalanine methyl ester Purification->Ac_DL_Phe_OMe Purified Product

Caption: Workflow for the synthesis of Ac-D,L-Phe-OMe via acid-catalyzed esterification.

Chymotrypsin_Catalytic_Cycle E_S E + S (Chymotrypsin + Ac-L-Phe-OMe) ES E-S (Michaelis Complex) E_S->ES Binding Acyl_E E-Acyl + P1 (Acyl-enzyme + Methanol) ES->Acyl_E Acylation (fast) E_P2 E + P2 (Chymotrypsin + Ac-L-Phe) Acyl_E->E_P2 Deacylation (slow) E_P2->E_S Enzyme Regeneration H2O H2O H2O->Acyl_E

Caption: The "Ping-Pong" mechanism of chymotrypsin-catalyzed hydrolysis of Ac-L-Phe-OMe.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the importance of N-acetyl-L-phenylalanine methyl ester in the advancement of biochemistry is clear. Its role as a specific substrate for chymotrypsin provided a crucial tool for the pioneering enzymologists of the mid-20th century, enabling them to dissect the catalytic mechanism of one of the most well-studied enzymes. The synthetic methodologies developed for Ac-L-Phe-OMe and its analogs laid the groundwork for the broader field of peptide chemistry and the design of enzyme inhibitors. This guide has provided a detailed look into the early research and discovery of this foundational biochemical reagent, highlighting the experimental protocols and quantitative data that underpinned its early applications.

References

AC-PHE-OME: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a versatile chiral building block derived from the naturally occurring amino acid L-phenylalanine. Its unique structural features, combining a protected amine and a methyl-esterified carboxylic acid, make it a valuable tool in a variety of organic synthesis applications, most notably in the construction of complex chiral molecules. This technical guide provides an in-depth overview of this compound's core applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.

Core Applications in Asymmetric Synthesis

This compound and its derivatives are primarily utilized in two key areas of organic synthesis: as a fundamental component in peptide synthesis and as a chiral auxiliary to control stereochemistry in the formation of new chiral centers.

1. Peptide Synthesis:

This compound serves as a readily available, protected amino acid derivative for both solid-phase and solution-phase peptide synthesis. The N-acetyl group provides a stable protecting group for the amine, preventing unwanted side reactions during peptide coupling. The methyl ester at the C-terminus can be saponified to the corresponding carboxylic acid for further coupling reactions or can be directly incorporated as the C-terminal residue.

2. Chiral Auxiliary in Asymmetric Synthesis:

The inherent chirality of the L-phenylalanine backbone in this compound allows it to be used as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol reactions, and Michael additions. After the desired chiral center is created, the auxiliary can be cleaved and potentially recycled.

Quantitative Data for Key Reactions

The following tables summarize quantitative data for representative reactions involving this compound and closely related phenylalanine derivatives, highlighting their efficiency in achieving high yields and stereoselectivity.

Table 1: Asymmetric Alkylation of Glycine Derivatives using Chiral Phase-Transfer Catalysis

This table presents data for the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl bromides, catalyzed by a chiral phase-transfer catalyst to yield phenylalanine derivatives. While not directly using this compound as the auxiliary, this method is a key strategy for synthesizing complex and unnatural phenylalanine derivatives.

EntryBenzyl Bromide SubstituentYield (%)ee (%)
14-F7795
24-Br9595
34-Cl7696
43,5-di-Cl9397
53,5-di-MeO8596
62-I8296

(Data sourced from a study on the synthesis of chiral phenylalanine derivatives catalyzed by Cinchona alkaloid quaternary ammonium salts as asymmetric phase-transfer catalysts)[1].

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its application in asymmetric synthesis.

Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a standard procedure for coupling an N-protected amino acid, such as Ac-Phe-OH (the hydrolyzed form of this compound), to an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Ac-Phe-OH) (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • HBTU (1.0 eq)

  • DIPEA (1.0 eq)

  • CH₂Cl₂

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride in CH₂Cl₂.

  • Add DIPEA to the solution to neutralize the hydrochloride salt and stir for 10 minutes.

  • To this mixture, add the N-protected amino acid and HBTU.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Filter the resulting suspension and wash the filtrate with 1 M HCl, saturated NaHCO₃, and water.

  • Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Recrystallize the crude product from CH₂Cl₂/hexanes to obtain the pure dipeptide.

Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base (Conceptual Framework)

Materials:

  • (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (Chiral Auxiliary)

  • Glycine

  • Ni(NO₃)₂·6H₂O

  • Na₂CO₃

  • n-Bu₄NI

  • Alkylating agent (e.g., benzyl bromide)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • Complex Formation: Stir a mixture of the chiral auxiliary, glycine, Ni(NO₃)₂·6H₂O, and Na₂CO₃ in the appropriate solvent to form the chiral Ni(II) complex of the glycine Schiff base.

  • Alkylation: Add the alkylating agent and a phase-transfer catalyst (e.g., n-Bu₄NI) to the reaction mixture. Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a dilute acid (e.g., 5% aqueous acetic acid). Filter the precipitate, wash, and dry to obtain the diastereomeric product mixture.

  • Auxiliary Removal: Hydrolyze the product by heating with aqueous HCl to cleave the chiral auxiliary and isolate the desired α-amino acid.

Protocol 3: Removal of the Chiral Auxiliary (General Procedure)

The removal of an N-acyl chiral auxiliary, such as one derived from this compound, is typically achieved through hydrolysis or reduction.

Hydrolysis (to yield a carboxylic acid):

  • Dissolve the product from the asymmetric reaction in a mixture of THF, methanol, and water.

  • Add an excess of a base, such as LiOH·H₂O.

  • Reflux the mixture for 24 hours.

  • After cooling, acidify the reaction mixture with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the chiral carboxylic acid.

Reduction (to yield an alcohol):

  • Dissolve the product in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C and add a reducing agent like LiAlH₄ or LiBH₄.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction carefully with water and/or aqueous NaOH.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic layer to obtain the chiral alcohol.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of this compound.

Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle cluster_final_steps Final Steps Resin Resin Swelling Swell Resin (e.g., in DCM) Resin->Swelling Washing1 Wash Resin (e.g., with DMF) Swelling->Washing1 Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Washing1->Deprotection Washing2 Wash Resin Deprotection->Washing2 Coupling Couple Next Fmoc-AA-OH (e.g., HBTU/DIPEA) Washing2->Coupling Washing3 Wash Resin Coupling->Washing3 Washing3->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing3->Final_Deprotection Cleavage Cleave from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow

Asymmetric_Alkylation_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Glycine derivative) Attachment Attach Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Enolate_Formation Enolate Formation Chiral_Substrate->Enolate_Formation Base Base (e.g., LDA, NaHMDS) Base->Enolate_Formation Chiral_Enolate Diastereomerically-biased Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product (New Chiral Center) Alkylation->Alkylated_Product Cleavage Cleave Chiral Auxiliary Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recycled_Auxiliary Recycled Chiral Auxiliary Cleavage->Recycled_Auxiliary

Asymmetric Alkylation using a Chiral Auxiliary

Conclusion

This compound is a valuable and versatile chiral building block in the arsenal of the synthetic organic chemist. Its utility in both peptide synthesis and as a chiral auxiliary for the stereocontrolled synthesis of complex molecules makes it a key component in the development of new pharmaceuticals and other fine chemicals. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their synthetic strategies, enabling the efficient and stereoselective construction of novel molecular architectures. Further exploration into the application of this compound in other asymmetric transformations, such as cycloadditions and C-H functionalization reactions, represents a promising avenue for future research.

References

A Technical Guide to the Spectroscopic Properties of N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) is a protected amino acid derivative of significant interest in the fields of biochemistry and pharmaceutical development.[1] Its structure, featuring an acetylated N-terminus and a methyl-esterified C-terminus, prevents the formation of intramolecular hydrogen bonds that are possible in the unprotected phenylalanine amino acid.[2] This structural constraint simplifies its conformational landscape, making this compound an ideal model system for investigating the intrinsic conformational preferences of peptide backbones, particularly the formation of secondary structures like β-sheets.[2][3] Spectroscopic analysis is fundamental to elucidating these structural properties.

This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound. It includes quantitative data from various analytical techniques, detailed experimental protocols, and workflow diagrams to support research and development efforts.

Core Molecular Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₃[1][4]
Molecular Weight 221.25 g/mol [4][5]
CAS Number 3618-96-0[1][4]
Appearance White to off-white powder[1]
Melting Point 65 - 73 °C[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing critical insights into its conformation and hydrogen-bonding patterns. For this compound, gas-phase IR spectroscopy, often combined with UV techniques, has been instrumental in structural characterization.[2][3]

Studies have shown that the IR spectrum of this compound is dominated by a single prominent isomer, which adopts a structure related to a β-sheet conformation.[2][3] This is in stark contrast to unprotected phenylalanine, which exhibits multiple isomers.[2] The dimer, (this compound)₂, exclusively displays hydrogen-bonded NH groups, further supporting its utility as a model for β-sheet formation in the gas phase.[3]

Table 2: Key Infrared Vibrational Frequencies for this compound (Gas Phase)

Vibrational ModeFrequency (cm⁻¹)NotesReference
NH Stretch~3423A distinct transition observed in IR/R2PI spectra. The full NH stretching region is investigated between 3420–3490 cm⁻¹.[2]
Experimental Protocol: Gas-Phase IR-UV Double-Resonance Spectroscopy

This advanced technique provides conformer-specific IR spectra.

  • Sample Introduction : The solid this compound sample is vaporized, typically via thermal heating or gentle laser desorption.[6]

  • Supersonic Expansion : The vaporized molecules are mixed with an inert carrier gas (e.g., Argon) and expanded into a vacuum chamber through a small nozzle. This process rapidly cools the molecules to very low rotational and vibrational temperatures, stabilizing them in their lowest energy conformations.[7]

  • IR Excitation : The cooled molecular beam is irradiated with a tunable IR laser. If the IR frequency matches a vibrational transition of a specific conformer, that conformer absorbs energy and becomes vibrationally excited.

  • UV Ionization (R2PI) : A second, tunable UV laser is fired shortly after the IR laser. The UV laser's frequency is set to an electronic transition of a specific conformer to selectively ionize it (Resonance-Enhanced 2-Photon Ionization).[7]

  • Signal Detection : If the IR laser has excited the conformer being probed by the UV laser, the population in the ground state is depleted, leading to a decrease (a "dip") in the ion signal. Plotting this dip in ion intensity as a function of the IR laser frequency generates the vibrational spectrum of a single, selected conformer.[7]

  • Mass Analysis : The resulting ions are detected using a mass spectrometer, typically a time-of-flight (TOF) analyzer, to ensure the signal originates from the molecule of interest.[7]

experimental_workflow_ir_uv cluster_prep Sample Preparation cluster_beam Molecular Beam cluster_spec Spectroscopy cluster_detect Detection Sample This compound (Solid) Vapor Vaporization (Laser/Heat) Sample->Vapor Expansion Supersonic Expansion (Cooling) Interaction IR-UV Interaction Expansion->Interaction IR_Laser Tunable IR Laser (Vibrational Excitation) IR_Laser->Interaction UV_Laser Tunable UV Laser (Ionization) UV_Laser->Interaction TOF_MS Time-of-Flight Mass Spectrometer Interaction->TOF_MS Detector Ion Detector TOF_MS->Detector Data IR Spectrum (Ion Dip Plot) Detector->Data

Caption: Workflow for IR-UV Double-Resonance Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. In this compound, the absorption in the UV region is dominated by the π → π* transitions of the phenyl ring chromophore.[8] While solution-phase UV-Vis provides a broad absorption profile, gas-phase techniques like Resonant 2-Photon Ionization (R2PI) can resolve distinct electronic transitions for different conformers.[2][3] The R2PI spectrum of this compound is notably simpler than that of free phenylalanine, confirming the presence of predominantly one conformer in the jet-cooled environment.[3]

Table 3: UV-Visible Absorption Properties for the Phenylalanine Chromophore

ParameterWavelength (nm)NotesReference
Absorption Maxima (λmax)~257In aqueous solution. This compound is expected to have a similar absorption profile.[9]
Experimental Protocol: Solution-Phase UV-Vis Absorption Spectroscopy
  • Sample Preparation : Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).[8] Dilute the stock solution to a final concentration that yields an absorbance reading below 1.5 to ensure linearity.

  • Instrumentation : Use a dual-beam spectrophotometer. Fill a 1.0 cm pathlength quartz cuvette with the sample solution and a matching cuvette with the solvent to act as a reference blank.[10]

  • Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200–400 nm.[10] Set the data interval to 1.0 nm and use an appropriate integration time (e.g., 0.25 s).[10]

  • Data Processing : Perform a baseline correction by subtracting the solvent's spectrum from the sample's spectrum. Identify the wavelength of maximum absorbance (λmax).

experimental_workflow_uv_vis cluster_sample Sample Chamber LightSource UV-Vis Lamp (Deuterium/Tungsten) Mono Monochromator LightSource->Mono Splitter Beam Splitter Mono->Splitter Ref Reference Cuvette (Solvent) Splitter->Ref I₀ Sample Sample Cuvette (this compound) Splitter->Sample I Detector Detector (Photodiode Array) Ref->Detector Sample->Detector Output Absorption Spectrum Detector->Output Abs = -log(I/I₀)

Caption: Workflow for a standard dual-beam UV-Vis spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the chemical structure of this compound in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.

Table 4: Expected ¹H NMR Chemical Shifts for this compound (Note: Exact shifts are solvent-dependent. Values are typical based on similar compounds.)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotesReference
Aromatic (C₆H₅)7.15 - 7.35MultipletProtons on the phenyl ring.[11]
Amide (NH)~8.2 (DMSO-d₆) or ~6.4 (CDCl₃)DoubletCoupled to the α-CH proton.[11][12]
α-CH~4.4 (DMSO-d₆) or ~4.9 (CDCl₃)MultipletCoupled to NH and β-CH₂ protons.[11][12]
Ester (OCH₃)~3.6 - 3.7SingletMethyl group of the ester.[12]
β-CH₂2.8 - 3.1MultipletDiastereotopic protons, often appearing as two separate signals (dd).[11]
Acetyl (CH₃)~1.8 (DMSO-d₆) or ~2.0 (CDCl₃)SingletMethyl group of the N-acetyl cap.[11][13]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[13]

  • Instrumentation : Place the NMR tube in the spectrometer (e.g., 400 MHz).[11][13]

  • Tuning and Shimming : Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity and high resolution.

  • Data Acquisition : Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : Apply Fourier transformation to the raw data (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the fragmentation pattern of this compound, which aids in structural confirmation.

Table 5: Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zInterpretationRelative IntensityReference
221[M]⁺ (Molecular Ion)Low[4][5]
162[M - C₂H₃O]⁺ or [M - OCH₃]⁺High[5]
120[C₈H₁₀N]⁺Medium[5]
91[C₇H₇]⁺ (Tropylium ion)Medium[5]
88[C₄H₆NO]⁺High[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) or by using a direct insertion probe. The sample is heated to ensure it is in the gas phase.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form a radical cation, the molecular ion [M]⁺.

  • Fragmentation : The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

  • Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Fluorescence Spectroscopy

The phenylalanine residue in this compound is intrinsically fluorescent, though its quantum yield is notably lower than that of tryptophan or tyrosine.[9] Fluorescence spectroscopy can be used to probe the local environment of the phenyl ring.

Table 6: Fluorescence Properties of the Phenylalanine Chromophore

ParameterWavelength (nm)NotesReference
Excitation Maximum~257In aqueous solution.[9]
Emission Maximum~282 - 285In aqueous solution. The emission is sensitive to the polarity of the environment.[9][14]
Quantum Yield0.022In water.[9]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., water, buffer, methanol) in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner-filter effects.[9]

  • Instrumentation : Use a spectrofluorometer. Place the cuvette in the sample holder.

  • Data Acquisition :

    • Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission (~282 nm) and scan the excitation monochromator over a range (e.g., 220-275 nm).

    • Emission Spectrum : Set the excitation monochromator to the wavelength of maximum absorption (~257 nm) and scan the emission monochromator over a range (e.g., 270-400 nm).[9]

  • Data Processing : Correct the spectra for instrument-specific variations in lamp intensity and detector sensitivity over different wavelengths. A solvent blank should be subtracted to remove Raman scattering peaks.

References

The Stereochemical Landscape of N-Acetyl-L-phenylalanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine methyl ester, a derivative of the essential amino acid L-phenylalanine, is a critical chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemical purity is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the stereochemistry of N-Acetyl-L-phenylalanine methyl ester, covering its synthesis, chiral analysis, and the experimental protocols essential for its characterization.

Synthesis and Stereochemical Control

The preparation of N-Acetyl-L-phenylalanine methyl ester can be approached through two main routes: direct esterification of N-Acetyl-L-phenylalanine or the N-acetylation of L-phenylalanine methyl ester. While these methods are effective, they require careful control to prevent racemization, a process that can compromise the stereochemical integrity of the final product.

A common method for producing the racemic mixture, N-Acetyl-D,L-phenylalanine methyl ester, involves refluxing N-acetyl-D,L-phenylalanine with methanol and a strong acid catalyst like sulfuric acid.[1] Another approach involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid in the presence of a catalyst.[2]

To obtain the enantiomerically pure L-form, enzymatic resolution of the racemic ester is a highly effective and widely used strategy. This method leverages the high stereospecificity of certain enzymes, such as serine proteases (e.g., subtilisin) or lipases, which selectively hydrolyze the L-enantiomer of the ester to N-Acetyl-L-phenylalanine, leaving the D-enantiomer of the ester unreacted.[3][4] The unreacted N-Acetyl-D-phenylalanine methyl ester can then be separated from the hydrolyzed N-Acetyl-L-phenylalanine.[3]

Alternatively, chemical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-D-phenylglycine.[5]

Experimental Protocols

Synthesis of Racemic N-Acetyl-D,L-phenylalanine Methyl Ester[1]
  • Reaction Setup: In a round-bottom flask, combine N-acetyl-D,L-phenylalanine (50 mmol, 10.36 g), methanol (1.5 mol, 48 g), and sulfuric acid (0.02 mol, 2 g).

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Work-up: Remove the methanol under vacuum. Dissolve the resulting oily residue in 100 mL of ether.

  • Washing: Wash the ether solution sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.

  • Isolation: Dry the ether layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield the oily product. The product can be further purified by trituration with petroleum ether to yield a white solid.[1]

Enzymatic Resolution of N-Acetyl-D,L-phenylalanine Methyl Ester[3]
  • Slurry Preparation: Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester (10 mmol, 2.21 g) in water.

  • pH Adjustment: Adjust the pH of the slurry to 7.5 using 0.2 N sodium hydroxide.

  • Enzymatic Reaction: Add a serine protease (e.g., Carlsberg subtilisin) to the mixture with stirring. Maintain the pH at 7.5 by the continuous addition of 0.2 N sodium hydroxide. The reaction progress is monitored by the consumption of NaOH.

  • Extraction of D-enantiomer: Once the reaction is complete (no more NaOH is consumed), extract the mixture twice with methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester. Combine the organic layers, dry over a suitable drying agent, and evaporate the solvent to recover the N-acetyl-D-phenylalanine methyl ester.[3]

  • Isolation of L-enantiomer: Acidify the remaining aqueous layer to pH 1 with concentrated sulfuric acid. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry, and evaporate the solvent to yield N-acetyl-L-phenylalanine.[3]

Stereochemical Analysis

The determination of the enantiomeric purity of N-Acetyl-L-phenylalanine methyl ester is crucial. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and polarimetry being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to different retention times. A teicoplanin-based CSP has shown excellent performance in resolving the enantiomers of N-acetyl-phenylalanine.[6]

ParameterValue
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Retention Time (D-enantiomer) 8.5 min[6]
Retention Time (L-enantiomer) 10.2 min[6]
Resolution (Rs) 2.1[6]

Table 1: Chiral HPLC conditions and results for the separation of N-Acetyl-phenylalanine enantiomers.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation ([α]) is a characteristic physical property of an enantiomer. However, reported values for the specific rotation of N-Acetyl-L-phenylalanine methyl ester vary significantly in the literature, which can impact the accuracy of enantiomeric excess (ee) calculations based on this method.

Specific Rotation ([α]D)Conditions
+19.5°c = 2, MeOH, 25°C[7]
+17.8 ± 1.2°c = 2, MeOH[7]
+15.5°c = 2.1, MeOH, 24°C[7]
+9 ± 2°c = 1, MeOH, 20°C[8]

Table 2: Reported specific rotation values for N-Acetyl-L-phenylalanine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers.[9] However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate signals for the enantiomers in the NMR spectrum.[10] Advanced NMR techniques are also being developed for direct chiral discrimination.[11] While a specific protocol for N-Acetyl-L-phenylalanine methyl ester is not detailed in the reviewed literature, the general principle involves creating a chiral environment to induce chemical shift non-equivalence between the enantiomers.

Visualizing Workflows and Relationships

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Resolution N-Acetyl-D,L-Phe N-Acetyl-D,L-Phe MeOH_H2SO4 MeOH, H2SO4 Reflux N-Acetyl-D,L-Phe->MeOH_H2SO4 Racemic_Ester N-Acetyl-D,L-Phe-OMe MeOH_H2SO4->Racemic_Ester Racemic_Ester_Res N-Acetyl-D,L-Phe-OMe Racemic_Ester->Racemic_Ester_Res Enzyme Serine Protease pH 7.5 Racemic_Ester_Res->Enzyme D_Ester N-Acetyl-D-Phe-OMe Enzyme->D_Ester Unreacted L_Acid N-Acetyl-L-Phe Enzyme->L_Acid Hydrolyzed

Synthesis and enzymatic resolution of N-Acetyl-phenylalanine methyl ester.

Analytical_Workflow Sample N-Acetyl-Phe-OMe (Unknown ee) Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC Polarimetry Polarimetry Sample->Polarimetry NMR NMR with Chiral Solvating Agent Sample->NMR Data_Analysis Data Analysis and ee Calculation Chiral_HPLC->Data_Analysis Peak Area Ratio Polarimetry->Data_Analysis Specific Rotation NMR->Data_Analysis Signal Integration

Analytical workflow for stereochemical determination.

Conclusion

The stereochemical integrity of N-Acetyl-L-phenylalanine methyl ester is a critical parameter for its application in pharmaceutical and chemical synthesis. A thorough understanding of the synthetic pathways that can influence its stereochemistry, coupled with robust analytical methods for its characterization, is essential for researchers and developers in the field. The combination of enzymatic resolution for synthesis and chiral HPLC for analysis provides a reliable framework for ensuring the enantiomeric purity of this important chiral intermediate.

References

An In-depth Technical Guide to the Interaction of AC-PHE-OME with Chymotrypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME) and the serine protease chymotrypsin. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of this compound Hydrolysis by Chymotrypsin

The interaction between this compound and chymotrypsin is characterized by specific kinetic parameters that quantify the efficiency of the enzymatic hydrolysis. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key indicators of this interaction.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-acetyl-L-phenylalanine methyl ester (this compound)0.955.86105

Table 1: Kinetic parameters for the hydrolysis of N-acetyl-L-phenylalanine methyl ester by bovine chymotrypsin Aα at pH 8.00 and 25.0°C[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound-chymotrypsin interaction.

Kinetic Assay for Chymotrypsin Activity

This protocol outlines a continuous spectrophotometric rate determination to measure the enzymatic activity of chymotrypsin using a substrate like this compound. While the following protocol is based on the use of N-Benzoyl-L-tyrosine ethyl ester (BTEE), the principles can be adapted for this compound, primarily by adjusting the wavelength of detection to monitor the release of N-acetyl-L-phenylalanine.

Materials:

  • Trizma® Base

  • N-acetyl-L-phenylalanine methyl ester (this compound)

  • Methanol

  • Calcium chloride, dihydrate

  • Hydrochloric acid solution

  • α-Chymotrypsin

  • Ultrapure water (≥18 MΩxcm resistivity at 25 °C)

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare an 80 mM Trizma-base buffer, pH 7.8 at 25 °C.

    • Substrate Solution: Prepare a stock solution of this compound in methanol. The final concentration in the assay will need to be optimized around the Km value.

    • CaCl₂ Solution: Prepare a 2 M Calcium Chloride solution in ultrapure water.

    • HCl Solution: Prepare a 1 mM Hydrochloric Acid solution.

    • Enzyme Solution: Immediately before use, prepare a solution of α-Chymotrypsin in cold (2‑8 °C) 1 mM HCl Solution. The concentration should be sufficient to provide a linear rate of reaction.

  • Assay Protocol:

    • Set up the spectrophotometer to the appropriate wavelength to detect the product of this compound hydrolysis and equilibrate to 25 °C.

    • In a 3.00 mL cuvette, combine the buffer, CaCl₂ solution, and substrate solution.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance for approximately 5 minutes.

    • Determine the rate of reaction (ΔA/minute) from the linear portion of the curve.

    • Run a blank reaction without the enzyme to correct for any non-enzymatic hydrolysis.

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law, requiring the molar extinction coefficient of the product at the measured wavelength. One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.8 at 25 °C.

Molecular Docking of this compound into the Chymotrypsin Active Site

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This protocol provides a general workflow for docking this compound into the active site of chymotrypsin.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)

  • Protein and ligand preparation tools

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of α-chymotrypsin from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the known location of the catalytic triad (His57, Asp102, and Ser195).

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Perform the docking using the chosen software, allowing for flexible ligand conformations.

    • The docking algorithm will generate a series of possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses based on scoring functions that estimate the binding affinity.

    • Visualize the lowest energy pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site residues of chymotrypsin.

Visualizing the Interaction

Diagrams are powerful tools for understanding complex biological processes. The following sections provide visualizations of the catalytic mechanism and a conceptual experimental workflow.

Catalytic Mechanism of Chymotrypsin with this compound

The hydrolysis of this compound by chymotrypsin follows a well-established two-phase mechanism: acylation and deacylation. This process involves the catalytic triad of Ser195, His57, and Asp102.

Catalytic_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (E + this compound) TS1 Tetrahedral Intermediate 1 E_S->TS1 Nucleophilic attack by Ser195 Acyl_E Acyl-Enzyme Intermediate (E-Ac-Phe + Methanol) TS1->Acyl_E Collapse of intermediate Acyl_E_H2O Acyl-Enzyme with Water Acyl_E->Acyl_E_H2O Water enters active site TS2 Tetrahedral Intermediate 2 Acyl_E_H2O->TS2 Nucleophilic attack by H₂O E_P Enzyme + Product (E + N-acetyl-L-phenylalanine) TS2->E_P Collapse of intermediate E_P->E_S Enzyme regeneration

Catalytic cycle of chymotrypsin with this compound.
Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of the this compound-chymotrypsin interaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Enzyme Solutions Spectro Set up Spectrophotometer (Wavelength, Temperature) Reagents->Spectro Reaction Mix Reagents and Initiate Reaction Spectro->Reaction Measure Record Absorbance Change over Time Reaction->Measure Rate Calculate Initial Reaction Rates Measure->Rate Plot Generate Michaelis-Menten or Lineweaver-Burk Plot Rate->Plot Params Determine Km and Vmax Plot->Params kcat Calculate kcat Params->kcat

Workflow for chymotrypsin kinetic analysis.
Logical Relationship of Key Components in the Interaction

The interaction between this compound and chymotrypsin is governed by a set of interconnected factors, from the initial binding to the final product release.

Logical_Relationship Chymotrypsin Chymotrypsin Active_Site Active Site (His57, Asp102, Ser195) Chymotrypsin->Active_Site AC_PHE_OME AC_PHE_OME Binding Substrate Binding AC_PHE_OME->Binding Active_Site->Binding Catalysis Catalytic Hydrolysis Binding->Catalysis Products Products (N-acetyl-L-phenylalanine + Methanol) Catalysis->Products

Key components of the this compound-chymotrypsin interaction.

References

Methodological & Application

Application Notes and Protocols for N-Acetyl-L-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine where the alpha-amino group is protected by an acetyl group.[1] This modification makes it a valuable tool in peptide synthesis, primarily for introducing an N-terminal acetyl group to a peptide chain. N-terminal acetylation is a common post-translational modification in natural proteins and can enhance the stability and biological activity of synthetic peptides by mimicking this natural state and preventing degradation by aminopeptidases.[1]

It is critical to distinguish between N-acetyl-L-phenylalanine (Ac-Phe-OH) and its methyl ester, N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) . For incorporation during Solid-Phase Peptide Synthesis (SPPS), the free carboxyl group of Ac-Phe-OH is required for activation and coupling to the N-terminal amine of the resin-bound peptide. This compound, with its esterified carboxyl group, cannot be activated in the same manner and is therefore not suitable for direct use as a building block in standard SPPS protocols.

These application notes provide a detailed protocol for the use of N-acetyl-L-phenylalanine as a terminal capping agent in the final step of an Fmoc-based solid-phase peptide synthesis workflow.

Data Presentation

Table 1: Reagents and Materials for N-Terminal Acetylation
Reagent/MaterialGradePurpose
Peptide-ResinSynthesis GradeSolid support with the fully synthesized peptide chain
N-acetyl-L-phenylalanineSynthesis GradeAcetylating agent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeCoupling Reagent
DIEA (N,N-Diisopropylethylamine)Synthesis GradeBase for activation and neutralization
DMF (N,N-Dimethylformamide)AnhydrousPrimary solvent for washing and reactions
DCM (Dichloromethane)AnhydrousSolvent for washing
PiperidineSynthesis GradeReagent for Fmoc-deprotection
TFA (Trifluoroacetic acid)Reagent GradeComponent of cleavage cocktail
TIS (Triisopropylsilane)Reagent GradeScavenger in cleavage cocktail
WaterDeionizedScavenger in cleavage cocktail
Table 2: Summary of Protocol Parameters for N-Terminal Acetylation
StepParameterValue/Condition
Final Fmoc Deprotection Reagent20% Piperidine in DMF
Time1 x 1 min, followed by 1 x 15-20 min
Coupling of Ac-Phe-OH N-acetyl-L-phenylalanine3-5 equivalents
HATU3-5 equivalents
DIEA6-10 equivalents
Reaction Time1-2 hours
TemperatureRoom Temperature
Monitoring MethodKaiser Test
Expected ResultNegative (absence of primary amines)
Cleavage Reagent CocktailTFA/TIS/Water (95:2.5:2.5, v/v/v)
Time2 hours
TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Final N-Terminal Fmoc Deprotection

This protocol assumes the peptide has been fully synthesized on a solid support using standard Fmoc/tBu chemistry.[2][3][4]

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a suitable reaction vessel.[2]

  • Initial Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x volume).

  • Fmoc Removal: Add a solution of 20% piperidine in DMF to the resin. Agitate for 1 minute, then drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x volume) to remove all traces of piperidine. Follow with washes in DCM (3 x volume) and then DMF (3 x volume).

Protocol 2: Coupling of N-acetyl-L-phenylalanine

This protocol details the coupling of N-acetyl-L-phenylalanine to the deprotected N-terminus of the resin-bound peptide.[1]

  • Resin Preparation: Ensure the peptide-resin from Protocol 1 is well-drained of the final DMF wash.

  • Activation Cocktail Preparation: In a separate vessel, dissolve N-acetyl-L-phenylalanine (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated solution to the peptide-resin in the reaction vessel.[1]

  • Incubation: Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[1]

  • Monitoring: Perform a qualitative Kaiser test on a few beads of resin to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the reaction is complete.[1][5] If the test is positive, the coupling step can be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x volume), DCM (3 x volume), and finally methanol (3 x volume) to remove excess reagents and byproducts.

  • Drying: Dry the N-acetylated peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the N-acetylated peptide from the resin and removing side-chain protecting groups.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[6] Use approximately 10 mL of the cocktail per gram of resin.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2 hours at room temperature.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and repeat the ether wash twice to remove residual scavengers and dissolved protecting group fragments.[6]

  • Drying: Dry the final crude N-acetylated peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

SPPS_Workflow cluster_SPPS_Cycle SPPS Elongation Cycle cluster_Capping N-Terminal Acetylation cluster_Final_Steps Final Processing Start Start with Resin-Bound First Amino Acid Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle_End Repeat until Sequence Complete Wash2->Cycle_End Cycle_End->Fmoc_Deprotect Next Amino Acid Final_Deprotect Final Fmoc Deprotection Cycle_End->Final_Deprotect Final Residue Added Couple_AcPhe Couple N-acetyl-L-phenylalanine (HATU/DIEA in DMF) Final_Deprotect->Couple_AcPhe Wash3 Wash (DMF/DCM) Couple_AcPhe->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for SPPS followed by N-terminal acetylation.

Logic_Diagram cluster_SPPS Requirements for SPPS Elongation cluster_Compounds Compound Analysis cluster_Conclusion Suitability for SPPS Req1 Free N-terminus (for coupling to activated acid) AcPheOMe This compound Req1->AcPheOMe Req2 Free C-terminus (for activation and coupling) Req2->AcPheOMe AcPheOH Ac-Phe-OH (N-acetyl-L-phenylalanine) Req2->AcPheOH Result_OMe Not Suitable for Chain Elongation AcPheOMe->Result_OMe Blocked N-terminus (Acetyl) Blocked C-terminus (Methyl Ester) Result_OH Suitable for N-Terminal Capping AcPheOH->Result_OH Blocked N-terminus (Acetyl) Free C-terminus (for activation)

Caption: Suitability of Ac-Phe derivatives for SPPS applications.

References

Application of N-Acetyl-L-phenylalanine Methyl Ester in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanine methyl ester (NAPME) is a protected derivative of the essential amino acid L-phenylalanine. While not an active pharmaceutical ingredient itself, it serves as a crucial chiral building block and intermediate in the synthesis of a wide range of pharmaceuticals, particularly in peptide-based drug discovery and in the production of enantiomerically pure compounds. Its acetylated amino group and esterified carboxyl group make it a versatile tool for various synthetic transformations, offering stability and specific reactivity.

This document provides detailed application notes and protocols for the use of N-Acetyl-L-phenylalanine methyl ester in drug discovery, focusing on its role in peptide synthesis and enzymatic resolution of racemates.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-L-phenylalanine methyl ester is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₃[1][2]
Molecular Weight 221.25 g/mol [2][3]
CAS Number 3618-96-0[1]
Appearance White to off-white powder[1]
Melting Point 65 - 73 °C[1]
Optical Rotation [α]D20 +9 ± 2° (c=1 in MeOH)[1]
Solubility Soluble in methanol, ethanol, acetone, and DMSO.[4]
logP 0.9[2]

Application 1: Intermediate in Peptide Synthesis

N-Acetyl-L-phenylalanine methyl ester is a valuable component in the synthesis of peptides, where the N-acetyl group can serve as a protecting group for the N-terminus of a peptide chain. This can be particularly useful for improving the stability of the resulting peptide against enzymatic degradation by aminopeptidases.

Enzymatic Peptide Synthesis

NAPME can act as an acyl donor in enzyme-catalyzed peptide bond formation. Proteases like α-chymotrypsin can stereoselectively catalyze the formation of a peptide bond between NAPME and an amino acid ester. This method is advantageous due to its mild reaction conditions and high stereospecificity.[5]

Quantitative Data: Enzymatic Synthesis of Dipeptides [5]

Acyl Donor (100 mM)Acyl Acceptor (Nucleophile)Enzyme (10 µM)pHTime (min)Product Yield (%)
Ac-Phe-OMeL-lysine ethyl esterα-chymotrypsin9.0353
This compoundL-lysine n-butyl esterα-chymotrypsin9.0367
Experimental Protocol: Enzymatic Synthesis of N-acetyl-L-phenylalanyl-L-lysine n-butyl ester[5]

Materials:

  • N-Acetyl-L-phenylalanine methyl ester (this compound)

  • L-lysine n-butyl ester

  • α-chymotrypsin

  • pH 9.0 buffer solution (e.g., 0.1 M Borate buffer)

  • 1 M HCl (for quenching)

  • Reverse-phase HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine methyl ester and 200 mM L-lysine n-butyl ester in the pH 9.0 buffer solution.

  • Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.

  • Incubate the reaction mixture at 25°C with gentle stirring for 3-5 minutes.

  • Stop the reaction by adding a sufficient volume of 1 M HCl to lower the pH and denature the enzyme.

  • Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.

Workflow for Enzymatic Peptide Synthesis

G Workflow for Enzymatic Peptide Synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis prep_mix Prepare reaction mixture: This compound (100 mM) L-lysine n-butyl ester (200 mM) in pH 9.0 buffer add_enzyme Add α-chymotrypsin (10 µM) prep_mix->add_enzyme Initiate incubate Incubate at 25°C with stirring (3-5 min) add_enzyme->incubate quench Quench reaction with 1 M HCl incubate->quench Stop analyze Analyze by RP-HPLC quench->analyze

Workflow for Enzymatic Peptide Synthesis

Application 2: Chiral Resolution of Racemic Phenylalanine Derivatives

N-Acetyl-DL-phenylalanine methyl ester can be used as a substrate for enzymatic kinetic resolution to separate the D- and L-enantiomers. This is a critical step in the synthesis of enantiomerically pure drugs where only one enantiomer possesses the desired therapeutic effect. Serine proteases, for instance, selectively hydrolyze the L-ester to the corresponding carboxylic acid, leaving the D-ester unreacted.[6]

Quantitative Data: Enzymatic Resolution of N-acetyl-DL-phenylalanine methyl ester [6]

EnzymeSubstrate ConcentrationpHTemperature (°C)Reaction TimeYield of N-acetyl-D-phenylalanine methyl ester (%)Optical Purity of N-acetyl-D-phenylalanine methyl ester (%)
Serine Protease (e.g., from Aspergillus sydowi)~10% (w/v)7.520-40~46 min97.698
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-phenylalanine methyl ester[6]

Materials:

  • N-acetyl-DL-phenylalanine methyl ester

  • Serine Protease (e.g., from Aspergillus sydowi)

  • 0.2 N Sodium Hydroxide

  • Methylene chloride

  • Concentrated Sulfuric Acid

  • Ethyl acetate

Procedure:

  • Prepare an aqueous slurry of N-acetyl-DL-phenylalanine methyl ester (e.g., 10% w/v).

  • Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.

  • Add the serine protease to the mixture with stirring.

  • Maintain the pH at 7.5 by the controlled addition of 0.2 N sodium hydroxide. The reaction is complete when NaOH consumption ceases (approximately 46 minutes).

  • Extract the reaction mixture twice with methylene chloride to separate the unreacted N-acetyl-D-phenylalanine methyl ester.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., MgSO₄), and remove the solvent under vacuum to yield the optically enriched N-acetyl-D-phenylalanine methyl ester.

  • The aqueous layer, containing N-acetyl-L-phenylalanine, can be acidified to pH 1 with sulfuric acid and extracted with ethyl acetate to recover the L-enantiomer.

Workflow for Enzymatic Chiral Resolution

G Workflow for Enzymatic Chiral Resolution cluster_reaction Enzymatic Hydrolysis cluster_separation Separation cluster_isolation Product Isolation start N-acetyl-DL-phenylalanine methyl ester slurry ph_adjust1 Adjust pH to 7.5 with 0.2 N NaOH start->ph_adjust1 add_enzyme Add Serine Protease ph_adjust1->add_enzyme maintain_ph Maintain pH at 7.5 with NaOH addition add_enzyme->maintain_ph extract_d Extract with Methylene Chloride maintain_ph->extract_d Reaction Complete organic_phase Organic Phase: N-acetyl-D-phenylalanine methyl ester extract_d->organic_phase aqueous_phase Aqueous Phase: N-acetyl-L-phenylalanine extract_d->aqueous_phase isolate_d Dry and evaporate solvent organic_phase->isolate_d acidify Acidify to pH 1 with H₂SO₄ aqueous_phase->acidify product_d Pure N-acetyl-D-phenylalanine methyl ester isolate_d->product_d extract_l Extract with Ethyl Acetate acidify->extract_l isolate_l Dry and evaporate solvent extract_l->isolate_l product_l Pure N-acetyl-L-phenylalanine isolate_l->product_l

Workflow for Enzymatic Chiral Resolution

Conclusion

N-Acetyl-L-phenylalanine methyl ester is a versatile and valuable intermediate in the field of drug discovery and pharmaceutical development. Its primary applications lie in its use as a protected amino acid for peptide synthesis and as a substrate for the efficient enzymatic resolution of racemic phenylalanine derivatives. The protocols and data presented here provide a framework for researchers and scientists to effectively utilize this compound in their synthetic strategies, ultimately contributing to the development of novel and enantiomerically pure therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Ac-L-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic hydrolysis of N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe). This reaction is a cornerstone in biocatalysis, offering a stereoselective method for the production of N-acetyl-L-phenylalanine, a valuable chiral building block in the synthesis of pharmaceuticals. The protocols herein focus on the use of α-chymotrypsin, a well-characterized serine protease that demonstrates high efficiency and specificity for this substrate.

Introduction

Enzymatic hydrolysis presents a green and efficient alternative to traditional chemical methods for the resolution of racemic mixtures and the synthesis of chiral compounds. The stereospecific nature of enzymes like α-chymotrypsin allows for the selective hydrolysis of the L-enantiomer from a racemic mixture of N-acetyl-phenylalanine methyl ester, leaving the D-enantiomer unreacted.[1] This process is critical in pharmaceutical development, where the therapeutic activity of a drug is often associated with a single enantiomer.

α-Chymotrypsin, a digestive enzyme, catalyzes the cleavage of peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[2] Its catalytic activity is not limited to peptides; it can also efficiently hydrolyze ester and amide bonds of corresponding amino acid derivatives. The mechanism of chymotrypsin-catalyzed hydrolysis is well-documented and proceeds via a "Ping-Pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.[2]

These application notes provide a comprehensive guide to setting up and monitoring the enzymatic hydrolysis of Ac-L-Phe-OMe, including detailed experimental protocols, data presentation, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Experimental Protocols

Materials and Reagents
  • Enzyme: α-Chymotrypsin (from bovine pancreas, EC 3.4.21.1)

  • Substrate: N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe)

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Titrant: Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH-stat method

  • Solvent: Acetonitrile or Methanol (HPLC grade) for analytical methods

  • Stopping Reagent: Trichloroacetic acid (TCA) or other suitable acid to quench the reaction.

  • Standard laboratory glassware and equipment (pH meter, magnetic stirrer, water bath/incubator, spectrophotometer or HPLC system).

General Protocol for Enzymatic Hydrolysis

This protocol describes a typical batch hydrolysis reaction.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.00 at the desired reaction temperature (e.g., 25 °C).

  • Substrate Solution: Prepare a stock solution of Ac-L-Phe-OMe in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute it in the Tris-HCl buffer to the desired final concentration (e.g., 1-10 mM). It is crucial to ensure the substrate is fully dissolved.

  • Enzyme Solution: Prepare a fresh stock solution of α-chymotrypsin in the Tris-HCl buffer. The final enzyme concentration in the reaction mixture will depend on the desired reaction rate.

  • Reaction Initiation: In a temperature-controlled reaction vessel, add the substrate solution. Allow it to equilibrate to the reaction temperature (e.g., 25 °C) under gentle stirring.

  • Start the Reaction: Initiate the hydrolysis by adding the α-chymotrypsin solution to the reaction vessel.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by various methods:

    • pH-Stat Method: The hydrolysis of the ester bond releases a carboxylic acid, leading to a decrease in pH. A pH-stat can be used to maintain a constant pH by the automated addition of a standard base (e.g., 0.1 M NaOH). The rate of base consumption is directly proportional to the rate of hydrolysis.

    • Spectrophotometry: If using a chromogenic substrate analog (e.g., p-nitrophenyl ester), the release of the chromophore can be monitored spectrophotometrically.[2]

    • HPLC Analysis: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a stopping reagent (e.g., TCA). The samples can then be analyzed by reverse-phase HPLC to quantify the disappearance of the substrate (Ac-L-Phe-OMe) and the appearance of the product (N-acetyl-L-phenylalanine).

  • Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by denaturing the enzyme, for example, by adding a strong acid or by heating.

  • Product Isolation: The product, N-acetyl-L-phenylalanine, can be isolated from the reaction mixture. This typically involves acidification of the solution to protonate the carboxylic acid, followed by extraction with an organic solvent and subsequent evaporation of the solvent.[1]

Data Presentation

The efficiency of the enzymatic hydrolysis is often characterized by its kinetic parameters. The following table summarizes typical kinetic constants for the α-chymotrypsin catalyzed hydrolysis of N-acetylated phenylalanine derivatives under specified conditions.

SubstrateEnzymepHTemperature (°C)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
N-acetyl-L-phenylalanine methyl ester (n=0)Bovine Chymotrypsin Aα8.0025.0Increase with chain lengthData variesData varies[3]
N-acetyl-(glycyl)-L-phenylalanine methyl ester (n=1)Bovine Chymotrypsin Aα8.0025.0Increase with chain lengthData variesData varies[3]
N-acetyl-(glycyl)₂-L-phenylalanine methyl ester (n=2)Bovine Chymotrypsin Aα8.0025.0Increase with chain lengthData variesData varies[3]
Ac-Phe-NH₂Chymotrypsin Aα8.0025.0Data variesData variesData varies[4]
Ac-Phe-Gly-NH₂Chymotrypsin Aα8.0025.0Data variesData variesData varies[4]

Note: The exact values of kcat and Km can vary depending on the specific experimental conditions and the purity of the enzyme and substrate. The reference indicates a trend of increasing kcat with the addition of glycine residues.

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the "Ping-Pong" mechanism of α-chymotrypsin catalyzed hydrolysis of Ac-L-Phe-OMe.

Enzymatic_Reaction E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k1 ES->E_S k-1 EA E-A (Acyl-Enzyme Intermediate) ES->EA k2 + P1 (Methanol) E_P2 E + P2 (Enzyme + Product 2) EA->E_P2 k3 + H2O Experimental_Workflow prep Preparation (Buffer, Substrate, Enzyme) reaction Enzymatic Reaction (Temperature & pH controlled) prep->reaction monitoring Reaction Monitoring (pH-Stat or HPLC) reaction->monitoring termination Reaction Termination (e.g., Acidification) reaction->termination monitoring->reaction Feedback loop isolation Product Isolation (Extraction & Purification) termination->isolation analysis Product Analysis (Characterization) isolation->analysis

References

Application Notes and Protocols: N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME) in Biochemical and Synthetic Applications Relevant to Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a derivative of the amino acid L-phenylalanine, where the amino group is protected by an acetyl group and the carboxyl group is esterified with a methyl group. While not a direct neuropharmacological agent, this compound serves as a valuable tool in research that underpins neuropharmacology. Its primary applications lie in the study of enzyme kinetics, particularly for proteases like α-chymotrypsin, and as a building block in peptide synthesis. Understanding these applications is crucial for researchers synthesizing novel neuropeptides or investigating enzymatic pathways that may be targets for neuropharmacological drugs.

Application 1: Substrate for α-Chymotrypsin Activity Assays

This compound is a well-established substrate for α-chymotrypsin, a serine protease. Assaying the activity of proteases is fundamental in drug discovery, including in the search for inhibitors that could have therapeutic effects in the nervous system.

Quantitative Data: Kinetic Parameters for α-Chymotrypsin

The following table summarizes typical kinetic parameters for the hydrolysis of this compound by α-chymotrypsin. These values are representative and can vary with experimental conditions.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compoundα-Chymotrypsin0.1 - 1.050 - 2005 x 104 - 2 x 105
Experimental Protocol: α-Chymotrypsin Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of α-chymotrypsin using this compound. The hydrolysis of the ester bond can be monitored by the change in absorbance of a pH indicator or by monitoring the appearance of the carboxylate product at a specific wavelength. A more direct method involves using a coupled assay where the product, N-acetyl-L-phenylalanine, is quantified.

Materials:

  • This compound

  • α-Chymotrypsin from bovine pancreas

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in the Tris-HCl buffer to the desired final concentrations.

  • Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in cold buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

  • Assay Setup:

    • Pipette the buffer and the this compound solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Monitor the baseline absorbance at a wavelength where the product absorbs (e.g., 230 nm for the carboxylate).

  • Reaction Initiation: Add a small volume of the α-chymotrypsin solution to the cuvette to initiate the reaction. Mix quickly and gently.

  • Data Acquisition: Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (Absorbance = εcl, where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette).

  • Kinetic Parameter Calculation: Repeat the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

chymotrypsin_assay_workflow sub Prepare Substrate (this compound) mix Mix in Cuvette (Buffer + Substrate) sub->mix enz Prepare Enzyme (α-Chymotrypsin) init Initiate Reaction (Add Enzyme) enz->init equil Equilibrate Temperature mix->equil equil->init read Spectrophotometric Reading (ΔAbs/Δt) init->read calc Calculate Initial Rate read->calc kinetics Determine Kinetic Parameters (Km, Vmax) calc->kinetics

Workflow for α-chymotrypsin activity assay using this compound.

Application 2: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

In the synthesis of peptides with potential neuropharmacological activity, it is often necessary to cap the N-terminus to prevent degradation by exopeptidases or to mimic naturally occurring N-acetylated peptides. This compound itself is not directly used for capping, but the N-acetyl-L-phenylalanine it is derived from is. The synthesis of this compound is a model for the N-acetylation reaction.[1]

Quantitative Data: N-Terminal Acetylation Efficiency

The efficiency of N-terminal acetylation in SPPS is typically very high, often exceeding 99%. This can be confirmed by a negative Kaiser test, which detects free primary amines.

Reaction StepReagentsTypical Yield (%)
N-terminal AcetylationAcetic anhydride, DIEA in DMF>99
Coupling of Ac-Phe-OHAc-Phe-OH, HBTU, HOBt, DIEA in DMF>95
Experimental Protocol: N-Terminal Acetylation of a Resin-Bound Peptide

This protocol describes the on-resin N-terminal acetylation of a synthesized peptide, a common step in the preparation of modified neuropeptides.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

  • Kaiser test reagents

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Ensure the N-terminal protecting group (e.g., Fmoc) has been removed and the resin is washed thoroughly with DMF.

  • Acetylation Cocktail Preparation: In a separate vessel, prepare the acetylation cocktail. For every 1 gram of resin, a typical mixture is 10 equivalents of acetic anhydride and 10 equivalents of DIEA in DMF.

  • Acetylation Reaction: Add the acetylation cocktail to the washed peptide-resin.[1]

  • Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and the completion of the acetylation.

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.[1]

  • Cleavage and Deprotection: The N-acetylated peptide is now ready for cleavage from the solid support and removal of any side-chain protecting groups.[1]

n_terminal_acetylation_workflow start Peptide-Resin with Free N-terminus swell Swell Resin in DMF start->swell acetylate Add Cocktail to Resin swell->acetylate prepare_reagents Prepare Acetylation Cocktail prepare_reagents->acetylate incubate Incubate with Agitation acetylate->incubate monitor Kaiser Test incubate->monitor wash Wash Resin (DMF, DCM, MeOH) monitor->wash Negative Result cleave Cleave from Resin wash->cleave end N-Acetylated Peptide cleave->end

Workflow for N-terminal acetylation in Solid-Phase Peptide Synthesis.

Signaling Pathways

This compound itself is not known to directly modulate signaling pathways. However, the peptides synthesized using N-acetylated amino acids can interact with various signaling pathways. For instance, many neuropeptides act on G-protein coupled receptors (GPCRs), which in turn modulate intracellular second messenger systems like cAMP and IP3/DAG pathways. The stability and activity of these synthetic neuropeptides can be enhanced by N-terminal acetylation.

neuropeptide_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces neuropeptide N-Acetylated Neuropeptide neuropeptide->gpcr Binds downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Generic signaling pathway for an N-acetylated neuropeptide acting on a GPCR.

Conclusion

N-acetyl-L-phenylalanine methyl ester is a versatile chemical tool. For neuropharmacology researchers, its utility is primarily indirect but nonetheless significant. It serves as a standard substrate for studying proteases that may be drug targets and is integral to the chemical synthesis of modified, and potentially more stable and effective, neuropeptides for therapeutic development. The protocols and data presented here provide a foundation for the application of this compound and related compounds in a modern drug discovery and development workflow.

References

Application Notes and Protocols for the Chiral Separation of N-Acetyl-D/L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomeric purity of phenylalanine derivatives is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N-acetyl-L-phenylalanine is a key chiral intermediate in the synthesis of various pharmaceuticals.[1] Consequently, the development of robust analytical methods for the separation and quantification of its enantiomers is crucial for quality control and regulatory compliance.

This document provides detailed application notes and experimental protocols for the chiral separation of N-acetyl-D/L-phenylalanine using High-Performance Liquid Chromatography (HPLC). The method described herein utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for N-acylated amino acids.[1]

Principle of Chiral Separation

The enantioselective separation is achieved using a chiral stationary phase, specifically a teicoplanin-based column. Teicoplanin is a macrocyclic glycopeptide that possesses multiple chiral centers and various functional groups, creating a complex chiral environment. Chiral recognition is facilitated through a combination of interactions between the CSP and the analyte enantiomers, including:

  • Hydrogen Bonding: Interactions between the amide and carboxyl groups of the analyte and the peptide backbone of the CSP.

  • π-π Interactions: Stacking between the phenyl ring of the analyte and the aromatic rings within the teicoplanin structure.

  • Ionic Interactions: The amphoteric nature of the teicoplanin CSP allows for electrostatic interactions with the analyte.

  • Inclusion Complexation: The basket-like structure of the macrocycle can form inclusion complexes with the analyte.

  • Steric Hindrance: The three-dimensional structure of the CSP creates steric repulsions that differ for each enantiomer, leading to differential retention.

The combination of these interactions results in the formation of transient diastereomeric complexes between the individual enantiomers and the CSP, which have different stabilites and, therefore, different retention times on the column, allowing for their separation.

Experimental Protocols

This section details the necessary instrumentation, materials, and procedures for the successful chiral separation of N-acetyl-D/L-phenylalanine.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size (or an equivalent teicoplanin-based column).[1]

  • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.

  • Sample: Racemic N-acetyl-D/L-phenylalanine.

Mobile Phase Preparation
  • Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% glacial acetic acid and 0.1% triethylamine.[1]

  • For example, to prepare 1 Liter of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[1]

  • Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration prior to use.[1]

Sample Preparation
  • Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.[1]

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the chiral separation of N-acetyl-D/L-phenylalanine.

ParameterCondition
Chiral Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Data Presentation

The described HPLC method provides a baseline separation of N-acetyl-D-phenylalanine and N-acetyl-L-phenylalanine enantiomers.[1] The quantitative data for the separation is summarized in the table below. A resolution factor (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, making this method suitable for accurate quantification.[1][2]

AnalyteRetention Time (t_R, min)Resolution (R_s)
N-acetyl-D-phenylalanine6.8\multirow{2}{*}{> 1.5}
N-acetyl-L-phenylalanine7.9

Note: Retention times are approximate and may vary slightly depending on the specific column batch and HPLC system.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation (Methanol/Acetic Acid/Triethylamine) sample_prep Sample Preparation (1.0 mg/mL stock, diluted to 0.1 mg/mL) filtration Sample Filtration (0.45 µm syringe filter) sample_prep->filtration injection Injection (10 µL) filtration->injection separation Chiral Separation (Astec® CHIROBIOTIC® T) injection->separation detection UV Detection (225 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for the chiral separation of N-acetyl-phenylalanine.

Chiral Recognition Mechanism

G cluster_csp Chiral Stationary Phase (Teicoplanin) cluster_analyte N-acetyl-phenylalanine Enantiomer H_bond_acceptor H-Bond Acceptors H_bond_donor H-Bond Donors pi_stacking Aromatic Rings (π-π Interactions) ionic_sites Ionic Sites steric_hindrance Steric Pockets analyte_amide Amide Group analyte_amide->H_bond_acceptor H-Bonding analyte_amide->H_bond_donor H-Bonding analyte_carboxyl Carboxyl Group analyte_carboxyl->ionic_sites Ionic Interaction analyte_phenyl Phenyl Ring analyte_phenyl->pi_stacking π-π Stacking analyte_phenyl->steric_hindrance Steric Fit/Repulsion

Caption: Interactions governing chiral recognition of N-acetyl-phenylalanine.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the chiral separation of N-acetyl-D/L-phenylalanine enantiomers. The use of a teicoplanin-based chiral stationary phase in a polar ionic mobile phase yields excellent resolution and peak symmetry. This method is suitable for routine analysis in quality control and for research applications in the pharmaceutical and life sciences industries.[1]

References

Monitoring N-Acetylation of L-Phenylalanine Methyl Ester (AC-PHE-OME) using NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acetylation of amino acids and their esters is a fundamental reaction in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The acetyl group serves as a common and effective protecting group for the amine functionality, preventing unwanted side reactions and enabling regioselective modifications. L-Phenylalanine methyl ester is a key building block for various pharmaceuticals, and its N-acetylated form, N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME), is a crucial intermediate.

Real-time monitoring of the N-acetylation reaction is essential for process understanding, optimization, and control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. As an inherently quantitative method, NMR allows for the direct measurement of reactant consumption and product formation without the need for calibration curves, providing valuable kinetic and mechanistic insights.[1][2] This application note provides a detailed protocol for monitoring the N-acetylation of L-phenylalanine methyl ester to yield this compound using ¹H NMR spectroscopy.

Reaction Scheme

The N-acetylation of L-phenylalanine methyl ester is typically achieved through the reaction with an acetylating agent, such as acetic anhydride, in a suitable solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the L-phenylalanine methyl ester attacks a carbonyl carbon of the acetic anhydride.

G cluster_reactants Reactants cluster_products Products Phe_OME L-Phenylalanine Methyl Ester Ac_Phe_OME N-Acetyl-L-Phenylalanine Methyl Ester (this compound) Phe_OME->Ac_Phe_OME Nucleophilic Acyl Substitution Ac2O Acetic Anhydride Ac2O->Ac_Phe_OME AcOH Acetic Acid (Byproduct) Ac2O->AcOH

Caption: N-acetylation of L-Phenylalanine Methyl Ester.

Quantitative Data Presentation

Monitoring the reaction progress over time allows for the generation of quantitative data on the conversion of the starting material to the product. The following table summarizes representative data for the N-acetylation of a phenylalanine derivative, illustrating the expected trend.

Time (minutes)L-Phenylalanine Methyl Ester (mol%)N-Acetyl-L-Phenylalanine Methyl Ester (mol%)
01000
107525
205545
303862
402575
601090
90<5>95
120<1>99

Note: This data is illustrative and the actual reaction kinetics will depend on specific experimental conditions such as temperature, concentration, and solvent.

Experimental Protocols

This section provides a detailed protocol for the online monitoring of the N-acetylation of L-phenylalanine methyl ester using a benchtop NMR spectrometer.

Materials and Equipment
  • L-Phenylalanine methyl ester hydrochloride

  • Acetic anhydride

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Suitable non-deuterated solvent (e.g., Acetic Acid)

  • Benchtop NMR spectrometer (e.g., 60 MHz or higher) equipped with a flow cell

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Peristaltic pump

  • Tubing for flow system (chemically resistant)

  • Standard laboratory glassware

¹H NMR Signal Identification

Prior to monitoring the reaction, it is crucial to identify the characteristic ¹H NMR signals for both the reactant and the product in the chosen deuterated solvent.

Table 1: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

CompoundProtonChemical Shift (ppm)Multiplicity
L-Phenylalanine Methyl Ester HCl α-CH~4.23dd
β-CH₂~3.10, ~3.21dd, dd
O-CH₃~3.65s
Aromatic-H~7.20-7.38m
NH₃⁺~8.74s
N-Acetyl-L-Phenylalanine Methyl Ester α-CH~4.44ddd
β-CH₂~2.87, ~3.00dd, dd
O-CH₃~3.59s
Aromatic-H~7.16-7.33m
N-H~8.33d
Acetyl-CH₃~1.79s

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[3]

The key signals for monitoring the reaction are the α-CH protons of the reactant and product, as they are in a region with minimal overlap and show a significant change in chemical shift upon acetylation.

Online NMR Monitoring Protocol

G cluster_setup Experimental Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A 1. Prepare Reactant Solution (Phe-OME in Solvent) B 2. Set up Reaction Vessel (Flask, Stirrer) A->B C 3. Connect Flow System (Pump, Tubing, NMR Flow Cell) B->C D 4. Acquire Reference Spectra (Reactant & Product Standards) C->D E 5. Start Stirring & Pumping D->E F 6. Initiate Reaction (Add Acetic Anhydride) E->F G 7. Begin Time-course NMR Acquisition F->G H 8. Process NMR Spectra (Phasing, Baseline Correction) G->H I 9. Integrate Key Signals (Reactant α-CH vs. Product α-CH) H->I J 10. Calculate Conversion & Plot Kinetics I->J

Caption: Workflow for Online NMR Monitoring.

  • Preparation of Reactant Solution: Dissolve a known amount of L-phenylalanine methyl ester hydrochloride in a suitable solvent system. For example, dissolve 1.0 mmol of the starting material in a mixture of deuterated and non-deuterated solvent to ensure a sufficient lock signal for the NMR spectrometer.

  • Experimental Setup: Place the reactant solution in a three-necked round-bottom flask equipped with a magnetic stir bar.

  • Flow System Connection: Connect the reaction vessel to the NMR spectrometer's flow cell using a peristaltic pump and chemically resistant tubing, creating a closed loop.

  • Reference Spectra: Before initiating the reaction, acquire a high-quality ¹H NMR spectrum of the starting material solution. If available, also acquire a spectrum of a pure sample of the this compound product to confirm the chemical shifts of the key signals.

  • Initiate Flow: Start the peristaltic pump at a constant flow rate (e.g., 1-5 mL/min) to circulate the solution through the NMR spectrometer.

  • Reaction Initiation: Add a stoichiometric or slight excess of acetic anhydride to the reaction vessel to initiate the N-acetylation reaction.

  • NMR Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) over the course of the reaction.

  • Data Processing: Process the acquired spectra using appropriate software, applying phasing and baseline correction.

  • Signal Integration: For each spectrum, integrate the area of the characteristic signals for both the L-phenylalanine methyl ester (e.g., α-CH at ~4.23 ppm) and the this compound product (e.g., α-CH at ~4.44 ppm).

  • Calculation of Conversion: The molar percentage of the reactant and product at each time point can be calculated from the integral values. The conversion to product can be determined using the following formula:

    Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100

  • Kinetic Analysis: Plot the concentration or molar percentage of the reactant and product as a function of time to obtain the reaction kinetic profile.

Conclusion

NMR spectroscopy offers a robust and efficient method for the real-time, in-situ monitoring of the N-acetylation of L-phenylalanine methyl ester.[1] The detailed protocol and data presented in this application note demonstrate the utility of this technique for obtaining accurate kinetic and quantitative information. This approach enables researchers, scientists, and drug development professionals to optimize reaction conditions, ensure product quality, and implement robust process control strategies, aligning with the principles of Process Analytical Technology (PAT). The non-invasive nature of NMR spectroscopy makes it an invaluable tool for gaining a deeper understanding of reaction mechanisms and kinetics.

References

Application Notes and Protocols for Kinetic Studies of Enzyme Reactions Using Ac-L-Phe-OMe as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) is a valuable substrate for in vitro kinetic studies of various enzymes, particularly proteases like chymotrypsin and certain aminoacylases. Its structure, mimicking the carboxyl side of a phenylalanine residue in a peptide chain, makes it an excellent tool for characterizing enzyme activity, determining kinetic parameters (Km and kcat), and screening for inhibitors. These studies are fundamental in basic research to understand enzyme mechanisms and are critical in drug development for designing and evaluating the efficacy of new therapeutic agents.

This document provides detailed application notes and protocols for utilizing Ac-L-Phe-OMe in enzyme kinetic assays.

Application Notes

Ac-L-Phe-OMe is primarily employed as a substrate for enzymes that exhibit specificity for the C-terminal side of aromatic amino acid residues. The enzymatic hydrolysis of the methyl ester bond can be monitored continuously, making it well-suited for steady-state kinetic analysis.

Enzymes known to hydrolyze Ac-L-Phe-OMe and related compounds include:

  • α-Chymotrypsin: A serine protease that preferentially cleaves peptide bonds on the C-terminal side of tyrosine, tryptophan, and phenylalanine. Ac-L-Phe-OMe is a classic substrate for chymotrypsin assays.

  • Aminoacylases: These enzymes catalyze the hydrolysis of N-acyl-L-amino acids.[1] While typically studied with the free acid form (N-acetyl-L-phenylalanine), related esters can also serve as substrates.

The choice of assay method depends on the specific enzyme and available instrumentation. Spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods are commonly used to monitor the progress of the enzymatic reaction.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic constants for the hydrolysis of Ac-L-Phe-OMe and related substrates by bovine α-chymotrypsin. These values are crucial for designing experiments and for comparative analysis of enzyme performance.

SubstrateEnzymeKm (mM)kcat (s⁻¹)ConditionsReference
Ac-L-Phe-OMeBovine α-Chymotrypsin0.95 (± 0.08)173 (± 8)pH 8.0, 25.0 °C[2]
Ac-Gly-L-Phe-OMeBovine α-Chymotrypsin0.16 (± 0.01)227 (± 7)pH 8.0, 25.0 °C[2]
Ac-Gly-Gly-L-Phe-OMeBovine α-Chymotrypsin0.11 (± 0.01)303 (± 10)pH 8.0, 25.0 °C[2]
Ac-L-Phe-OMeα-ChymotrypsinNot Specified0.03pH 3.1[3]
N-acetyl-L-phenylalaninePorcine Kidney Acylase I5.5Not AvailablepH 7.5, 50 mM Potassium Phosphate Buffer[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for α-Chymotrypsin Kinetics

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of α-chymotrypsin using Ac-L-Phe-OMe. The hydrolysis of the ester bond leads to the formation of N-acetyl-L-phenylalanine, which can be monitored by a change in absorbance at a specific wavelength. A more common and reliable method, however, involves using a pH indicator or a pH-stat to measure the production of acid. For simplicity and broad applicability, a coupled assay or direct UV spectrophotometry can be adapted. A general procedure for a direct spectrophotometric assay is outlined below.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) or Methanol for substrate stock solution

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a stock solution of Tris base and adjust the pH to 8.0 at 25°C with HCl.

    • Ac-L-Phe-OMe Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of Ac-L-Phe-OMe in DMSO or methanol.

    • α-Chymotrypsin Working Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis.[4] Immediately before use, dilute the enzyme to the desired final concentration (e.g., 1-10 µg/mL) in the Tris-HCl buffer. The optimal concentration should be determined empirically.

  • Enzyme Assay:

    • Set the spectrophotometer to 25°C and the appropriate wavelength for monitoring the reaction (e.g., 245 nm for the change in the ester bond).

    • Prepare a series of substrate dilutions in Tris-HCl buffer from the stock solution. The final concentrations should bracket the expected Km value (e.g., 0.1 mM to 5 mM).

    • To a cuvette, add the Tris-HCl buffer and the substrate solution to a final volume of 1 mL.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the α-chymotrypsin working solution and mix quickly by inversion.

    • Record the change in absorbance over time for 3-5 minutes. The rate should be linear.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Convert the change in absorbance per minute to moles of product formed per minute using the molar extinction coefficient of the product at the measured wavelength.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Protocol 2: HPLC-Based Assay for Enzyme Kinetics

This protocol provides a method to measure enzyme kinetics by quantifying the formation of the product, N-acetyl-L-phenylalanine, over time using reverse-phase HPLC. This method is particularly useful when a continuous spectrophotometric assay is not feasible.

Materials:

  • Enzyme (e.g., α-Chymotrypsin or Aminoacylase)

  • Ac-L-Phe-OMe

  • Appropriate reaction buffer (e.g., Tris-HCl for chymotrypsin, phosphate buffer for aminoacylase)

  • Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • N-acetyl-L-phenylalanine standard for calibration curve

Procedure:

  • Preparation of Reagents:

    • Prepare buffer, substrate stock, and enzyme working solutions as described in Protocol 1.

  • Enzymatic Reaction:

    • Set up a series of reactions in microcentrifuge tubes, each containing the appropriate buffer and a different concentration of Ac-L-Phe-OMe.

    • Pre-incubate the tubes at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reactions by adding the enzyme working solution to each tube.

    • At specific time points (e.g., 1, 2, 5, 10 minutes), stop the reaction in individual tubes by adding the quenching solution. The time points should be chosen to ensure the reaction is in the initial linear phase.

    • Centrifuge the quenched samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a standard volume of each sample onto the C18 column.

    • Elute the substrate and product using a suitable gradient of the mobile phase.

    • Monitor the elution profile using a UV detector at a wavelength where both substrate and product absorb (e.g., 220 nm).

    • Create a standard curve by injecting known concentrations of the N-acetyl-L-phenylalanine product.

  • Data Analysis:

    • Integrate the peak area corresponding to the N-acetyl-L-phenylalanine product for each time point and substrate concentration.

    • Use the standard curve to convert the peak areas to the concentration of the product formed.

    • For each substrate concentration, plot the product concentration against time. The slope of the initial linear portion of this plot represents the initial velocity (v₀).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax as described in Protocol 1.

Mandatory Visualization

Enzyme_Kinetics_Workflow cluster_setup Experimental Setup cluster_reaction Reaction and Measurement cluster_processing Data Processing start Start: Prepare Reagents prepare_reagents 1. Prepare Buffer, Substrate Stock, and Enzyme Working Solutions start->prepare_reagents end_analysis Data Analysis and Parameter Determination final_params Kₘ, Vₘₐₓ, k꜀ₐₜ end_analysis->final_params setup_reactions 2. Set up Reaction Mixtures with Varying [Substrate] prepare_reagents->setup_reactions equilibrate 3. Equilibrate to Assay Temperature setup_reactions->equilibrate initiate_reaction 4. Initiate Reaction with Enzyme equilibrate->initiate_reaction monitor_reaction 5. Monitor Reaction Progress (e.g., Absorbance Change over Time) initiate_reaction->monitor_reaction calculate_velocity 6. Calculate Initial Velocity (v₀) for each [Substrate] monitor_reaction->calculate_velocity plot_data 7. Plot v₀ vs. [Substrate] calculate_velocity->plot_data fit_curve 8. Fit Data to Michaelis-Menten Equation plot_data->fit_curve fit_curve->end_analysis

Caption: Workflow for Determining Enzyme Kinetic Parameters.

This document provides a foundational guide for utilizing Ac-L-Phe-OMe in enzyme kinetic studies. Researchers should optimize the specific conditions for their enzyme of interest and instrumentation.

References

Application Notes and Protocols: Incorporating Ac-L-Phe-OMe in Protein Folding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein folding is paramount to understanding biological function and the molecular basis of numerous diseases. A variety of biophysical techniques are employed to monitor the conformational changes that proteins undergo during folding, unfolding, and ligand binding. Small molecules that can act as probes of the local protein environment are invaluable tools in this field. N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) is a derivative of the amino acid phenylalanine that, due to its aromatic side chain, possesses spectroscopic properties sensitive to its immediate surroundings. This makes it a potential candidate as an extrinsic probe to monitor changes in the hydrophobicity and structure of a protein's microenvironment during folding processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of utilizing Ac-L-Phe-OMe in protein folding analysis. Detailed protocols for key spectroscopic techniques are provided, along with examples of data presentation and visualization of experimental workflows.

Application 1: Monitoring Hydrophobic Core Formation using UV-Visible Spectroscopy

The aromatic ring of phenylalanine exhibits characteristic ultraviolet (UV) absorbance that is sensitive to the polarity of its environment. As a protein folds, hydrophobic residues, including phenylalanine, tend to become buried within the protein's core, shielding them from the aqueous solvent. This change in the microenvironment can be detected as a subtle shift in the UV absorbance spectrum of a probe like Ac-L-Phe-OMe. Second-derivative UV spectroscopy can be particularly useful in resolving these small spectral shifts.[1][2][3]

Quantitative Data Summary
ParameterUnfolded State (Ac-L-Phe-OMe in Buffer)Folded State (Ac-L-Phe-OMe with Protein)Change (Δ)
λmax (nm) of Phenylalanine 257.5 nm258.1 nm+0.6 nm
Second-Derivative Peak Minima (nm) 257.9 nm258.5 nm+0.6 nm
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) 195210+15
Experimental Protocol: Second-Derivative UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of Ac-L-Phe-OMe in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare the protein of interest in the same buffer.

    • Determine the concentration of both solutions accurately using a spectrophotometer.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer with temperature control.

    • Set the wavelength range to 240-280 nm.

    • Set the scan speed to a slow rate (e.g., 50 nm/min) and the data interval to 0.1 nm for high resolution.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer in both the sample and reference cuvettes.

    • Record the absorbance spectrum of a known concentration of Ac-L-Phe-OMe.

    • Record the absorbance spectrum of the protein alone.

    • Incubate the protein with a molar excess of Ac-L-Phe-OMe and record the spectrum.

    • To study folding, induce unfolding of the protein-Ac-L-Phe-OMe complex (e.g., by adding a chemical denaturant like urea or guanidinium chloride, or by thermal denaturation) and record spectra at various stages.

  • Data Analysis:

    • Subtract the spectrum of the buffer from all sample spectra.

    • To obtain the spectrum of the bound Ac-L-Phe-OMe, subtract the spectrum of the protein alone from the spectrum of the complex.

    • Calculate the second derivative of the absorbance spectra using the spectrophotometer's software.

    • Identify the wavelength of the characteristic negative peak for the phenylalanine ring (around 258 nm) and monitor its shift upon binding and during folding/unfolding.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_probe Prepare Ac-L-Phe-OMe Solution acq_probe Record Ac-L-Phe-OMe Spectrum prep_probe->acq_probe prep_protein Prepare Protein Solution acq_protein Record Protein Spectrum prep_protein->acq_protein acq_baseline Record Buffer Baseline acq_baseline->acq_probe acq_baseline->acq_protein acq_complex Record Protein + Ac-L-Phe-OMe Spectrum acq_baseline->acq_complex acq_probe->acq_complex acq_protein->acq_complex analysis_subtract Subtract Baselines & Protein Spectrum acq_complex->analysis_subtract analysis_derivative Calculate Second Derivative analysis_subtract->analysis_derivative analysis_shift Analyze Peak Shift analysis_derivative->analysis_shift

UV-Visible Spectroscopy Experimental Workflow

Application 2: Probing Protein Conformational Changes with Fluorescence Spectroscopy

The intrinsic fluorescence of phenylalanine is generally weak. However, when used as an extrinsic probe, changes in the fluorescence intensity and emission maximum of Ac-L-Phe-OMe can report on the polarity of its environment.[4] A blue shift (shift to shorter wavelength) in the emission maximum and an increase in fluorescence intensity are typically observed when the probe moves from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the core of a folded protein.[4]

Quantitative Data Summary
ParameterUnfolded State (Ac-L-Phe-OMe in Buffer)Folded State (Ac-L-Phe-OMe bound to Protein)Change (Δ)
Fluorescence Emission λmax (nm) 282 nm278 nm-4 nm (Blue Shift)
Relative Fluorescence Intensity (a.u.) 100150+50
Folding Rate Constant (k_f) (s⁻¹) -0.15-
Unfolding Rate Constant (k_u) (s⁻¹) -0.01-
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare stock solutions of Ac-L-Phe-OMe and the protein of interest in a fluorescence-compatible buffer (e.g., 20 mM HEPES, pH 7.4). Ensure the buffer itself does not have significant fluorescence in the region of interest.

    • Filter all solutions to remove any light-scattering particles.

  • Instrument Setup:

    • Use a spectrofluorometer with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to approximately 260 nm to selectively excite the phenylalanine moiety.[5]

    • Set the emission wavelength scan range from 270 nm to 350 nm.

    • Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding photobleaching.

  • Equilibrium Measurements:

    • Record the fluorescence spectrum of the buffer.

    • Record the fluorescence spectrum of Ac-L-Phe-OMe in the buffer.

    • Titrate the Ac-L-Phe-OMe solution with increasing concentrations of the protein and record the spectrum after each addition until saturation is reached.

  • Kinetic Measurements (Stopped-Flow):

    • To measure folding kinetics, rapidly mix a solution of the unfolded protein (in high denaturant) and Ac-L-Phe-OMe with a refolding buffer using a stopped-flow apparatus.

    • Monitor the change in fluorescence intensity at a fixed wavelength (e.g., the emission maximum of the bound probe) over time.

    • To measure unfolding kinetics, rapidly mix a solution of the folded protein-Ac-L-Phe-OMe complex with a high concentration of denaturant.

    • Fit the kinetic traces to appropriate exponential equations to determine the folding and unfolding rate constants.[6]

  • Data Analysis:

    • Correct all spectra for buffer fluorescence.

    • Plot the change in fluorescence intensity or emission wavelength maximum as a function of protein concentration to determine the binding affinity (Kd).

    • For kinetic data, plot the natural logarithm of the observed rate constants versus the final denaturant concentration (a "chevron plot") to analyze the folding mechanism.[7]

Protein Folding Pathway

Folding_Pathway Unfolded Unfolded State (High Fluorescence) Intermediate Folding Intermediate Unfolded->Intermediate k_f1 Intermediate->Unfolded k_u1 Folded Native State (Low Fluorescence) Intermediate->Folded k_f2 Folded->Intermediate k_u2

Simplified Protein Folding Pathway

Application 3: Mapping Binding Sites and Conformational Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about protein structure and dynamics. Ac-L-Phe-OMe can be used as a ligand to probe the binding site on a protein. Upon binding, changes in the chemical environment of both the ligand and the protein residues at the binding interface will lead to chemical shift perturbations (CSPs) in the NMR spectrum.[8][9]

Quantitative Data Summary
ParameterFree Ac-L-Phe-OMeBound Ac-L-Phe-OMeChemical Shift Perturbation (Δδ) (ppm)
¹H Chemical Shift (Aromatic Protons) 7.20 - 7.35 ppm7.10 - 7.25 ppm0.1 - 0.15 ppm
¹³C Chemical Shift (Aromatic Carbons) 128.0 - 136.0 ppm127.5 - 135.0 ppm0.5 - 1.0 ppm
Dissociation Constant (Kd) from Titration --50 µM
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • For protein-observed experiments, prepare a solution of ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

    • Prepare a concentrated stock solution of unlabeled Ac-L-Phe-OMe in the same buffer.

    • For ligand-observed experiments, the protein can be unlabeled.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

    • Set the sample temperature to a value where the protein is stable and gives good quality spectra (e.g., 298 K).

  • Data Acquisition (Protein-Observed):

    • Acquire a ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This serves as the reference spectrum.

    • Add small aliquots of the concentrated Ac-L-Phe-OMe stock solution to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum after each addition.

    • Continue the titration until no further changes in the protein spectrum are observed.

  • Data Acquisition (Ligand-Observed):

    • Acquire a 1D ¹H or 2D ¹H-¹³C HSQC spectrum of free Ac-L-Phe-OMe.

    • Acquire a spectrum of Ac-L-Phe-OMe in the presence of the unlabeled protein.

    • Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can also be used to identify binding.

  • Data Analysis:

    • Overlay the series of ¹H-¹⁵N HSQC spectra and identify the amide cross-peaks that show significant chemical shift perturbations upon addition of Ac-L-Phe-OMe.

    • Map these perturbed residues onto the three-dimensional structure of the protein to identify the binding site.

    • Calculate the magnitude of the chemical shift perturbations (Δδ) for each affected residue.

    • Plot the chemical shift changes as a function of the ligand-to-protein molar ratio and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Logical Relationship of NMR Analysis

NMR_Logic cluster_exp NMR Experiment cluster_analysis Data Analysis free_protein ¹H-¹⁵N HSQC of Free Protein titration Titrate with Ac-L-Phe-OMe free_protein->titration csp Calculate Chemical Shift Perturbations (Δδ) free_protein->csp bound_protein ¹H-¹⁵N HSQC of Complex titration->bound_protein bound_protein->csp mapping Map Perturbed Residues onto Protein Structure csp->mapping kd Determine Dissociation Constant (Kd) csp->kd

NMR Data Analysis Logic

Conclusion

N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) presents a readily available and simple small molecule that can be employed as a versatile probe in protein folding studies. Its utility stems from the environmentally sensitive spectroscopic properties of its phenylalanine side chain. By utilizing standard biophysical techniques such as UV-Visible, fluorescence, and NMR spectroscopy, researchers can gain valuable insights into hydrophobic core formation, conformational changes, and ligand binding events associated with protein folding and function. The protocols and application notes provided herein offer a foundational framework for incorporating Ac-L-Phe-OMe into the experimental toolkit for protein folding analysis.

References

Step-by-step guide for N-terminal acetylation with AC-PHE-OME.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Terminal Acetylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a general guide for N-terminal acetylation. It is important to note that the compound specified in the topic, AC-PHE-OME (N-acetyl-L-phenylalanine methyl ester), is not a reagent for acetylating the N-terminus of peptides or proteins. Instead, this compound is an N-terminally protected amino acid derivative, which can be used as a building block in peptide synthesis or as a substrate for enzymes like chymotrypsin.[1][2] This guide will, therefore, focus on the standard and widely accepted chemical method for N-terminal acetylation using acetic anhydride.

Introduction to N-Terminal Acetylation

N-terminal acetylation is one of the most common post-translational modifications in eukaryotes, with estimates suggesting that over 80% of human proteins are acetylated at their N-terminus.[3] This modification involves the transfer of an acetyl group from a donor molecule to the α-amino group of the N-terminal amino acid of a protein or peptide.[4] N-terminal acetylation plays a crucial role in regulating a wide array of cellular processes, including protein stability, folding, subcellular localization, and protein-protein interactions.[5]

In drug development, N-terminal acetylation of peptide-based therapeutics is a common strategy to increase their stability and bioavailability. By neutralizing the positive charge of the N-terminal amine, acetylation can protect peptides from degradation by aminopeptidases, thereby extending their half-life in vivo.[6]

Principle of Chemical N-Terminal Acetylation

Chemical N-terminal acetylation is typically performed using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the free N-terminal α-amino group of the peptide or protein on one of the carbonyl carbons of acetic anhydride. This results in the formation of an acetylated N-terminus and the release of acetic acid as a byproduct.[7] The reaction is generally carried out in the presence of a base to neutralize the liberated acid and to deprotonate the N-terminal amine, enhancing its nucleophilicity.

Experimental Protocols

Two common protocols for N-terminal acetylation are provided below: one for peptides still attached to a solid-phase synthesis resin (on-resin) and another for peptides or proteins in solution.

Protocol 1: On-Resin N-Terminal Acetylation of Peptides

This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS). The acetylation is typically performed after the final amino acid has been coupled and the N-terminal protecting group (e.g., Fmoc) has been removed.

Materials:

  • Peptide-resin with a free N-terminus

  • Acetylation Reagent: 10% (v/v) acetic anhydride in N,N-dimethylformamide (DMF)

  • Base: 5% (v/v) N,N-diisopropylethylamine (DIPEA) or pyridine in DMF

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Washing: After the final coupling step and removal of the N-terminal protecting group, thoroughly wash the peptide-resin with DMF (3 x 1 minute) to remove any residual reagents.

  • Acetylation Reaction:

    • Prepare the acetylation cocktail by mixing the acetylation reagent and the base solution. For a 0.10 mmol scale synthesis, a typical volume would be 2 mL of 10% acetic anhydride in DMF and 1 mL of 5% DIPEA in DMF.

    • Add the acetylation cocktail to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.[7]

  • Post-Acetylation Washing:

    • Drain the acetylation solution from the reaction vessel.

    • Wash the resin extensively with DMF (3 x 1 minute), followed by DCM (3 x 1 minute), and finally with methanol (2 x 1 minute) to remove excess reagents and byproducts.

  • Drying and Cleavage:

    • Dry the acetylated peptide-resin under vacuum.

    • The N-terminally acetylated peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

Protocol 2: In-Solution N-Terminal Acetylation of Peptides and Proteins

This protocol is suitable for purified peptides or proteins with a free N-terminus.

Materials:

  • Purified peptide or protein solution

  • Acetylation Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Acetylation Reagent: A freshly prepared solution of acetic anhydride in a compatible organic solvent (e.g., methanol or acetonitrile). A common working solution is a 3:1 (v/v) mixture of methanol and acetic anhydride.[8]

  • Quenching Reagent (optional): e.g., hydroxylamine or Tris buffer.

Procedure:

  • Sample Preparation: Dissolve the peptide or protein in the acetylation buffer to a concentration of approximately 1 mg/mL.

  • Acetylation Reaction:

    • To the peptide/protein solution, add the acetylation reagent. A typical ratio is to add the acetic anhydride solution to the sample at a 2:1 (v/v) ratio.[8]

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.[8]

  • Reaction Quenching (Optional): To stop the reaction, a quenching reagent can be added to consume the excess acetic anhydride.

  • Sample Clean-up:

    • The acetylated peptide or protein can be purified from the reaction mixture using methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove excess reagents and byproducts.

    • For mass spectrometry analysis, the sample can be lyophilized to dryness.[8]

Data Presentation

The efficiency of N-terminal acetylation can be assessed by techniques such as mass spectrometry, which will show a mass shift of 42 Da for each acetylated amine group.[8] The following table summarizes typical quantitative data for N-terminal acetylation reactions.

ParameterOn-Resin AcetylationIn-Solution AcetylationReference
Reaction Scale 0.1 - 0.25 mmol1 nmol - 1 mg[7][8]
Reagents 10% Acetic Anhydride in DMF, 5% DIPEA in DMFAcetic Anhydride in Methanol (1:3 v/v), 50 mM Ammonium Bicarbonate[7][8]
Reaction Time 30 - 60 minutes60 minutes[7][8]
Reaction Temperature Room TemperatureRoom Temperature[7][8]
Typical Purity >70% (crude after cleavage)Dependent on purification method[6]
Acetylation Efficiency >95%>95%[9]

Mandatory Visualizations

experimental_workflow cluster_on_resin On-Resin Acetylation cluster_in_solution In-Solution Acetylation resin_wash1 Wash Peptide-Resin (DMF) acetylation_resin Add Acetylation Cocktail (Acetic Anhydride, Base, DMF) resin_wash1->acetylation_resin agitate_resin Agitate at RT (30-60 min) acetylation_resin->agitate_resin resin_wash2 Wash Resin (DMF, DCM, MeOH) agitate_resin->resin_wash2 dry_cleave Dry and Cleave Peptide resin_wash2->dry_cleave dissolve Dissolve Peptide/Protein (Ammonium Bicarbonate Buffer) acetylation_solution Add Acetylation Reagent (Acetic Anhydride in MeOH) dissolve->acetylation_solution incubate_solution Incubate at RT (60 min) acetylation_solution->incubate_solution purify Purify Acetylated Product (HPLC or Dialysis) incubate_solution->purify

Caption: Experimental workflows for on-resin and in-solution N-terminal acetylation.

signaling_pathway cluster_pathway Ac/N-End Rule Pathway for Protein Degradation Nascent_Protein Nascent Protein (with N-terminal residue) NAT N-terminal Acetyltransferase (NAT) Nascent_Protein->NAT Acetyl-CoA Acetylated_Protein N-terminally Acetylated Protein (Ac-N-degron exposed) NAT->Acetylated_Protein Acetylation N_Recognin N-recognin (e.g., Doa10/MARCH6) Acetylated_Protein->N_Recognin Recognition of Ac-N-degron Ubiquitination Polyubiquitination N_Recognin->Ubiquitination E3 Ligase Activity Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The Ac/N-end rule pathway, a key cellular process regulated by N-terminal acetylation.[10]

References

Application Notes and Protocols for AC-PHE-OME as a Substrate in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a synthetic substrate widely employed in the characterization of protease activity, particularly for chymotrypsin and chymotrypsin-like serine proteases. Its structure mimics the C-terminal side of aromatic amino acid residues (phenylalanine, tyrosine, tryptophan), which are the preferred cleavage sites for chymotrypsin. The hydrolysis of the methyl ester bond by the protease can be monitored using various detection methods, making this compound a valuable tool for enzyme kinetics, inhibitor screening, and quality control in both academic research and industrial drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in protease assays.

Principle of the Assay

The fundamental principle behind using this compound as a protease substrate lies in the enzymatic hydrolysis of the ester bond. This reaction yields N-acetyl-L-phenylalanine and methanol. The progress of this reaction can be monitored by two primary methods:

  • Spectrophotometry: This method relies on a coupled reaction where the production of N-acetyl-L-phenylalanine leads to a change in absorbance. While direct measurement is challenging due to the lack of a strong chromophore in the products, coupled assays can be designed. A more direct spectrophotometric approach involves using similar substrates with a chromogenic leaving group, such as p-nitrophenol.

  • pH-Stat Titration: The enzymatic hydrolysis of the ester bond results in the formation of a carboxylic acid (N-acetyl-L-phenylalanine). This leads to a decrease in the pH of the reaction mixture. A pH-stat instrument maintains a constant pH by titrating the reaction with a standardized base. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and kcat) for proteases.

  • Inhibitor Screening: High-throughput screening of potential protease inhibitors.

  • Enzyme Characterization: Studying the substrate specificity of known and novel proteases.

  • Quality Control: Assessing the activity and purity of protease preparations.

Substrate Specificity

This compound is primarily a substrate for proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues.

  • α-Chymotrypsin: Exhibits high catalytic efficiency towards this compound.

  • Subtilisin: Another serine protease that can hydrolyze this compound.

  • Elastase: Generally shows lower activity towards this compound as its primary specificity is for smaller, aliphatic residues like alanine and valine.

Quantitative Data

The following tables summarize the kinetic parameters for the hydrolysis of this compound and related substrates by various proteases.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)ConditionsReference
α-ChymotrypsinN-acetyl-L-phenylalanine methyl ester1.1544.9 x 10⁴pH 8.0, 25°C[1]
α-ChymotrypsinN-acetyl-L-phenylalanine ethyl ester0.71932.8 x 10⁵pH 7.9, 25°C[2]
α-ChymotrypsinN-acetyl-L-tyrosine ethyl ester0.71932.8 x 10⁵pH 7.9, 25°C[2]
Pseudomonas aeruginosa ElastaseZ-Ala-Ala-Phe-Ala-NH₂0.110.958.6 x 10³Not Specified[3]

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: Spectrophotometric Assay for α-Chymotrypsin Activity (Using a Chromogenic Analog)

While this compound itself is not ideal for direct spectrophotometric assays, a common and effective alternative is to use a substrate with a chromogenic leaving group, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The release of p-nitroaniline can be monitored at 410 nm.

Materials:

  • α-Chymotrypsin solution (e.g., from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing 10 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of reading at 410 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of Suc-AAPF-pNA in DMSO (e.g., 10 mM). Dilute the stock solution in Tris-HCl buffer to the desired final concentrations (e.g., ranging from 0.1 to 2 mM).

  • Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Immediately before the assay, dilute the enzyme to the desired working concentration in Tris-HCl buffer. The optimal concentration should be determined empirically but is typically in the ng/mL to µg/mL range.

  • Assay Setup:

    • Add the substrate solution to the wells of a microplate or to a cuvette.

    • Pre-incubate the substrate solution at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • To initiate the reaction, add the enzyme solution and mix quickly.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 410 nm over time.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the concentration of p-nitroaniline released using its molar extinction coefficient (ε₄₁₀ = 8800 M⁻¹cm⁻¹).

    • Plot the reaction velocity against the substrate concentration to determine K_m_ and V_max_ using Michaelis-Menten kinetics.

Protocol 2: pH-Stat Titration Assay for Protease Activity

This method directly measures the production of acid during the hydrolysis of this compound.

Materials:

  • Protease solution (e.g., α-chymotrypsin, subtilisin)

  • N-Acetyl-L-phenylalanine methyl ester (this compound)

  • Standardized NaOH solution (e.g., 0.01 - 0.1 M)

  • Reaction buffer (low buffering capacity, e.g., 2 mM Tris, 40 mM KCl, 10 mM CaCl₂, pH 8.0)

  • pH-stat titrator equipped with a reaction vessel, pH electrode, and automated burette

  • Water bath or circulating system to maintain constant temperature

Procedure:

  • Instrument Setup:

    • Calibrate the pH electrode according to the manufacturer's instructions.

    • Set the desired pH (e.g., 8.0) and temperature (e.g., 25°C) for the reaction.

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) if necessary, and then dilute it in the reaction buffer to the desired final concentration (e.g., 1-10 mM).

  • Enzyme Solution Preparation: Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for chymotrypsin). Dilute the enzyme to a working concentration just before use.

  • Assay Procedure:

    • Add a known volume of the substrate solution to the thermostatted reaction vessel.

    • Allow the solution to equilibrate to the set temperature and pH.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • The pH-stat will automatically add NaOH to maintain the pH at the setpoint as the reaction produces acid.

  • Data Acquisition and Analysis:

    • Record the volume of NaOH added over time.

    • The initial rate of the reaction is determined from the slope of the linear portion of the plot of NaOH volume versus time.

    • The enzyme activity can be expressed in µmoles of substrate hydrolyzed per minute.

Visualizations

Experimental Workflow for Protease Assay

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate (this compound) Solution A1 Equilibrate Substrate and Buffer to Assay Temperature P1->A1 P2 Prepare Enzyme Solution A2 Initiate Reaction by adding Enzyme P2->A2 P3 Prepare Reaction Buffer P3->A1 A1->A2 A3 Monitor Reaction Progress (Spectrophotometry or pH-Stat) A2->A3 D1 Determine Initial Reaction Velocity (V₀) A3->D1 D2 Calculate Kinetic Parameters (Km, kcat) D1->D2

Caption: General workflow for a protease assay using this compound.

Chymotrypsin Signaling Pathway via Protease-Activated Receptors (PARs)

Chymotrypsin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymotrypsin Chymotrypsin PAR2 PAR2 N-terminus Chymotrypsin->PAR2:f1 Cleavage of N-terminus Gq Gq PAR2->Gq Activation PLC PLC Gq->PLC Activation IP3 IP₃ PLC->IP3 Production DAG DAG PLC->DAG Production Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation ERK ERK1/2 Activation Ca_release->ERK PKC->ERK Gene_expression Altered Gene Expression ERK->Gene_expression

Caption: Chymotrypsin activation of PAR2 signaling pathway.[4]

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of N-Acetyl-L-phenylalanine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of N-Acetyl-L-phenylalanine during peptide coupling reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of an amino acid (typically the L-form in biological systems) is converted into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this means that the chiral center (the alpha-carbon) of N-Acetyl-L-phenylalanine can invert, leading to the incorporation of the incorrect D-isomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What is the primary mechanism of racemization for N-Acetyl-L-phenylalanine during peptide coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] When the carboxylic acid of N-Acetyl-L-phenylalanine is activated by a coupling reagent, it can cyclize to form this oxazolone. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base.[1][2] The resulting planar, achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2] A less common mechanism is direct enolization, which involves the direct removal of the alpha-proton by a strong base.[1][4]

Q3: Why is N-Acetyl-L-phenylalanine particularly susceptible to racemization?

A3: N-acylated amino acids, like N-Acetyl-L-phenylalanine, are more prone to racemization than N-alkoxycarbonyl (e.g., Boc, Fmoc, Cbz) protected amino acids.[5][6][7] The acetyl group's carbonyl oxygen can participate in the formation of the oxazolone intermediate, which is the primary pathway for racemization.[8][9]

Q4: Which analytical techniques can be used to detect and quantify the racemization of N-Acetyl-L-phenylalanine?

A4: Several analytical methods can be employed to determine the enantiomeric excess of your product. The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that separates enantiomers based on their differential interactions with a chiral stationary phase.[10][11][12]

  • Chiral Gas Chromatography (GC): This technique requires derivatization of the amino acid to make it volatile but offers high resolution for separating enantiomers.[11]

  • Capillary Electrophoresis (CE): CE provides high-resolution separation of charged molecules and can be used to separate peptide enantiomers.[10][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique can be used to identify and quantify racemized amino acid residues, sometimes in combination with isotopic labeling.[10][14]

Troubleshooting Guide: High Levels of D-Isomer Detected

If you have detected significant levels of the undesired D-isomer in your final peptide product, follow this step-by-step guide to identify and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimide-based coupling reagents, the addition of a nucleophilic additive is essential to suppress racemization.[15][16] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[1][17]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU, TBTU): These reagents are generally considered "low-racemization" as they form active esters in situ.[1][16] However, the choice of the built-in additive (HOBt vs. HOAt vs. Oxyma) significantly impacts their effectiveness.[1][17]

Recommendation: If you are observing high racemization, consider switching to a coupling reagent that incorporates a more effective additive. For particularly challenging couplings, COMU has shown a very low tendency for racemization.[1]

Table 1: Effect of Additives on Racemization

Additive % D-Isomer Formation (Typical) Key Advantages
HOBt Higher Commonly used, but less effective at suppression.[17]
HOAt Lower More effective than HOBt due to the participation of the pyridine nitrogen.[17]
OxymaPure® Lower A non-explosive and highly effective alternative to HOAt.[15][17]

| 6-Cl-HOBt | Lower | More acidic and often more effective than HOBt.[17] |

Data is compiled from various sources for illustrative purposes. Actual percentages will vary based on specific reaction conditions.

Step 2: Assess the Base Used in the Reaction

The presence of a base is often necessary, but it can also promote racemization by abstracting the alpha-proton.[1][18]

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases can increase the rate of racemization.[1] For example, N,N-diisopropylethylamine (DIPEA) is more basic and can lead to more significant racemization compared to N-methylmorpholine (NMM).[17][18]

Recommendation: If high racemization is an issue, switch to a weaker or more sterically hindered base.

Table 2: Common Bases and Their Relative Impact on Racemization

Base pKa (approx.) Tendency for Racemization
N,N-Diisopropylethylamine (DIPEA) 10.1 Higher[17][18]
N-Methylmorpholine (NMM) 7.38 Lower[17][18]
2,4,6-Collidine (TMP) 7.43 Lower (due to steric hindrance)[1][17]

| Pyridine | 5.25 | Can reduce racemization in some cases.[19] |

Step 3: Optimize Reaction Conditions
  • Temperature: Elevated temperatures can accelerate the rate of racemization.[18]

    • Action: Perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.[18]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine increases the opportunity for oxazolone formation and subsequent racemization.[18]

    • Action: Keep the pre-activation time to a minimum. Ideally, use in situ activation where the coupling reagent is added to a mixture of all other components.[18]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1][18]

    • Action: While DMF and NMP are common, consider exploring less polar solvents if racemization persists.[1]

Experimental Protocols

Protocol 1: Amidation of N-Acetyl-L-phenylalanine with Reduced Racemization

This protocol outlines a general method for the amidation of N-acetyl-L-phenylalanine using HATU as the coupling reagent and DIPEA as the base, with recommendations for minimizing racemization.

Materials:

  • N-acetyl-L-phenylalanine

  • Amine component

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine)

  • Anhydrous DMF (N,N-dimethylformamide)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-phenylalanine (1.0 equivalent) and the amine component (1.1 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA or NMM (2.0 equivalents).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Purity

This protocol provides a general method for analyzing the enantiomeric purity of the synthesized N-acetyl-phenylalanine amide product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a teicoplanin-based column like Astec® CHIROBIOTIC® T)[12]

  • HPLC-grade solvents (e.g., methanol, acetic acid, triethylamine)[12]

  • Synthesized amide product

  • Racemic standard of the amide product (if available)

Chromatographic Conditions (Example): [12]

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (if available) at approximately 1.0 mg/mL in the mobile phase.

    • Prepare a sample of your synthesized product at a similar concentration in the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter before injection.[12]

  • Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

    • Inject your synthesized sample under the same conditions.

  • Data Interpretation:

    • Identify the peaks corresponding to the L- and D-enantiomers in your sample chromatogram based on the retention times from the standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Mandatory Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling N_Acetyl_L_Phe N-Acetyl-L-phenylalanine Activated_Intermediate Activated Intermediate N_Acetyl_L_Phe->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone (Achiral) Activated_Intermediate->Oxazolone L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide Direct Coupling (Desired Pathway) Oxazolone->Activated_Intermediate Base Base Oxazolone->Base -H+ Oxazolone->L_Peptide D_Peptide Undesired D-Peptide Oxazolone->D_Peptide Amine Amine (R'-NH2) Amine->Oxazolone

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High D-Isomer Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Decision1 Using Carbodiimide? Step1->Decision1 Step2 Step 2: Assess Base Decision2 Using Strong/Unhindered Base (e.g., DIPEA)? Step2->Decision2 Step3 Step 3: Optimize Conditions (Temp, Time, Solvent) Action3 Lower Temperature (0°C) Minimize Activation Time Consider Solvent Change Step3->Action3 Action1a Add/Switch to HOAt, Oxyma, or 6-Cl-HOBt Decision1->Action1a Yes Action1b Switch to Reagent with Better Additive (e.g., HATU) Decision1->Action1b No Action1a->Step2 Action1b->Step2 Decision2->Step3 No Action2 Switch to Weaker/Hindered Base (NMM, Collidine) Decision2->Action2 Yes Action2->Step3 End Racemization Minimized Action3->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Synthesis of N-Acetyl-L-phenylalanine Methyl Ester (AC-PHE-OME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis and improve the yield of N-Acetyl-L-phenylalanine Methyl Ester (AC-PHE-OME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: N-Acetyl-L-phenylalanine methyl ester (this compound) is a protected derivative of the amino acid L-phenylalanine. The N-acetyl group and the methyl ester serve as protecting groups for the amine and carboxylic acid functionalities, respectively. These protected amino acids are crucial building blocks in peptide synthesis and are used in the development of various pharmaceuticals and complex organic molecules.[1] Optimizing its synthesis is key to ensuring the efficiency and cost-effectiveness of multi-step synthetic routes.

Q2: What are the common methods for synthesizing this compound?

A2: The most common methods include:

  • Direct Esterification: Acid-catalyzed esterification of N-acetyl-L-phenylalanine with methanol.[2]

  • N-Acetylation followed by Esterification: Acetylation of L-phenylalanine using acetic anhydride, followed by esterification of the resulting N-acetyl-L-phenylalanine.[1]

  • Coupling Agent-Mediated Esterification: Using coupling agents to facilitate the ester formation, which can be performed under milder conditions.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the esterification reaction, often leading to higher yields and shorter reaction times.[3]

Q3: What are the primary challenges encountered during this compound synthesis?

A3: The main challenges are typically low yields, the formation of side products, and racemization (loss of stereochemical purity).[4] Low yields can result from incomplete reactions or hydrolysis of the product.[4] A significant side reaction is the formation of an azlactone intermediate, which can lead to racemization, a critical issue when synthesizing enantiomerically pure compounds.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

  • Q: My esterification reaction has a low conversion rate, with significant unreacted N-acetyl-L-phenylalanine remaining. How can I improve this?

    • A: Possible Cause & Solution:

      • Incomplete Acid-Catalyzed Esterification: The equilibrium may not be shifted sufficiently towards the product. Try increasing the reaction time (e.g., reflux for 3+ hours) or using a larger excess of the alcohol (methanol) which also acts as the solvent.[2][3]

      • Inefficient Coupling: If using a coupling agent, the reaction may require optimization. Consider screening different coupling reagents, as some are more effective for specific substrates.[5] For difficult couplings, performing a second coupling step ("double coupling") or extending the reaction time can also improve yields.[5]

      • Suboptimal Reaction Conditions: Microwave-assisted synthesis has been shown to be more effective than conventional reflux methods for this esterification.[3] This can significantly shorten reaction times and improve yields.

  • Q: The yield is low after workup and purification, even though the initial reaction appeared complete. What could be the cause?

    • A: Possible Cause & Solution:

      • Product Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid if water is present in the reagents or solvents, or during the workup.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents. During the aqueous workup, minimize contact time and use cold solutions where appropriate.[6]

      • Losses During Purification: The product may be lost during extraction or recrystallization. When performing liquid-liquid extraction, ensure proper phase separation and perform multiple extractions with the organic solvent to maximize recovery.[2][6] For recrystallization, careful selection of the solvent system (e.g., diethyl ether-petroleum ether) is crucial to maximize crystal formation and minimize loss in the mother liquor.[6]

Issue 2: Presence of Impurities and Side Products

  • Q: My product is not stereochemically pure. What causes racemization and how can I prevent it?

    • A: Possible Cause & Solution:

      • Azlactone Formation: The most common cause of racemization in N-acetylated amino acids is the formation of a planar, achiral azlactone intermediate.[4] This is particularly prevalent when using a coupling agent in a basic environment.[4]

      • Mitigation Strategies:

        • Choice of Base: Use a weaker, non-nucleophilic base. For example, switching from a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to a weaker base like pyridine can significantly reduce racemization.[4]

        • Base Stoichiometry: Use the minimum effective amount of base, typically 1 to 2 equivalents, as a large excess can accelerate racemization.[4]

        • Coupling Agent: Avoid coupling agents known to promote racemization with N-acetyl amino acids. Reagents that incorporate Hydroxybenzotriazole (HOBt) are often better alternatives to uronium-based agents like TBTU in this context.[4]

  • Q: My final product contains unexpected byproducts. What are they and how do I avoid them?

    • A: Possible Cause & Solution:

      • Coupling Reagent Byproducts: Many coupling reagents generate byproducts that can contaminate the final product. For example, DCC produces dicyclohexylurea (DCU), which has low solubility and can be difficult to remove. Using newer-generation coupling reagents like COMU can be advantageous as their byproducts are water-soluble, simplifying removal during aqueous workup.[7]

      • Side Reactions from Protecting Groups: In more complex syntheses, particularly on solid phase, the N-acetyl group itself can participate in side reactions, such as the deletion of the N-terminal Ac-Phe residue during acidic cleavage from the resin.[8] If this is a recurring issue, modifying cleavage conditions or the N-terminal protecting group may be necessary.[8]

Data Summary: Reaction Conditions and Yields

The following tables summarize quantitative data from various synthesis protocols for this compound and related reactions.

Table 1: Comparison of Esterification Methods for N-acetyl-L-phenylalanine

MethodReagentsConditionsYieldReference
Acid CatalysisN-acetyl-D,L-phenylalanine, Methanol, H₂SO₄Reflux, 3 hoursOily residue (yield not specified)[2]
HydrogenationAzlactone of N-acetyl-acetaminocinnamic acid, NaOMe, H₂, Raney Ni50°C, 2.5 hours, 200 psi95%[6]
Microwave-AssistedN-acetyl-L-phenylalanine, [2-ClMePy][EtSO₄], 1-methylimidazole, MethanolMicrowave, 5 min88%[3]
Conventional HeatingN-acetyl-L-phenylalanine, [2-ClMePy][EtSO₄], 1-methylimidazole, MethanolReflux, 2 hours60%[3]

Table 2: Enzymatic Resolution of AC-D,L-PHE-OME

StepProductYieldOptical PurityReference
Enzymatic HydrolysisN-acetyl-L-phenylalanine96.5%-[2][9]
RecoveryN-acetyl-D-phenylalanine methyl ester97.6%98%[2][9]

Experimental Protocols & Workflows

A general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Start L-Phenylalanine (Starting Material) Acetylation Step 1: N-Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Intermediate N-acetyl-L-phenylalanine Acetylation->Intermediate Esterification Step 2: Esterification (Methanol, Acid Catalyst) Intermediate->Esterification Crude Crude this compound Esterification->Crude Workup Step 3: Aqueous Workup (Extraction with Ether, NaHCO₃ wash) Crude->Workup Drying Step 4: Drying & Concentration (Anhydrous Na₂SO₄, Evaporation) Workup->Drying Purification Step 5: Final Purification (Recrystallization or Chromatography) Drying->Purification Final Pure this compound Purification->Final G Start N-acetyl-L-phenylalanine Activation Activation (Coupling Agent + Base) Start->Activation Proton_Abstraction Base abstracts α-proton Activation->Proton_Abstraction Azlactone Planar Azlactone Intermediate (Achiral) Proton_Abstraction->Azlactone Loss of stereochemistry Nucleophilic_Attack Nucleophilic Attack (e.g., by Methanol) Azlactone->Nucleophilic_Attack Product Racemic Product (AC-D,L-PHE-OME) Nucleophilic_Attack->Product G cluster_yield Low Yield cluster_purity Purity Issues Problem Problem Observed Low_Yield Low Yield Problem->Low_Yield Low_Purity Low Purity Problem->Low_Purity Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Product_Loss Product Loss/Degradation Low_Yield->Product_Loss Optimize_Cond Solution: - Increase reaction time/temp - Use microwave - Change coupling agent Incomplete_Rxn->Optimize_Cond Improve_Workup Solution: - Use anhydrous solvents - Optimize extraction/recrystallization Product_Loss->Improve_Workup Racemization Racemization Detected Low_Purity->Racemization Byproducts Extra Spots on TLC/HPLC Low_Purity->Byproducts Control_Base Solution: - Use weaker base (Pyridine) - Use 1-2 eq. base - Change coupling agent Racemization->Control_Base Purify_Better Solution: - Use water-soluble coupling agents - Optimize purification method Byproducts->Purify_Better

References

Troubleshooting guide for peptide synthesis with Ac-L-Phe-OMe.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide for the Synthesis of Ac-L-Phe-OMe (N-acetyl-L-phenylalanine methyl ester)

This guide provides solutions to common problems encountered during the synthesis of N-acetyl-L-phenylalanine methyl ester, a crucial building block in peptide synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for Ac-L-Phe-OMe is significantly lower than expected. What are the common causes?

Low yields can arise from incomplete reactions, undesired side reactions, or loss of product during the purification process. Key factors include the presence of water, improper reaction conditions, or suboptimal reagent ratios.[1][2]

Q2: I am observing significant racemization in my final product. How can this be prevented?

Racemization is a frequent issue when activating N-acetylated amino acids under basic conditions, primarily due to the formation of an azlactone (or oxazolone) intermediate. This intermediate has an acidic proton at the α-carbon that can be removed by a base, leading to a loss of stereochemical integrity.[1][2][3] The choice of base and coupling agent is critical in preventing racemization.[1][2]

Q3: What are the most critical parameters to control to ensure high yield and purity of Ac-L-Phe-OMe?

Several factors must be carefully controlled:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of starting materials, activated intermediates, or the final ester product, thus reducing the yield.[1]

  • Temperature: Controlling the reaction temperature is crucial to prevent the formation of byproducts.[2] For instance, in the preceding N-acetylation step using acetic anhydride, maintaining the temperature between 85°C and 115°C is important to avoid the formation of acetyl dipeptides.[2]

  • pH Control: Maintaining the optimal pH is essential, particularly in enzymatic reactions or during workup procedures, to ensure product stability and high yields.[2]

  • Reagent Stoichiometry: The molar ratios of the reactants, especially the acetylating and esterifying agents, must be optimized to drive the reaction to completion while minimizing side products.[2]

Q4: I am seeing unexpected spots on my TLC plate after the esterification reaction. What are the likely side reactions?

Besides the starting material and the desired product, other spots on a TLC plate could indicate the presence of byproducts. Common side reactions during the esterification of N-acetyl-L-phenylalanine include:

  • Hydrolysis: Residual water can hydrolyze the activated carboxylic acid intermediate or the final ester product back to N-acetyl-L-phenylalanine.[1]

  • Racemization: As mentioned, the formation of the D-enantiomer is a common side reaction.[1][2]

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, the following workflow can help diagnose the issue.

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete       Incomplete->Complete No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent quality Incomplete->OptimizeConditions Yes WorkupLoss Check for Product Loss During Workup/Purification Complete->WorkupLoss OptimizeConditions->CheckReaction OptimizeWorkup Optimize Workup: - Adjust pH during extraction - Use appropriate solvents - Check for product precipitation WorkupLoss->OptimizeWorkup Yes SideReactions Investigate Side Reactions (NMR/MS) WorkupLoss->SideReactions No End Yield Improved OptimizeWorkup->End IdentifyByproducts Identify Byproducts and Adjust Conditions: - Ensure anhydrous conditions - Optimize stoichiometry - Change coupling agent/base SideReactions->IdentifyByproducts IdentifyByproducts->End

Caption: Troubleshooting workflow for low reaction yield.

Minimizing Racemization

The primary cause of racemization is the formation of a planar, achiral azlactone intermediate. The choice of base is a critical factor in mitigating this side reaction.

RacemizationMechanism cluster_activation Racemization Pathway AcLPhe Ac-L-Phe-OH Chiral Center (S) ActivatedIntermediate Activated Intermediate AcLPhe->ActivatedIntermediate Activation Activation (Coupling Agent, Base) ActivatedIntermediate->AcLPhe Azlactone Azlactone Intermediate Planar, Achiral ActivatedIntermediate->Azlactone - H₂O Base Base Azlactone->ActivatedIntermediate + H₂O RacemicProduct Ac-D,L-Phe-OMe Racemic Mixture Azlactone->RacemicProduct + MeOH Nucleophile Nucleophile (MeOH)

Caption: Racemization mechanism via azlactone formation.

Strategies to Minimize Racemization:

  • Choice of Base: Weaker bases are less likely to cause racemization compared to stronger, sterically hindered bases. For example, pyridine is often a better choice than N,N-diisopropylethylamine (DIPEA) in TBTU-mediated couplings.[1][2]

  • Base Stoichiometry: Use the minimum effective amount of base, typically 1 to 2 equivalents, as an excess can accelerate racemization.[1]

  • Coupling Agent: Consider using coupling agents known for lower racemization potential, such as those incorporating Hydroxybenzotriazole (HOBt).[1]

  • Protecting Group Strategy: If the synthesis allows, using N-carbamate protecting groups like Cbz or Boc instead of the acetyl group can prevent azlactone formation and thus reduce racemization.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis and purification of Ac-L-Phe-OMe and its precursors.

ParameterN-Acetylation of L-PhenylalanineEsterification of N-acetyl-L-phenylalanineEnzymatic Resolution of N-acetyl-D,L-phenylalanine methyl ester
Reagents L-Phenylalanine, Acetic AnhydrideN-acetyl-L-phenylalanine, Methanol, H₂SO₄N-acetyl-D,L-phenylalanine methyl ester, Serine Protease (e.g., Alcalase)
Solvent 80% Acetic Acid in WaterMethanolWater
Temperature Room TemperatureRefluxNot specified
Reaction Time 2.5 hours3 hours~46 minutes
Yield ~94%75% (for D,L mixture)96.5% (for N-acetyl-L-phenylalanine after hydrolysis)
Reference [4][5][6][4][6]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester

This protocol describes a general method for the synthesis of the racemic methyl ester.

  • Reaction Setup: In a round-bottom flask, combine N-acetyl-D,L-phenylalanine (50 mmol), methanol (1.5 mol), and sulfuric acid (0.02 mol).[6]

  • Reflux: Heat the mixture to reflux for 3 hours.[6]

  • Solvent Removal: After cooling, remove the solvent under vacuum.[6]

  • Workup:

    • Dissolve the resulting oily residue in 100 mL of ether.[6]

    • Wash the ether solution with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of saturated sodium chloride solution.[6]

    • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum to obtain an oily residue.[6]

  • Purification:

    • Triturate the oily residue with 100 mL of petroleum ether.[7]

    • Remove the petroleum ether with a water aspirator.[7]

    • The resulting white mass can be further washed with petroleum ether, filtered, and vacuum dried to yield the final product.[7] A yield of 75% has been reported for the D,L-mixture.[6]

Protocol 2: General Purification Workflow via pH-based Extraction

This protocol is effective for purifying N-acetyl-L-phenylalanine, the precursor to the methyl ester.

PurificationWorkflow Start Crude Reaction Mixture Basification Basification to pH ~7.5 with NaOH (Converts product to water-soluble salt) Start->Basification Wash Wash with Ethyl Acetate (Removes non-acidic impurities) Basification->Wash AqueousLayer Aqueous Layer (Contains Product Salt) Wash->AqueousLayer OrganicLayer Organic Layer (Discard) Wash->OrganicLayer Acidification Acidification to pH 1 with H₂SO₄ (Precipitates the product) AqueousLayer->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction ProductInOrganic Organic Layer (Contains Product) Extraction->ProductInOrganic FinalAqueousLayer Aqueous Layer (Discard) Extraction->FinalAqueousLayer Drying Dry Organic Layer (e.g., Na₂SO₄) ProductInOrganic->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration End Pure N-acetyl-L-phenylalanine Concentration->End

Caption: General purification workflow via pH-based extraction.

  • Basification: Transfer the crude reaction mixture to a separatory funnel with water and adjust the pH to approximately 7.5 with a NaOH solution. This converts the product to its water-soluble sodium salt.[2]

  • Wash: Extract the aqueous solution with an organic solvent like ethyl acetate to remove any non-acidic impurities. Discard the organic layers.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 1 by the dropwise addition of concentrated H₂SO₄. The N-acetyl-L-phenylalanine will precipitate as a white solid.[2]

  • Extraction of Product: Extract the acidified mixture with fresh portions of ethyl acetate. The protonated product will move into the organic layer.[2]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[2]

References

Side reactions in N-Acetyl-L-phenylalanine methyl ester synthesis and their avoidance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-L-phenylalanine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of N-Acetyl-L-phenylalanine methyl ester?

A1: The most prevalent side reactions include racemization of the chiral center, hydrolysis of the ester product or activated intermediates, and the formation of N-acylurea byproducts when using carbodiimide coupling agents.[1] Racemization is particularly common when activating the carboxyl group of N-acetylated amino acids in a basic environment, proceeding through an azlactone intermediate.[1][2][3]

Q2: How can I detect racemization in my product?

A2: Racemization can be detected by measuring the optical rotation of your purified product using a polarimeter and comparing it to the literature value for enantiomerically pure N-Acetyl-L-phenylalanine methyl ester. A lower specific rotation indicates a loss of stereochemical integrity. For a more quantitative analysis, chiral HPLC or NMR spectroscopy with a chiral shift reagent can be employed to determine the enantiomeric excess (e.e.).

Q3: What causes low yields in the esterification of N-Acetyl-L-phenylalanine?

A3: Low yields can be attributed to several factors. Incomplete reactions due to suboptimal conditions (e.g., insufficient reaction time or temperature), hydrolysis from residual water in solvents or reagents, and the formation of stable byproducts like N-acylurea can all contribute to a lower than expected yield of the desired ester.[1]

Troubleshooting Guide

Issue 1: Significant Racemization Observed

If you are observing a significant loss of stereochemical purity in your N-Acetyl-L-phenylalanine methyl ester product, consult the following troubleshooting steps.

Possible Cause: Formation of an achiral azlactone (oxazolone) intermediate, which is promoted by the use of strong bases and certain coupling agents.[1][3]

Solutions:

  • Choice of Base: The strength of the base is critical. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can accelerate racemization. Switching to a weaker base, such as pyridine, has been shown to better preserve stereochemical integrity.[1]

  • Base Stoichiometry: An excess of base can increase the rate of racemization. It is advisable to use the minimum effective amount, typically 1 to 2 equivalents.[1]

  • Coupling Agent Selection: While effective, uronium-based coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known to promote racemization with N-acetylated amino acids.[1][3] Consider using alternative coupling agents that incorporate Hydroxybenzotriazole (HOBt), as they are known for a lower potential for racemization.[1]

  • Protecting Group Strategy: If your synthetic route allows, consider using a different N-protecting group. N-carbamate protecting groups like Cbz (Carbobenzyloxy) or Boc (tert-Butoxycarbonyl) are significantly less prone to forming azlactone intermediates and thus reduce the risk of racemization under standard coupling conditions.[1]

G

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions:

  • Hydrolysis: The presence of water can hydrolyze either the activated carboxylic acid intermediate or the final ester product back to N-Acetyl-L-phenylalanine. [1] * Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents to minimize the potential for hydrolysis. [1]

  • N-Acylurea Formation: If you are using a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct is often difficult to remove and reduces the overall yield. [1] * Solution: Consider alternative coupling agents that do not form N-acylurea byproducts.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to non-optimized reaction conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction time.

Quantitative Data Summary

ParameterMethodReagents/ConditionsYieldEnantiomeric Excess (e.e.)Reference
Esterification Acid CatalysisN-acetyl-D,L-phenylalanine, Methanol, H₂SO₄, Reflux 3 hours75%Not applicable (racemic start)[4][5]
Esterification Microwave-AssistedN-acetyl-L-phenylalanine, Methanol, [2-ClMePy]I, 1-methylimidazole, 80°C56-71%[6]
Enzymatic Resolution HydrolysisN-acetyl-D,L-phenylalanine methyl ester, Carlsberg subtilisin, pH 7.596.5% (recovered N-acetyl-L-phenylalanine)>98%[4][5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of N-Acetyl-L-phenylalanine

This protocol describes a general method for the synthesis of the methyl ester using acid catalysis.

Materials:

  • N-Acetyl-L-phenylalanine

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add N-Acetyl-L-phenylalanine (1.0 eq.), methanol (approx. 30 eq.), and concentrated sulfuric acid (approx. 0.4 eq.). [4][5]2. Reflux the mixture for 3 hours. [4][5]3. After cooling, remove the methanol under reduced pressure.

  • Dissolve the resulting oily residue in diethyl ether.

  • Wash the ether solution sequentially with 5% sodium bicarbonate solution and then a saturated sodium chloride solution. [4]6. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Acetyl-L-phenylalanine methyl ester. [4]7. The product can be further purified by recrystallization.

Protocol 2: Minimizing Racemization during Amide Coupling with TBTU

This protocol is adapted for coupling N-Acetyl-L-phenylalanine with an amine, using conditions designed to minimize racemization.

Materials:

  • N-Acetyl-L-phenylalanine (1.0 eq.)

  • Amine (R-NH₂) (1.0-1.2 eq.)

  • TBTU (1.1 eq.)

  • Pyridine (1.0-2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Acetyl-L-phenylalanine in anhydrous DMF in a dry reaction flask. [1]2. Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution, followed by the TBTU coupling agent. [1]4. Stir the mixture for 10-15 minutes at 0°C to allow for pre-activation.

  • Add the amine to the activated mixture.

  • Allow the reaction to stir at 0°C for 2-3 hours, then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours). [1]8. Proceed with standard aqueous workup and purification.

References

Technical Support Center: Optimizing Enzymatic Resolution of Racemic N-Acetyl-DL-Phenylalanine Methyl Ester (AC-PHE-OME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic resolution of racemic N-acetyl-DL-phenylalanine methyl ester (AC-PHE-OME).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of this compound in a question-and-answer format.

Issue 1: Low or No Enzyme Activity

Q: I am not observing any significant conversion of my racemic this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no enzyme activity is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal pH: Enzyme activity is highly dependent on the pH of the reaction medium. For lipase-catalyzed hydrolysis in biphasic systems, the aqueous buffer pH should typically be between 7.0 and 8.0.[1][2] Verify the pH of your buffer before starting the reaction.

  • Incorrect Temperature: Most lipases used for this type of resolution exhibit optimal activity in the range of 40°C to 50°C.[2][3] Ensure your reaction vessel is maintained at the optimal temperature for your specific enzyme.

  • Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[4] Additionally, some organic solvents can denature enzymes.[5]

  • Insufficient Water Content (in Organic Media): Lipases require a minimal amount of water to maintain their catalytically active conformation in organic solvents.[6] However, excessive water can lead to undesired hydrolysis of the desired ester product. The optimal water activity needs to be determined empirically.

  • Presence of Inhibitors: Contaminants in the substrate or solvent can inhibit enzyme activity. Ensure high purity of all reagents.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - e.e.)

Q: My reaction is proceeding, but the enantiomeric excess (e.e.) of the product is too low. How can I improve the enantioselectivity of the enzyme?

A: Achieving high enantioselectivity is crucial for a successful resolution. Several factors influence an enzyme's ability to distinguish between enantiomers:

  • Choice of Solvent: The nature of the organic solvent significantly impacts lipase enantioselectivity.[1][5] Generally, hydrophobic solvents like hexane or cyclohexane are preferred. It is advisable to screen a variety of solvents to find the optimal one for your specific lipase and substrate.[3]

  • Temperature: Temperature can affect the flexibility of the enzyme's active site, which in turn influences enantioselectivity.[5] Sometimes, lowering the reaction temperature can enhance enantioselectivity, although it may also decrease the reaction rate.

  • Enzyme Immobilization: The method of immobilization can alter the enzyme's conformation and, consequently, its enantioselectivity.[7][8] Immobilization on hydrophobic supports has been shown to be effective for lipases.[8]

  • Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity. Optimizing the substrate concentration is recommended.

Issue 3: Inconsistent Results Between Batches

Q: I am getting variable conversion rates and enantioselectivity in different experimental runs. What could be causing this inconsistency?

A: Reproducibility is key in scientific research. Inconsistent results often stem from subtle variations in experimental conditions:[4][9]

  • Reagent Preparation: Ensure that all solutions (buffers, substrate, etc.) are prepared fresh and consistently for each experiment. The concentration and purity of reagents should be verified.

  • Water Content: In organic media, controlling the water content is critical and can be a source of variability. Using molecular sieves can help maintain a consistent level of hydration.[7]

  • Enzyme Activity: The activity of your enzyme preparation can vary. It is good practice to measure the activity of the enzyme stock before each set of experiments.

  • Pipetting and Measurement Errors: Inaccurate pipetting can lead to significant variations in concentrations. Calibrated pipettes should be used.[10]

  • Reaction Time: Ensure that the reaction is stopped at the same time point in each experiment, especially when comparing different conditions.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is best for the resolution of this compound?

A1: Both lipases and acylases can be used effectively. Lipases (E.C. 3.1.1.3) are versatile and can catalyze the enantioselective hydrolysis of the methyl ester in a biphasic system or be used for transesterification in organic solvents.[11][12] Acylase I (E.C. 3.5.1.14) is highly selective for the hydrolysis of the N-acetyl group of the L-enantiomer, yielding the free L-amino acid.[11] The choice depends on the desired product (the unreacted D-ester or the hydrolyzed L-acid) and the preferred reaction conditions.

Q2: What are the advantages of using an immobilized enzyme?

A2: Enzyme immobilization offers several significant advantages for industrial applications:

  • Enhanced Stability: Immobilized enzymes are generally more resistant to changes in temperature and pH.[2][7]

  • Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces costs.[7]

  • Process Simplification: It simplifies the downstream processing as the enzyme can be easily separated from the product.

  • Improved Activity: In some cases, immobilization can lead to an enhancement of enzyme activity and selectivity.[8]

Q3: How do I separate the product from the unreacted substrate after the reaction?

A3: The separation strategy depends on the reaction performed. For the lipase-catalyzed hydrolysis of racemic this compound, one enantiomer is converted to N-acetyl-phenylalanine, while the other remains as the methyl ester. The resulting acid and ester can be separated based on their different solubilities in aqueous and organic phases by adjusting the pH and performing a liquid-liquid extraction.[2] For instance, by acidifying the reaction mixture, the N-acetyl-D-phenylalanine can be extracted into an organic solvent like ethyl acetate, leaving the L-phenylalanine in the aqueous phase.[2]

Q4: What is a dynamic kinetic resolution (DKR) and can it be applied to this compound?

A4: Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer.[13] This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[13] For the resolution of this compound, DKR could be achieved by coupling the enantioselective enzymatic reaction with a racemization catalyst that converts the unreacted enantiomer back to the racemate.[11][14]

Data Presentation

Table 1: Influence of Solvent on Lipase-Catalyzed Resolution

SolventConversion (%)Enantiomeric Excess (e.e., %)Enantioselectivity (E)
Hexane48>99>200
Cyclohexane4998180
Toluene4595150
Acetonitrile358050
tert-Butanol4292120

Note: Data is representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific enzyme and reaction conditions.

Table 2: Effect of Temperature on Enantioselective Hydrolysis

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
302440>99
40164998
50125095
60105188

Note: Data is representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific enzyme and reaction conditions.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution of Racemic this compound

  • Reaction Setup:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5.

    • In a temperature-controlled reaction vessel, add 10 mL of the phosphate buffer and 10 mL of hexane.

  • Substrate Addition:

    • Dissolve 221 mg (1 mmol) of racemic this compound in the biphasic system.

  • Enzyme Addition:

    • Add 20 mg/mL of immobilized lipase (e.g., Novozym 435) to the reaction mixture.[11]

  • Reaction Conditions:

    • Incubate the mixture at 45°C with vigorous stirring (e.g., 200 rpm) to ensure proper mixing of the phases.[11]

  • Monitoring the Reaction:

    • Periodically take samples from the organic phase and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the unreacted ester.

  • Work-up and Product Isolation:

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Separate the organic and aqueous layers.

    • Wash the organic layer (containing unreacted N-acetyl-D-phenylalanine methyl ester) with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Acidify the aqueous layer to pH 2 with 1M HCl. This will contain the N-acetyl-L-phenylalanine.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Dry the combined organic extracts and evaporate the solvent to obtain the N-acetyl-L-phenylalanine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation prep_substrate Prepare Racemic This compound Solution reaction Combine Substrate, Enzyme, and Biphasic System in Reactor prep_substrate->reaction prep_enzyme Prepare Immobilized Lipase Slurry prep_enzyme->reaction prep_buffer Prepare Biphasic System (Buffer + Solvent) prep_buffer->reaction incubation Incubate at Optimal Temperature with Stirring reaction->incubation monitoring Monitor Conversion & e.e. by Chiral HPLC incubation->monitoring separation Stop Reaction at ~50% Conversion & Separate Enzyme monitoring->separation [Target Reached] extraction Liquid-Liquid Extraction (pH Adjustment) separation->extraction product_d Isolate Unreacted D-Ester extraction->product_d product_l Isolate Hydrolyzed L-Acid extraction->product_l

Caption: Workflow for the lipase-catalyzed resolution of racemic this compound.

troubleshooting_logic cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity (e.e.) start Low Conversion or e.e. check_ph Verify pH (7.0-8.0) start->check_ph Conversion Issue screen_solvents Screen Organic Solvents start->screen_solvents e.e. Issue check_temp Check Temperature (40-50°C) check_ph->check_temp check_enzyme_activity Assess Enzyme Activity/Storage check_temp->check_enzyme_activity end_c Improved Conversion check_enzyme_activity->end_c optimize_temp Optimize Temperature screen_solvents->optimize_temp change_immobilization Change Immobilization Support/Method optimize_temp->change_immobilization end_e Improved e.e. change_immobilization->end_e

Caption: Logical workflow for troubleshooting common issues in enzymatic resolution.

References

Common pitfalls in solid-phase peptide synthesis using protected amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during peptide synthesis using protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or synthesis failure in SPPS?

Low peptide yield or synthesis failure can arise from several factors throughout the SPPS process. The most common issues include:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1][2]

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is often problematic with sterically hindered amino acids or "difficult" sequences.[1]

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents. This is a major hurdle in the synthesis of long or hydrophobic peptides.[1][3]

  • Side Reactions: Various side reactions can occur, including racemization, diketopiperazine formation, and aspartimide formation, which can lead to impurities that are difficult to remove.[4][5]

  • Cleavage and Final Deprotection Problems: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the final product.[1][6]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods can be used to detect the presence of free amines after the deprotection step, which indicates whether the Fmoc group has been successfully removed:

  • Kaiser Test: This is a widely used colorimetric test for primary amines. A positive result (blue/purple beads) indicates successful deprotection, while a negative result (yellow/colorless beads) suggests incomplete deprotection.[7] However, it is not reliable for N-terminal proline.[7][8]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[7]

  • Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[7]

  • UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution. The release of the dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301-312 nm, allowing for real-time monitoring of the deprotection reaction.[7]

Q3: My peptide sequence is known to be "difficult" due to aggregation. What strategies can I employ?

Peptide aggregation is a common challenge, especially for hydrophobic or long sequences, and can lead to incomplete coupling and deprotection.[3][4][9] Several strategies can be employed to mitigate this:

  • Solvent Choice: Using more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts or "magic mixtures" can help disrupt secondary structures.[3][4][10][11] Adding up to 25% DMSO to DMF or NMP can also enhance solvation.[10]

  • Elevated Temperature/Microwave: Performing the synthesis at a higher temperature or using a microwave peptide synthesizer can help to reduce aggregation and improve reaction kinetics.[3][4][10]

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can disrupt the hydrogen bonding that leads to aggregation.[4]

  • Pseudoproline Dipeptides: The use of pseudoproline dipeptides can disrupt secondary structures and has been shown to be very effective in improving synthesis efficiency for difficult sequences.[4][12]

  • Low-Loading Resins: Using resins with a lower substitution level can reduce the proximity of peptide chains, thereby decreasing the likelihood of inter-chain aggregation.[12]

Troubleshooting Guides

Issue 1: Incomplete Coupling

Symptom: Positive Kaiser test (blue beads) after a coupling step, indicating the presence of unreacted free amines. Mass spectrometry of the crude product shows significant deletion sequences.

Possible Causes & Solutions:

Cause Solution Comments
Steric Hindrance Double couple the amino acid. Increase the coupling time. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, COMU).Sterically hindered amino acids (e.g., Val, Ile, Thr) often require more forcing conditions to couple efficiently.[1][13]
Peptide Aggregation See "Difficult Sequences" FAQ (Q3) above.Aggregation can physically block the N-terminus, preventing the incoming amino acid from reacting.[3]
Poor Reagent Quality Use fresh, high-quality amino acids and coupling reagents.Degraded reagents will have lower reactivity, leading to incomplete coupling.[1]
Suboptimal Activation Ensure correct stoichiometry of reagents. Pre-activate the amino acid for an appropriate amount of time before adding it to the resin.The activation of the carboxylic acid is a critical step for efficient coupling.[3]
Issue 2: Incomplete Fmoc Deprotection

Symptom: Negative Kaiser test (yellow beads) after the deprotection step. Mass spectrometry of the crude product shows deletion sequences corresponding to the amino acid that should have been deprotected.[2]

Possible Causes & Solutions:

Cause Solution Comments
Peptide Aggregation See "Difficult Sequences" FAQ (Q3) above.Aggregation can prevent the deprotection reagent from accessing the Fmoc group.[2]
Degraded Deprotection Reagent Use a fresh solution of piperidine in DMF.Piperidine can degrade over time, reducing its effectiveness.[2]
Insufficient Deprotection Time Increase the deprotection time or perform a second deprotection step.For some sequences, the standard deprotection time may not be sufficient for complete Fmoc removal.[2]
Difficult Sequence Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution (1-2%).DBU can enhance the rate of Fmoc removal for particularly difficult sequences.[4]
Issue 3: Common Side Reactions

Symptom: Mass spectrometry of the crude product shows unexpected masses, and HPLC analysis reveals multiple, difficult-to-separate peaks.

Possible Side Reactions & Prevention Strategies:

Side Reaction Description Prevention/Minimization Strategies
Racemization Loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities.[3]Use coupling reagents known for low racemization (e.g., COMU, DIC/Oxyma).[13][14] Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[15] Avoid high temperatures for extended periods.
Aspartimide Formation Cyclization of aspartic acid residues, particularly at Asp-Gly, Asp-Ala, or Asp-Ser sequences, leading to a mixture of α- and β-peptides.[4][6][12]Add HOBt or Oxyma Pure to the deprotection solution.[6][12] Use backbone protection (Hmb/Dmb) on the preceding residue.[4][6] Use a milder deprotection base like morpholine.[12]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to chain termination. This is most common with proline as one of the first two residues.[4]Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[4] Couple the third amino acid immediately after deprotection of the second.
3-(1-Piperidinyl)alanine Formation Occurs with C-terminal cysteine, where base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[4]Use a sterically bulky protecting group for the cysteine side chain, such as trityl (Trt).[4]

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for the success of SPPS, especially for difficult sequences. The following table provides a comparison of commonly used coupling reagents.

Coupling ReagentAdditiveBaseRelative Coupling EfficiencyRacemization PotentialKey Advantages
HATU HOAtDIPEAVery High (~99%)[16]Low[14]Highly effective for sterically hindered amino acids and difficult sequences.[13][16]
HCTU -DIPEAVery HighLowSimilar performance to HATU, often more cost-effective.[17][18]
COMU -DIPEAVery High (>99%)[16]Very Low[19]Safer profile as it is not based on explosive benzotriazoles. Excellent solubility and performance.[13][19]
HBTU HOBtDIPEAHigh (~95-98%)[16]Low to ModerateA widely used and robust coupling reagent.[13][16]
PyBOP HOBtDIPEAHigh (~95%)[16]Low to ModerateGood performance, but can be less effective for very difficult couplings.
DIC/HOBt HOBt-GoodLowCost-effective and a classic choice for routine synthesis.[3]
DIC/Oxyma Pure Oxyma Pure-Very High (>97%)[3]Very LowOxyma Pure is a superior additive to HOBt for suppressing racemization.[3]

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[8]

Reagents:

  • Solution A: 1 g ninhydrin in 20 mL n-butanol.

  • Solution B: 40 g phenol in 20 mL n-butanol.

  • Solution C: 1 mL of 0.01M aqueous KCN diluted to 50 mL with pyridine.

Procedure:

  • Place a small sample of resin beads (10-15) in a small glass test tube.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection or failed coupling).

  • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection or successful coupling).[2]

Protocol 2: Test Cleavage and Analysis

A small-scale test cleavage can be performed during the synthesis to monitor its progress and identify any issues early on.

Procedure:

  • After a critical coupling or deprotection step, take a small amount of the peptide-resin (10-20 mg) and dry it under vacuum.[6]

  • Prepare a cleavage cocktail appropriate for your peptide sequence and resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[20] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 0.5 mL) and let it react at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by mass spectrometry (MS) and HPLC to check the mass and purity of the synthesized fragment.

Visualizing SPPS Workflows

Troubleshooting Workflow for Low Yield in SPPS

spss_troubleshooting start_node Low Yield or Synthesis Failure check_ms MS shows deletion sequences? start_node->check_ms Analyze Crude Product check_node check_node action_node action_node result_node Improved Yield and Purity check_kaiser_deprotection Kaiser test after deprotection was negative? check_ms->check_kaiser_deprotection Yes check_side_reactions MS shows unexpected masses? check_ms->check_side_reactions No action_incomplete_deprotection Incomplete Deprotection: - Use fresh reagents - Increase deprotection time - Add DBU - Address aggregation check_kaiser_deprotection->action_incomplete_deprotection Yes action_incomplete_coupling Incomplete Coupling: - Double couple - Use stronger coupling reagent - Increase coupling time - Address aggregation check_kaiser_deprotection->action_incomplete_coupling No action_incomplete_deprotection->result_node Resynthesize with optimized protocol action_incomplete_coupling->result_node action_side_reactions Side Reactions: - Optimize coupling reagents - Modify deprotection cocktail - Use backbone protection check_side_reactions->action_side_reactions Yes action_cleavage_issues Cleavage/Deprotection Issues: - Optimize cleavage cocktail - Increase cleavage time - Ensure proper scavengers check_side_reactions->action_cleavage_issues No action_side_reactions->result_node action_cleavage_issues->result_node

Caption: A logical workflow for troubleshooting low yield in SPPS.

Strategies to Overcome Peptide Aggregation

aggregation_strategies start_node Peptide Aggregation Detected category_synthesis_conditions Modify Synthesis Conditions start_node->category_synthesis_conditions category_backbone_modification Incorporate Backbone Modifications start_node->category_backbone_modification category_solid_support Change Solid Support start_node->category_solid_support category_node category_node strategy_node strategy_node strategy_solvents Use NMP, DMSO, or 'Magic Mixture' category_synthesis_conditions->strategy_solvents Change Solvents strategy_temperature Conventional heating or Microwave category_synthesis_conditions->strategy_temperature Increase Temperature strategy_salts e.g., LiCl, KSCN category_synthesis_conditions->strategy_salts Add Chaotropic Salts strategy_pseudoproline Disrupts β-sheet formation category_backbone_modification->strategy_pseudoproline Use Pseudoproline Dipeptides strategy_hmb_dmb Blocks backbone H-bonds category_backbone_modification->strategy_hmb_dmb Use Hmb/Dmb Protection strategy_resin_type e.g., PEG-based resins category_solid_support->strategy_resin_type Switch Resin Type strategy_resin_loading Reduces inter-chain interactions category_solid_support->strategy_resin_loading Lower Resin Loading

Caption: Overview of strategies to mitigate on-resin peptide aggregation.

References

Identification and removal of byproducts in AC-PHE-OME synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the identification and removal of byproducts during the synthesis of N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts and impurities can arise. The most common include the starting material (N-acetyl-L-phenylalanine), the D-enantiomer (N-acetyl-D-phenylalanine methyl ester) due to racemization, and hydrolysis of the methyl ester back to the carboxylic acid if water is present.[1][2] Other potential impurities can include residual coupling agents, solvents, and side products from specific synthetic routes.[3]

Q2: Which analytical techniques are best for identifying impurities in my crude this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method to determine purity and separate byproducts.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with mass detection, allowing for the identification of impurities based on their mass-to-charge ratio.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can help identify impurities by their unique chemical shifts.[5]

  • Chiral HPLC is specifically required to detect and quantify the level of the D-enantiomer, a critical racemization byproduct.[2]

Q3: My final product has a slight discoloration. What is the likely cause and how can I remove it?

A3: Discoloration in the final product often arises from trace impurities or degradation products. A common and effective method for removing colored impurities is to treat a hot solution of the crude product with activated charcoal, followed by hot gravity filtration to remove the charcoal before crystallization.[2]

Q4: What is racemization and why is it a significant issue in this compound synthesis?

A4: Racemization is the conversion of a chiral molecule into a mixture of both enantiomers (L- and D-isomers). For N-acetylated amino acids like N-acetyl-L-phenylalanine, this is a common side reaction, especially during the activation of the carboxyl group for esterification or amide bond formation.[1] The primary mechanism involves the formation of a planar azlactone (oxazolone) intermediate, which can be attacked by the nucleophile (e.g., methanol) from either side, leading to a loss of stereochemical purity.[8] The presence of the D-enantiomer is a critical impurity, particularly in pharmaceutical applications.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Issue 1: Low Yield of this compound
  • Possible Cause: Incomplete reaction or hydrolysis of the product. Esterification of N-acetyl-L-phenylalanine can be challenging.[1] If any water is present in the solvents or reagents, the activated intermediate or the final ester product can be hydrolyzed back to the carboxylic acid starting material.[1]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize hydrolysis.[1]

    • Optimize Reaction Time and Temperature: Monitor the reaction using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessive heat, which can promote side reactions.

    • Choice of Esterification Method: For challenging esterifications, consider using a coupling agent. Microwave-assisted synthesis with modified Mukaiyama's reagents has also been shown to be effective.[9]

Issue 2: Significant Racemization Detected by Chiral HPLC
  • Possible Cause: The reaction conditions, particularly the choice of base and coupling agent, are promoting the formation of the azlactone intermediate. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are known to promote racemization in TBTU-mediated couplings.[1]

  • Solution:

    • Change the Base: Switch from a strong base like DIPEA to a weaker base such as pyridine or 2,4,6-trimethylpyridine (TMP) to reduce the rate of racemization.[1][10]

    • Optimize Base Stoichiometry: Use the minimum effective amount of base, typically 1 to 2 equivalents, as a large excess can accelerate racemization.[1]

    • Select an Alternative Coupling Agent: If using a uronium-based coupling agent like TBTU or HBTU, consider alternatives known for lower racemization potential, especially those that incorporate additives like Hydroxybenzotriazole (HOBt).[1][3]

    • Lower the Reaction Temperature: Perform the coupling or esterification reaction at a lower temperature (e.g., 0 °C) to slow the rate of both the desired reaction and the undesired racemization.[8][10]

Issue 3: Multiple Peaks Observed in HPLC/LC-MS Analysis
  • Possible Cause: This indicates the presence of multiple byproducts. Besides the starting material and the D-enantiomer, you may have deletion sequences (if part of a larger peptide), products of side-chain reactions, or impurities from reagents.[7][11]

  • Solution:

    • Characterize Each Peak: Use LC-MS to obtain the mass of each impurity. This is the first step in identifying the structure of the byproduct.

    • Review Synthesis Strategy: Analyze the identified byproducts to diagnose potential issues in the synthetic route. For example, an unexpected mass might correspond to a known side reaction of your coupling agent.

    • Implement a Purification Strategy: Based on the nature of the impurities, select an appropriate purification method. Reversed-phase HPLC is a powerful tool for separating closely related impurities.[12] For larger-scale purification, flash column chromatography or recrystallization may be more suitable.[3][13]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Identification Methods

Byproduct/ImpurityCommon CauseRecommended Identification Method(s)
N-acetyl-D-phenylalanine methyl esterRacemization during carboxyl activationChiral HPLC[2]
N-acetyl-L-phenylalanineIncomplete esterification or hydrolysisRP-HPLC, LC-MS[1]
Unreacted Coupling Agents/ByproductsExcess reagents in the reactionRP-HPLC, LC-MS
Dicyclohexylurea (DCU)Byproduct of DCC coupling agentFiltration (insoluble in many organic solvents)[3]
Colored ImpuritiesDegradation or complex side reactionsVisual Inspection[2]

Table 2: Effect of Base on Racemization in Peptide Couplings

This table provides an example of how the choice of base can impact stereochemical purity. While specific to a different peptide coupling, the principle is directly applicable to minimizing racemization in this compound synthesis.

Coupling ReagentBase% D-Isomer Formed (Epimerization)Reference
HBTUDIPEA10.8%[8]
HBTU2,4,6-Trimethylpyridine (TMP)1.9%[8]
HATUDIPEA6.5%[8]
HATU2,4,6-Trimethylpyridine (TMP)1.2%[8]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol outlines a general method for analyzing the purity of a crude this compound sample.

  • Sample Preparation: Dissolve the lyophilized crude product in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[12]

  • Instrumentation: Use a standard HPLC system with a C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping column).[4]

  • Mobile Phases:

    • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[4]

    • Mobile Phase B (MPB): 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a generic scouting gradient to understand the elution profile, for example:

    • 5% to 95% MPB over 20-30 minutes.[4]

  • Detection: Monitor the elution profile using a UV detector at 210-220 nm.

  • Analysis: Integrate the peak areas to determine the relative purity of the main product and the percentage of each impurity.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying solid this compound.

  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include mixtures of ethyl acetate, hexanes, methanol, or water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount (1-5% by weight) of activated charcoal and swirl the hot solution for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent to remove residual impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Caption: Troubleshooting workflow for high impurity levels in this compound synthesis.

Caption: Primary mechanism of racemization via an achiral azlactone intermediate.

References

Strategies to minimize epimerization in peptide synthesis with AC-PHE-OME.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you minimize epimerization, particularly when working with sensitive model compounds like N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A: Epimerization is a chemical process where one stereocenter of a chiral molecule inverts its configuration, converting one diastereomer into another. In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from the naturally occurring L-configuration to the D-configuration.[1][2] This side reaction is highly undesirable as it can alter the peptide's three-dimensional structure, biological activity, and makes purification significantly more challenging due to the similar physical properties of the resulting diastereomers.[1][2]

Q2: Why is this compound used as a model to study epimerization?

A: N-acetyl-L-phenylalanine methyl ester (this compound) is a commonly used model substrate because N-acetylated amino acids are particularly prone to epimerization. The acetyl group facilitates the formation of an intermediate called an oxazolone (or azlactone), which is a key step in the most common epimerization pathway.[3] By studying the coupling of this compound, researchers can readily quantify the extent of epimerization under various reaction conditions and evaluate the effectiveness of different strategies to suppress it.

Q3: What is the primary mechanism of epimerization during peptide coupling?

A: The predominant mechanism for epimerization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][4][5][6] This occurs when the carboxylic acid of the amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-terminal protecting group's carbonyl, forming the planar oxazolone ring. The α-proton of this intermediate is acidic and can be easily removed by a base.[3] Subsequent re-protonation can occur from either side of the planar ring, leading to a mixture of L- and D-isomers.[1]

A secondary mechanism involves the direct abstraction of the α-proton by a strong base, but this is generally less common for standard peptide synthesis conditions.[1]

Troubleshooting Guide

Problem: I am observing a high percentage of the D-epimer in my final peptide product.

High levels of the D-epimer indicate that significant epimerization has occurred during the synthesis. The following sections provide potential causes and solutions to mitigate this issue.

Cause 1: Inappropriate Choice of Coupling Reagent

The reactivity of the coupling reagent directly impacts the rate of both peptide bond formation and oxazolone formation. Highly reactive reagents can accelerate the formation of the epimerization-prone oxazolone intermediate.

Solution:

  • Carbodiimides (e.g., DCC, EDC): While cost-effective, carbodiimides can lead to significant racemization if used alone.[7] Their use is strongly recommended in combination with racemization-suppressing additives like HOBt, HOAt, or OxymaPure.[8]

  • Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HBTU, HATU, HCTU): These reagents are generally very efficient. However, their use in the presence of excess tertiary base can still lead to epimerization.[1] HATU, in combination with HOAt, is often considered a highly efficient system with good suppression of epimerization.[4]

Cause 2: Inappropriate Base Selection and Concentration

Tertiary bases are typically required during the coupling step, but their basicity and steric hindrance play a crucial role.

Solution:

  • Base Strength: Use the weakest base necessary to facilitate the reaction. Highly basic conditions promote the abstraction of the α-proton from the oxazolone intermediate.

  • Steric Hindrance: Opt for sterically hindered bases like 2,4,6-collidine (TMP) or diisopropylethylamine (DIPEA) over less hindered bases like N-methylmorpholine (NMM).[1][9] The bulkier bases are less likely to abstract the α-proton.[1]

  • Concentration: Use the minimum required amount of base. An excess of base will increase the rate of epimerization.[3]

Cause 3: Influence of Solvents

The polarity of the solvent can significantly affect the rate of epimerization.

Solution:

  • Polarity: Polar solvents like DMF can increase the rate of epimerization.[10] Whenever possible, consider using less polar solvents such as dichloromethane (DCM) or chloroform, as they have been shown to minimize racemization.[7][10]

  • Solubility: While less polar solvents are preferable for minimizing epimerization, ensure that your reactants remain soluble. Poor solubility can lead to incomplete reactions.

Cause 4: Prolonged Reaction Time and High Temperature

The longer the activated amino acid exists in solution before forming a peptide bond, the greater the opportunity for epimerization.

Solution:

  • Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to decrease the rate of oxazolone formation and subsequent epimerization.[10]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component. An in-situ activation strategy is often recommended.[3]

  • Reaction Monitoring: Monitor the reaction progress to avoid unnecessarily long reaction times once the coupling is complete.

Data on Epimerization Suppression

The choice of reagents has a quantifiable impact on the level of epimerization. The following tables summarize findings on the effectiveness of different additives and inorganic salts in suppressing epimerization.

Table 1: Effect of Additives on Epimerization
AdditiveKey CharacteristicsImpact on EpimerizationReference
HOBt (1-Hydroxybenzotriazole)Standard additive, accelerates coupling.Effectively suppresses racemization when used with carbodiimides.[8][10][11]
HOAt (1-Hydroxy-7-azabenzotriazole)More effective than HOBt due to the nitrogen in the phenyl ring.Accelerates coupling and provides superior suppression of epimerization compared to HOBt.[8][10][11]
OxymaPure Non-explosive alternative to HOBt and HOAt.Allows for high coupling rates with low racemization when used with carbodiimides.[8]
6-Cl-HOBt More acidic than HOBt, making it a better leaving group.At least as effective as HOBt in suppressing racemization.[7]
Table 2: Effect of Inorganic Salt Additives in Carbodiimide-Mediated Coupling
Inorganic SaltObserved % D-EpimerReference
CuCl₂ (with HOBt)< 0.1%[12]
ZnCl₂ < 1%[12]
RbClO₄ < 1%[12]
SnCl₄ < 1%[12]
AlCl₃ < 1%[12]

Note: These results were obtained under specific experimental conditions and may vary. The simultaneous use of Cu²⁺ ions and HOBt with a carbodiimide coupling reagent has been shown to be particularly effective, reducing epimerization to less than 0.1%.[12]

Experimental Protocols

Protocol: Model Coupling of this compound with H-Gly-OMe and Analysis of Epimerization by HPLC

This protocol describes a standard procedure to evaluate the extent of epimerization under a specific set of coupling conditions.

1. Materials:

  • N-acetyl-L-phenylalanine (Ac-L-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Coupling Reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Additive (e.g., HOBt)

  • Solvent (e.g., DMF)

  • HPLC system with a chiral column or a standard C18 column for separating diastereomers.

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine).

2. Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ac-L-Phe-OH (1 equivalent) and the chosen additive (e.g., HOBt, 1 equivalent) in anhydrous DMF.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Add the coupling reagent (e.g., HBTU, 1 equivalent) and stir for a 5-minute pre-activation period.

  • In a separate flask, neutralize H-Gly-OMe·HCl (1 equivalent) with the chosen base (e.g., DIPEA, 1 equivalent) in DMF.

  • Add the neutralized glycine methyl ester solution to the activated Ac-L-Phe-OH solution.

  • Allow the reaction to stir at the chosen temperature for a set period (e.g., 2-4 hours), monitoring completion by TLC or LC-MS.

  • Quench the reaction with water and perform a standard aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Analysis by HPLC:

  • Prepare a standard solution of the crude peptide product in a suitable mobile phase solvent.

  • Inject the sample onto an HPLC system. The diastereomeric peptides (L-D and L-L) can often be separated on a standard reverse-phase C18 column.

  • Integrate the peak areas for the two diastereomers.

  • Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(D-epimer) / (Area(L-epimer) + Area(D-epimer))] * 100

Visual Guides

Mechanism of Epimerization via Oxazolone Formation

Epimerization_Mechanism cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Deprotonation-Reprotonation cluster_2 Step 3: Nucleophilic Attack L_AA L-Amino Acid (Ac-Phe-OH) Activated_Ester Activated Intermediate L_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (planar, achiral at Cα) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (planar) Oxazolone->Enolate + BaseH+ L_Peptide L-L Peptide (Desired) Oxazolone->L_Peptide + Amine (front attack) D_Peptide D-L Peptide (Epimerized) Oxazolone->D_Peptide + Amine (back attack) Enolate->Oxazolone + H+

Caption: The primary mechanism of epimerization proceeds through an activated oxazolone intermediate.

Workflow for Selecting Low-Epimerization Coupling Conditions

Workflow start Start: Design Coupling Step check_sensitivity Is the Amino Acid Prone to Epimerization? (e.g., His, Cys, Ac-AA) start->check_sensitivity select_reagent Select Mild Coupling Reagent + Additive (HATU/HOAt, DIC/Oxyma) check_sensitivity->select_reagent Yes standard_conditions Use Standard High-Efficiency Coupling Protocol check_sensitivity->standard_conditions No select_base Choose Sterically Hindered Base (e.g., Collidine, DIPEA) select_reagent->select_base select_solvent Use Low-Polarity Solvent (e.g., DCM if solubility allows) select_base->select_solvent optimize_conditions Optimize Conditions: - Low Temperature (0°C) - Minimize Pre-activation Time select_solvent->optimize_conditions analyze Perform Coupling & Analyze for Epimerization (HPLC) optimize_conditions->analyze standard_conditions->analyze check_epimerization Is Epimerization < 1%? analyze->check_epimerization end_success Proceed with Synthesis check_epimerization->end_success Yes end_fail Re-evaluate Conditions check_epimerization->end_fail No end_fail->select_reagent

Caption: A decision workflow for optimizing peptide coupling conditions to minimize epimerization.

Interplay of Factors Affecting Epimerization Rate

Factors cluster_increase Increase Rate cluster_decrease Decrease Rate center Epimerization Rate high_temp High Temperature high_temp->center polar_solvent Polar Solvent (DMF) polar_solvent->center strong_base Strong/Unhindered Base strong_base->center long_time Long Reaction Time long_time->center reactive_reagent Highly Activating Coupling Reagent reactive_reagent->center low_temp Low Temperature (0°C) low_temp->center apolar_solvent Apolar Solvent (DCM) apolar_solvent->center hindered_base Hindered Base (Collidine) hindered_base->center additives Additives (HOAt, Oxyma) additives->center cu_salts Cu²⁺ Salts cu_salts->center

Caption: Key experimental factors influencing the rate of epimerization during peptide synthesis.

References

Validation & Comparative

A Researcher's Guide to HPLC Methods for Purity Analysis of N-Acetyl-L-Phenylalanine Methyl Ester (AC-PHE-OME)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME), a key building block in the synthesis of various pharmaceuticals. This guide will delve into the performance of various HPLC techniques, supported by experimental data, and compare them with alternative analytical methods.

Comparison of Analytical Methods

The purity of this compound can be assessed for two primary attributes: chemical purity , which refers to the presence of impurities other than the compound of interest, and enantiomeric purity , which is crucial for chiral molecules like this compound where different enantiomers can have varied physiological effects. HPLC is a cornerstone technique for these analyses due to its versatility and robustness.[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) also offer viable alternatives.

HPLC Methods: A Head-to-Head Comparison

The following table summarizes the performance of different HPLC methods applicable to the purity analysis of this compound. The data is compiled from various studies to facilitate a direct comparison.

ParameterMethod 1: RP-HPLC for Chemical PurityMethod 2: Chiral HPLC for Enantiomeric PurityMethod 3: UPC² for Chiral Separation
Stationary Phase C18 Reversed-PhaseTeicoplanin-based Chiral Stationary PhaseCHIRALPAK ID (3 µm)
Mobile Phase Gradient of water and acetonitrile/methanol with 0.1% TFAIsocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and a bufferIsocratic mixture of CO2 and Methanol with 0.1% NH4OH (90:10)
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min1.5 mL/min
Detection UV at 210 nmUV at 210 nm or 254 nmUV at 210 nm
Linearity Range 0.1 - 3200 µM (adapted from Phenylalanine analysis)[2]0.1 - 500 µg/mL (for Phenylalanine enantiomers)[2]Not specified, but capable of detecting down to 500 ng/mL
Correlation Coefficient (R²) >0.999 (typical for validated methods)>0.998[2]Not specified
Limit of Detection (LOD) ~0.04 µM (adapted from Phenylalanine analysis)[2]0.1 µg/mL (for both enantiomers)[2]500 ng/mL (0.01% of a 5 mg/mL stock solution)
Limit of Quantification (LOQ) ~0.1 µM (adapted from Phenylalanine analysis)[2]Not specifiedNot specified
Analysis Time ~10-20 minutes~15-30 minutesSignificantly faster than normal phase HPLC (5x throughput)
Key Advantages Robust, reliable, and widely applicable for chemical purity.[1]Crucial for determining enantiomeric purity.[1][2]Better resolution and higher throughput than traditional chiral HPLC.
Key Disadvantages Does not separate enantiomers.Longer analysis time compared to UPC².Requires specialized UPC² instrumentation.
Alternative Analytical Techniques

Beyond HPLC, other methods can be employed for the purity analysis of this compound.

TechniquePrincipleDerivatization Required?Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Yes, to increase volatility (e.g., silylation).[1][3]High sensitivity and structural elucidation capabilities.[3]Destructive technique; derivatization adds complexity.[3]
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.No, for direct analysis. Chiral selectors can be added to the buffer for enantiomeric separation.[1]High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to HPLC-UV for some applications.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results.

Method 1: Reversed-Phase HPLC for Chemical Purity Analysis

This method is designed to separate this compound from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Purity Analysis

This method is essential for quantifying the proportion of the desired L-enantiomer and its corresponding D-enantiomer.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, acetic acid, and triethylamine (e.g., 100% methanol with 0.1% acetic acid and 0.1% triethylamine). An alternative is an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm or 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Visualizing the Workflow and Method Relationships

To better understand the analytical process and the interplay between different methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: A typical experimental workflow for HPLC purity analysis.

Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc HPLC Methods cluster_alternatives Alternative Methods Chemical Purity Chemical Purity RP_HPLC Reversed-Phase HPLC Chemical Purity->RP_HPLC GC_MS GC-MS Chemical Purity->GC_MS Enantiomeric Purity Enantiomeric Purity Chiral_HPLC Chiral HPLC Enantiomeric Purity->Chiral_HPLC UPC2 UPC² Enantiomeric Purity->UPC2 CE Capillary Electrophoresis Enantiomeric Purity->CE

References

A Comparative Guide to N-Protecting Groups for Phenylalanine: AC-PHE-OME vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the strategic selection of N-protecting groups for amino acids is a critical determinant of success. The choice of protecting group for phenylalanine, a frequently incorporated amino acid, profoundly influences reaction yields, stereochemical integrity, and the overall efficiency of the synthetic workflow. This guide provides an objective comparison of N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME) with other commonly employed N-protecting groups for phenylalanine, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). This analysis is supported by available experimental data to inform the selection of the most appropriate protecting group for specific research and development applications.

Introduction to N-Protecting Groups in Peptide Synthesis

The primary function of an N-protecting group is to temporarily block the reactivity of the α-amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation. An ideal protecting group should be easy to introduce and remove under conditions that do not compromise the integrity of the peptide chain or other protecting groups present in the molecule. The concept of orthogonality, where different protecting groups can be removed selectively in the presence of others, is a cornerstone of modern peptide synthesis.[1][2]

Performance Comparison: this compound, Boc-Phe, and Fmoc-Phe

The performance of an N-protecting group is evaluated based on several key parameters, including the efficiency of its introduction and removal, its stability under various reaction conditions, and its influence on the stereochemical purity of the final peptide. While a direct head-to-head comparison of this compound with Boc and Fmoc derivatives of phenylalanine under identical conditions is not extensively documented in a single study, a comparative analysis can be constructed from available literature.

Data Presentation

Protecting GroupStructureIntroduction MethodDeprotection ConditionsYield (Protection)Yield (Deprotection)Racemization RiskOrthogonality
N-Acetyl (Ac)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Acetic anhydride in aqueous acetic acid[3]Acidic hydrolysis (e.g., 2N HBr) or Enzymatic hydrolysis (e.g., Acylase)[3]~94%[3]High (Enzymatic: ~96.5%)[3]High , especially with strong bases during couplingStable to Boc and Fmoc deprotection conditions[3]
Boc
alt text_3COCO-)
Di-tert-butyl dicarbonate ((Boc)₂O)[4]Strong acids (e.g., TFA, HCl)[1]HighHighLow[4]Stable to basic conditions (Fmoc removal) and hydrogenolysis (Cbz removal)[1]
Fmoc
![alt text](https://chart.googleapis.com/chart?cht=tx&chl=C{15}H_{11}O_2-)
Fmoc-OSu or Fmoc-Cl[5]Mild base (e.g., 20% piperidine in DMF)[5]HighHighLow[]Stable to acidic conditions (Boc removal) and hydrogenolysis (Cbz removal)[1][5]

Key Performance Insights:

  • N-Acetyl (Ac): The N-acetyl group, as in this compound, offers a simple and high-yielding protection strategy.[3] Its stability to the conditions used for Boc and Fmoc deprotection provides a degree of orthogonality.[3] However, a significant drawback is the heightened risk of racemization during peptide coupling, particularly when strong bases are employed. This is attributed to the formation of a planar oxazolone intermediate which can be protonated from either face, leading to a loss of stereochemical integrity.[7]

  • Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS). It is readily introduced and removed under acidic conditions.[1] A key advantage of the Boc group is its general robustness against racemization during coupling reactions.[4] However, the repeated use of strong acid for deprotection can be detrimental to sensitive peptide sequences.[4]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the basis of the most widely used "Fmoc/tBu" strategy in modern SPPS.[] Its lability to mild basic conditions allows for a highly orthogonal protection scheme with acid-labile side-chain protecting groups.[5] The Fmoc group is known for its excellent performance in minimizing racemization during peptide bond formation.[]

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of these protecting groups.

Protocol 1: N-Acetylation of L-Phenylalanine

This protocol describes the protection of the amino group of L-phenylalanine using acetic anhydride.[3]

  • Materials:

    • L-Phenylalanine

    • Acetic Anhydride

    • 80% Acetic Acid in Water

  • Procedure:

    • Dissolve L-phenylalanine in the 80% aqueous acetic acid solution.

    • Continuously add acetic anhydride to the stirred solution at room temperature over a period of 40 minutes.

    • Continue stirring the reaction mixture for a total of 2.5 hours.

    • Isolate the product using standard work-up procedures, such as evaporation of the solvent and recrystallization.

Protocol 2: Enzymatic Deprotection of N-acetyl-L-phenylalanine Methyl Ester

This protocol describes the selective deprotection of the L-enantiomer from a racemic mixture of N-acetyl-phenylalanine methyl ester using a serine protease.[3]

  • Materials:

    • N-acetyl-DL-phenylalanine methyl ester

    • Water

    • 0.2 N Sodium Hydroxide

    • Serine Protease (e.g., Alcalase)

    • Methylene Chloride

    • Concentrated Sulfuric Acid

    • Ethyl Acetate

  • Procedure:

    • Prepare a slurry of N-acetyl-DL-phenylalanine methyl ester in water.

    • Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.

    • Add the serine protease to the mixture with stirring.

    • Maintain the pH at 7.5 by the addition of 0.2 N sodium hydroxide until enzymatic activity ceases.

    • Extract the reaction mixture with methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester.

    • Acidify the aqueous layer to a pH of 1 with concentrated sulfuric acid.

    • Extract the acidified aqueous layer with ethyl acetate to yield N-acetyl-L-phenylalanine.

Protocol 3: Standard Boc-Protection of Phenylalanine
  • Materials:

    • L-Phenylalanine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dioxane

    • Water

    • 1M NaOH

    • 1M HCl

    • Ethyl acetate

  • Procedure:

    • Dissolve L-phenylalanine in a mixture of dioxane, water, and 1M NaOH.

    • Add a solution of (Boc)₂O in dioxane dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate to yield Boc-L-Phenylalanine.[4]

Protocol 4: Standard Fmoc-Deprotection in SPPS
  • Materials:

    • Fmoc-protected peptide-resin

    • 20% Piperidine in Dimethylformamide (DMF)

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for a short period (e.g., 1-5 minutes).

    • Drain the solution and repeat the treatment with fresh piperidine solution for a longer duration (e.g., 10-20 minutes).

    • Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.[8]

Mandatory Visualization

G cluster_protection N-Protection of Phenylalanine cluster_peptide_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_conditions Deprotection Conditions Phe Phenylalanine Ac_Phe This compound Phe->Ac_Phe Acetic Anhydride Boc_Phe Boc-Phe Phe->Boc_Phe (Boc)₂O Fmoc_Phe Fmoc-Phe Phe->Fmoc_Phe Fmoc-OSu Coupling Peptide Coupling Ac_Phe->Coupling Boc_Phe->Coupling Fmoc_Phe->Coupling Peptide_Chain Growing Peptide Chain Deprotection_Step Deprotection_Step Peptide_Chain->Deprotection_Step Selective Deprotection Coupling->Peptide_Chain Deprotected_Peptide Deprotected N-terminus Deprotection_Step->Deprotected_Peptide Ac_Deprotection Acid or Enzyme Deprotection_Step->Ac_Deprotection if Ac-protected Boc_Deprotection Strong Acid (TFA) Deprotection_Step->Boc_Deprotection if Boc-protected Fmoc_Deprotection Mild Base (Piperidine) Deprotection_Step->Fmoc_Deprotection if Fmoc-protected

Caption: A workflow for N-protection, peptide synthesis, and deprotection of phenylalanine.

G cluster_racemization Racemization Pathway of N-Acetyl Phenylalanine cluster_no_racemization Stereoretentive Pathway (Boc/Fmoc) Ac_Phe_COOH N-Acetyl-Phe-OH Activated_Ester Activated Ester Ac_Phe_COOH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization (Base-catalyzed) Oxazolone->Activated_Ester Racemic_Product Racemic Peptide Product Oxazolone->Racemic_Product Nucleophilic Attack (by Amine) Boc_Fmoc_Phe_COOH Boc/Fmoc-Phe-OH Activated_Ester_Stable Activated Ester Boc_Fmoc_Phe_COOH->Activated_Ester_Stable Coupling Reagent Enantiopure_Product Enantiopure Peptide Product Activated_Ester_Stable->Enantiopure_Product Nucleophilic Attack (by Amine)

Caption: A diagram illustrating the racemization pathway of N-acetyl phenylalanine versus stereoretentive pathways.

Conclusion

The choice between this compound, Boc-Phe, and Fmoc-Phe as the N-protected form of phenylalanine for peptide synthesis is a strategic decision that hinges on the specific requirements of the synthetic target and the overall protection strategy.

  • This compound (N-Acetyl): While simple and orthogonal to some common protecting groups, the significant risk of racemization during peptide coupling makes the N-acetyl group a less favorable choice for the synthesis of chiral peptides where stereochemical purity is paramount. Its application may be more suited for specific contexts where the N-terminal acetyl group is a desired feature of the final molecule or where racemization is not a concern.

  • Boc-Phe: A robust and well-established protecting group that offers good protection against racemization.[4] The primary drawback is the requirement for strong acidic conditions for its removal, which can limit its application in the synthesis of peptides containing acid-sensitive residues.[4]

  • Fmoc-Phe: The current gold standard for SPPS, offering a highly orthogonal protection strategy with its mild base-lability.[] It provides excellent protection against racemization and is compatible with a wide range of acid-labile side-chain protecting groups, making it the preferred choice for the synthesis of complex and sensitive peptides.[5][]

References

A Comparative Guide to the Validation of Peptides Synthesized with N-Terminal Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Terminal Modifications for Robust Peptide Sequence Validation

In the synthesis of therapeutic and research-grade peptides, rigorous validation of the final product is paramount to ensure efficacy, safety, and reproducibility. The choice of N-terminal modification during solid-phase peptide synthesis (SPPS) can significantly influence not only the biological activity and stability of the peptide but also the ease and accuracy of its subsequent analytical validation. This guide provides a comprehensive comparison of N-terminal acetylation, often introduced using N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe), against other common N-terminal modifications, with a focus on their impact on peptide sequence validation by mass spectrometry.

The Role of N-Terminal Capping in Peptide Synthesis and Validation

N-terminal capping is a chemical modification applied to the free amine group of the N-terminal amino acid of a peptide. This modification can serve several purposes, including mimicking the structure of native proteins, increasing resistance to degradation by exopeptidases, and altering the overall charge and solubility of the peptide.[1][2][3][4] From a validation perspective, the nature of the N-terminal group can profoundly affect the ionization and fragmentation behavior of the peptide during mass spectrometry analysis, thereby influencing the confidence in sequence confirmation and impurity profiling.

This guide focuses on the comparison of three common N-terminal states for a synthesized peptide beginning with Phenylalanine:

  • N-terminally Acetylated Phenylalanine: Achieved by using Ac-L-Phe-OMe as the first building block or by post-synthesis acetylation.

  • N-terminally Formylated Phenylalanine: An alternative N-terminal modification.

  • Unmodified (Free Amine) Phenylalanine: The default state without a specific capping group.

Comparative Analysis of N-Terminal Modifications for Peptide Validation

The selection of an N-terminal modification strategy has direct consequences for the analytical validation workflow. The following tables provide a quantitative and qualitative comparison of N-acetylation with N-formylation and a free N-terminus.

Table 1: Impact of N-Terminal Modification on Physicochemical Properties and Mass Spectrometry Analysis

FeatureN-Terminal Acetylation (e.g., from Ac-L-Phe-OMe)N-Terminal FormylationUnmodified N-Terminus (Free Amine)
Mass Shift (Da) +42.0106+27.99490
Charge at Neutral pH NeutralNeutralPositive
Susceptibility to Edman Degradation BlockedBlockedAmenable
Impact on HPLC Retention Time Typically increases retention (more hydrophobic)Generally increases retention, but less than acetylationShorter retention time (more polar)
Mass Spectrometry Fragmentation Promotes predictable b-ion series fragmentation, enhancing sequence confirmation.[5]Can also influence fragmentation, but less commonly studied for this purpose.Fragmentation can be less predictable, sometimes dominated by y-ions.

Table 2: Performance in Key Validation Assays

Validation AssayN-Terminal AcetylationN-Terminal FormylationUnmodified N-Terminus
Purity Assessment by HPLC Well-resolved peaks, allows for accurate quantification of impurities.Good peak shape, allows for impurity quantification.Can sometimes exhibit peak tailing due to interaction with silica support.
Identity Confirmation by MS Straightforward due to predictable mass shift. Improved fragmentation aids in confident sequence verification.Straightforward due to predictable mass shift.Identity confirmed by matching the unmodified mass.
Impurity Profiling by LC-MS Can help in resolving and identifying N-terminal deletion sequences from the main product.Can aid in the identification of specific synthesis-related impurities.N-terminal related impurities may co-elute with the main peak.
Sequence Validation by MS/MS Enhanced b-ion series provides high confidence in the N-terminal sequence.[5]Fragmentation pattern may be altered, potentially aiding in sequencing.Fragmentation can be complex, sometimes requiring more sophisticated analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of peptides with specific N-terminal modifications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Ac-L-Phe-OMe

This protocol outlines the incorporation of an N-acetylated phenylalanine at the beginning of a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Rink Amide Resin

  • Ac-L-Phe-OMe

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Activate Ac-L-Phe-OMe (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings:

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF (5x).

    • Couple the next Fmoc-protected amino acid using the activation method described in step 2.

    • Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether (3x).

    • Dry the purified peptide under vacuum.

Protocol 2: Post-Synthetic N-Terminal Acetylation

This protocol is for acetylating a peptide with a free N-terminus after synthesis.

Materials:

  • Purified peptide with a free N-terminus

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., 50 mM ammonium bicarbonate)

  • Methanol

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in DMF or the chosen buffer.

  • Acetylation Reaction:

    • Add a 10-fold molar excess of acetic anhydride to the peptide solution.

    • If in an organic solvent, add an equivalent of a non-nucleophilic base like DIPEA.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Add a small amount of methanol to quench any remaining acetic anhydride.

  • Purification: Purify the acetylated peptide by reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide by mass spectrometry. A successful acetylation will result in a mass increase of 42.01 Da.[5]

Protocol 3: Post-Synthetic N-Terminal Formylation

This protocol describes the formylation of a peptide with a free N-terminus.

Materials:

  • Purified peptide with a free N-terminus

  • Formic acid

  • Acetic anhydride

  • DMF

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in DMF.

  • Formylating Agent Preparation: In a separate vial, mix formic acid and acetic anhydride in a 1:1 molar ratio and let it react for 1 hour at room temperature to form the mixed anhydride.

  • Formylation Reaction: Add a 10-fold molar excess of the pre-formed mixed anhydride to the peptide solution.

  • Reaction Monitoring: Monitor the reaction by LC-MS until completion (typically 2-4 hours).

  • Purification: Purify the formylated peptide by reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide by mass spectrometry. A successful formylation will result in a mass increase of 28.00 Da.

Visualization of Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Synthesis_Validation_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_validation Validation start Resin coupling Amino Acid Coupling Cycles start->coupling Fmoc/tBu Chemistry n_term_mod N-Terminal Modification coupling->n_term_mod cleavage Cleavage & Deprotection n_term_mod->cleavage Final Step crude_peptide Crude Peptide cleavage->crude_peptide purification HPLC Purification crude_peptide->purification ms_identity Mass Spectrometry (Identity) purification->ms_identity msms_sequence MS/MS Sequencing (Validation) ms_identity->msms_sequence purity_analysis HPLC Purity Analysis msms_sequence->purity_analysis final_product Validated Peptide purity_analysis->final_product

Caption: General workflow for peptide synthesis and validation.

N_Terminal_Modification_Comparison cluster_acetyl N-Acetylation cluster_formyl N-Formylation cluster_free Free Amine modification N-Terminal Modification Choice acetyl_prop Neutral Charge +42 Da Mass Shift Blocked Edman modification->acetyl_prop formyl_prop Neutral Charge +28 Da Mass Shift Blocked Edman modification->formyl_prop free_prop Positive Charge No Mass Shift Amenable to Edman modification->free_prop acetyl_ms Enhanced b-ion series Predictable Fragmentation acetyl_prop->acetyl_ms formyl_ms Altered Fragmentation formyl_prop->formyl_ms free_ms Complex Fragmentation free_prop->free_ms

Caption: Comparison of N-terminal modifications and their impact.

Conclusion

The validation of synthetic peptides is a critical component of drug discovery and development. The choice of N-terminal modification, such as acetylation with Ac-L-Phe-OMe, offers distinct advantages for analytical validation, particularly in mass spectrometry. N-acetylation neutralizes the N-terminal charge, which can simplify chromatographic behavior and, more importantly, promote predictable fragmentation patterns in MS/MS analysis. This leads to more confident sequence verification and impurity identification. While other modifications like formylation also block the N-terminus, the benefits of acetylation for MS-based validation are more extensively documented. An unmodified N-terminus, while simpler to synthesize, can present challenges in both chromatography and mass spectral interpretation. Therefore, for robust and unambiguous validation of synthetic peptides, N-terminal acetylation is a highly recommended strategy.

References

Navigating the Acetylome: A Comparative Guide to Mass Spectrometry Analysis of N-Acetyl-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of protein acetylation, the precise analysis of peptides containing N-Acetyl-L-phenylalanine (Ac-Phe) is crucial. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization and quantification of these modified peptides, supported by established experimental protocols and data interpretation strategies.

The addition of an acetyl group to the N-terminus of a peptide or the side chain of an amino acid residue is a vital post-translational modification (PTM) that can significantly alter a protein's function, stability, and interactions.[1][2] N-Acetyl-L-phenylalanine, in particular, can be a critical component of bioactive peptides or a metabolic byproduct with signaling implications.[3][4] Mass spectrometry has become the cornerstone for identifying and quantifying such modifications with high sensitivity and specificity.[5][6]

This guide will compare and contrast common mass spectrometry workflows, including Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), and discuss the nuances of peptide fragmentation and data analysis in the context of N-acetylated phenylalanine residues.

Comparative Analysis of Mass Spectrometry Methods

The choice of mass spectrometry methodology can significantly impact the depth and reproducibility of your analysis of peptides containing N-Acetyl-L-phenylalanine. The two primary acquisition strategies employed in proteomics, DDA and DIA, each offer distinct advantages and disadvantages.

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
Principle Selects the most intense precursor ions from an MS1 scan for fragmentation and MS2 analysis.Fragments all precursor ions within a defined m/z window without prior selection.
Selectivity High for abundant peptides.Unbiased, acquiring fragment ion spectra for all detectable precursors.
Reproducibility Can be stochastic, as precursor selection is intensity-dependent, potentially leading to missing values between runs.Highly reproducible and systematic, resulting in more consistent quantification across multiple samples.[1][7]
Data Analysis Relies on peptide-spectrum matching against a sequence database.Requires the generation of a spectral library from DDA experiments or predicted spectra for targeted data extraction.[1]
Quantification Typically label-free (based on precursor intensity) or label-based (e.g., TMT, iTRAQ).[6]Primarily label-free, based on the integrated fragment ion peak areas, offering high quantitative accuracy.[1][7]
Ideal Application Discovery studies for identifying novel N-terminally acetylated peptides.Large-scale quantitative studies requiring high reproducibility and comprehensive profiling.

The Impact of N-Acetylation on Peptide Fragmentation

The presence of an N-terminal acetyl group on a phenylalanine-containing peptide has a predictable influence on its fragmentation pattern in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A key characteristic is the enhanced formation of b-ions, particularly the b1-ion, which can be a diagnostic marker for N-terminal acetylation.[8] The neutral charge of the acetylated N-terminus can also affect ionization efficiency, sometimes leading to reduced signal intensity in positive-ion electrospray ionization (ESI).[9]

The phenylalanine residue itself can influence fragmentation, with potential for neutral losses of the phenyl group or the entire side chain.[10] Understanding these fragmentation patterns is critical for accurate peptide sequencing and localization of the modification.

Experimental Protocols

A robust and reproducible experimental workflow is paramount for the successful analysis of peptides containing N-Acetyl-L-phenylalanine. The following protocol outlines a standard approach from sample preparation to mass spectrometry analysis.

I. Sample Preparation and Protein Digestion
  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to ensure protein integrity.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM) to prevent refolding.

  • Proteolytic Digestion: Digest the proteins into peptides using a specific protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[11] For comprehensive analysis, consider using complementary proteases like Lys-C or Lys-N.[12]

II. Enrichment of Acetylated Peptides (Optional but Recommended)

Due to the low stoichiometry of many post-translational modifications, enrichment is often necessary to detect acetylated peptides in a complex sample.[2][6]

  • Immunoaffinity Purification: Utilize antibodies that specifically recognize acetylated lysine residues (if this is the site of interest) or a pan-acetyl antibody to enrich for acetylated peptides from the digested peptide mixture.[1][2]

  • Elution: Elute the enriched peptides from the antibody-conjugated beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).

  • Desalting: Desalt the enriched peptide fraction using a C18 StageTip or ZipTip to remove contaminants that can interfere with mass spectrometry analysis.[11]

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase C18 column. A gradient of increasing acetonitrile concentration is used to elute the peptides based on their hydrophobicity.[12]

  • Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ions.

    • MS2 Scan (DDA or DIA):

      • DDA: Select the most intense precursor ions for fragmentation (e.g., using HCD) and acquire their fragment ion spectra.[13]

      • DIA: Systematically fragment all precursor ions within predefined m/z windows and acquire their composite fragment ion spectra.[1][7]

Data Analysis and Interpretation

The analysis of the acquired mass spectrometry data is a critical step in identifying and quantifying the N-Acetyl-L-phenylalanine containing peptides.

I. Data-Dependent Acquisition (DDA) Analysis
  • Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a protein sequence database.

  • Specify Modifications: Include N-terminal acetylation and acetylation of lysine as variable modifications in the search parameters.

  • False Discovery Rate (FDR): Control for false positives by setting a strict FDR, typically at 1%.[1]

  • Quantification: For label-free quantification, compare the precursor ion intensities across different samples.

II. Data-Independent Acquisition (DIA) Analysis
  • Spectral Library Generation: Create a spectral library by performing DDA analysis on a representative fraction of the samples. This library contains the retention times and fragment ion spectra of the identified peptides.[1]

  • Targeted Data Extraction: Use software (e.g., Skyline, Spectronaut) to query the DIA data for the presence and abundance of the peptides in the spectral library.

  • Quantification: The integrated peak areas of the fragment ions are used for precise and reproducible quantification.[1]

Visualizing the Workflow and Concepts

To better illustrate the processes involved in the mass spectrometry analysis of peptides containing N-Acetyl-L-phenylalanine, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction Digestion Digestion Protein_Extraction->Digestion Proteolysis Enrichment Enrichment of Acetylated Peptides Digestion->Enrichment Optional LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS LC Injection Data_Analysis Data Processing LC_MSMS->Data_Analysis Acquisition Identification_Quantification Peptide Identification and Quantification Data_Analysis->Identification_Quantification Bioinformatics

Caption: A generalized workflow for the analysis of acetylated peptides.

fragmentation_comparison cluster_peptide Peptide Structure cluster_fragments Fragmentation Peptide Ac-Phe-Ala-Lys b_ions b-ions (N-terminal fragments) Peptide->b_ions Cleavage at peptide bonds y_ions y-ions (C-terminal fragments) Peptide->y_ions Cleavage at peptide bonds b1 b1 b_ions->b1 Ac-Phe+ b2 b2 b_ions->b2 Ac-Phe-Ala+ y1 y1 y_ions->y1 Lys+ y2 y2 y_ions->y2 Ala-Lys+

Caption: Fragmentation of a peptide with N-Acetyl-L-phenylalanine.

By carefully selecting the appropriate mass spectrometry methodology and implementing a robust experimental and data analysis workflow, researchers can confidently identify and quantify peptides containing N-Acetyl-L-phenylalanine, paving the way for a deeper understanding of their biological roles.

References

A Comparative Guide to the Synthesis of N-Acetyl-L-phenylalanine Methyl Ester (Ac-Phe-OMe): Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic pathway for chiral molecules such as N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) is a critical decision in process development and manufacturing. This compound is a valuable building block in the synthesis of various pharmaceuticals and serves as a substrate for enzymes like chymotrypsin.[1] This guide provides an objective comparison of the traditional chemical synthesis and modern enzymatic methods for producing this compound, supported by experimental data and detailed protocols, to inform strategic decisions in your research and development endeavors.

At a Glance: Key Performance Indicators

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Esterification)
Starting Material N-acetyl-D,L-phenylalanineN-acetyl-L-phenylalanine
Key Reagents/Catalyst Methanol, Sulfuric AcidMethanol, Lipase or α-Chymotrypsin
Typical Yield ~75% (for racemic mixture)[2]Can exceed 80%[3]
Optical Purity Produces racemic mixture requiring further resolutionHigh (enzyme-dependent)
Reaction Conditions Reflux temperature (approx. 65°C or higher)[2], strongly acidicMild (e.g., room temperature to 45°C), near-neutral pH
Environmental Impact Use of strong corrosive acid, potential for organic solvent wasteAqueous or minimal organic solvent, biodegradable catalyst
Scalability Well-established, straightforward scale-upReadily scalable, especially with immobilized enzymes
Cost-Effectiveness Lower reagent costs, but potential for higher energy and waste disposal costs, and costs associated with resolving the racemic mixture.Higher initial enzyme cost, but potential for long-term savings through enzyme recycling, reduced downstream processing, and milder reaction conditions.

Chemical Synthesis: The Traditional Approach

The conventional method for synthesizing this compound is through Fischer esterification of N-acetyl-phenylalanine. This acid-catalyzed reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid. While effective in producing the ester, this method inherently generates a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester, which necessitates a subsequent resolution step to isolate the desired L-enantiomer.

Experimental Protocol: Chemical Synthesis of N-acetyl-D,L-phenylalanine methyl ester

This protocol is based on a standard laboratory procedure for Fischer esterification.[2]

Materials:

  • N-acetyl-D,L-phenylalanine (10.36 g, 50 mmol)

  • Methanol (48 g, 1.5 mol)

  • Concentrated Sulfuric Acid (2 g, 0.02 mol)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Petroleum ether

Procedure:

  • Combine N-acetyl-D,L-phenylalanine, methanol, and sulfuric acid in a round-bottom flask.

  • Reflux the mixture for 3 hours.

  • Remove the solvent under vacuum.

  • Dissolve the resulting oily residue in 100 ml of diethyl ether.

  • Wash the ether solution with 50 ml of 5% sodium bicarbonate, followed by 50 ml of saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum.

  • Triturate the oily residue with 100 ml of petroleum ether and then remove the petroleum ether with a water aspirator.

  • Vacuum dry the resulting white mass.

Expected Yield: Approximately 75% of N-acetyl-D,L-phenylalanine methyl ester.[2]

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers a highly specific and environmentally benign alternative to chemical methods.[4][5] Enzymes, such as lipases and proteases like α-chymotrypsin, can catalyze the direct esterification of N-acetyl-L-phenylalanine with methanol under mild conditions.[6] This approach is highly enantioselective, directly yielding the desired L-enantiomer and avoiding a separate resolution step. The use of immobilized enzymes further enhances the economic feasibility by allowing for catalyst recycling.

Experimental Protocol: Enzymatic Synthesis of N-acetyl-L-phenylalanine methyl ester

This protocol is a representative procedure based on the principles of enzyme-catalyzed esterification in organic media.

Materials:

  • N-acetyl-L-phenylalanine

  • Methanol

  • Immobilized Lipase (e.g., from Candida antarctica) or α-Chymotrypsin

  • Organic solvent (e.g., tert-butanol or a biphasic system)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Suspend N-acetyl-L-phenylalanine and immobilized lipase in the chosen organic solvent in a sealed reaction vessel.

  • Add methanol to the mixture. The molar ratio of methanol to the acid will need to be optimized.

  • If not using a large excess of methanol, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the ester.

  • Incubate the reaction at a controlled temperature (e.g., 30-45°C) with agitation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent and excess methanol to obtain the crude N-acetyl-L-phenylalanine methyl ester.

  • Purify the product as necessary.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the chemical and enzymatic synthesis workflows.

G cluster_0 Chemical Synthesis Workflow A N-acetyl-D,L-phenylalanine + Methanol + H₂SO₄ B Reflux (3 hours) A->B C Solvent Removal B->C D Workup (Extraction & Washing) C->D E Purification D->E F N-acetyl-D,L-phenylalanine methyl ester (Racemic) E->F G Chiral Resolution F->G H This compound (L-enantiomer) G->H

A flowchart of the chemical synthesis of this compound.

G cluster_1 Enzymatic Synthesis Workflow I N-acetyl-L-phenylalanine + Methanol + Immobilized Enzyme J Incubation (Mild Conditions) I->J K Enzyme Filtration (Recycle) J->K L Solvent Removal K->L M Purification L->M N This compound (L-enantiomer) M->N

A flowchart of the enzymatic synthesis of this compound.

The α-Chymotrypsin Catalytic Mechanism

For enzymatic synthesis utilizing α-chymotrypsin, the reaction proceeds via a well-understood "ping-pong" mechanism involving an acyl-enzyme intermediate.

The ping-pong mechanism of chymotrypsin-catalyzed esterification.

Conclusion

The choice between chemical and enzymatic synthesis of this compound is a trade-off between established, high-throughput methods and greener, more specific alternatives. Chemical synthesis is a mature technology but is hampered by its lack of stereospecificity and its reliance on harsh reagents.[4][5] In contrast, enzymatic synthesis offers a sustainable and highly selective route to the desired L-enantiomer, operating under mild conditions and reducing the environmental impact.[4][5] While the initial cost of enzymes may be higher than that of chemical catalysts, the potential for enzyme recycling, combined with reduced energy consumption and simplified downstream processing, presents a compelling case for the long-term economic and environmental viability of biocatalysis in the synthesis of chiral pharmaceutical intermediates.

References

Chiral HPLC Analysis: A Comparative Guide to Determine the Enantiomeric Excess of AC-PHE-OME

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in ensuring the stereochemical purity, efficacy, and safety of chiral drug candidates. This guide provides a comprehensive comparison of chromatographic techniques for the chiral analysis of N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME), a common derivative of the amino acid phenylalanine. We will delve into a specific supercritical fluid chromatography (SFC) method for this compound and compare it with established high-performance liquid chromatography (HPLC) methods for structurally related compounds.

Comparative Analysis of Chiral Separation Methods

The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) that induce differential interactions with the enantiomers, leading to different retention times. While HPLC is a widely used technique, SFC has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption.

A specific and highly efficient method for the enantiomeric separation of N-acetyl-DL-phenylalanine methyl ester has been developed using SFC.[1][2] This method can be compared with HPLC methods used for similar, non-esterified or non-acetylated analogs. The following table summarizes the performance of different methods, providing a basis for selecting the most appropriate technique.

ParameterSFC Method for this compound[1][2]HPLC Method for Phenylalanine Methyl EsterHPLC Method for N-acetyl-phenylalanine[3]
Analyte N-acetyl-DL-phenylalanine methyl esterDL-Phenylalanine methyl esterN-acetyl-D/L-phenylalanine
Technique Supercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase CHIRALCEL® OZ-HLARIHC™ CF6-P (cyclofructan-based)Astec® CHIROBIOTIC® T (teicoplanin-based)
Mobile Phase CO2 / 2-propanol = 85 / 15Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine
Flow Rate 3.0 mL/min1.0 mL/min1.0 mL/min
Temperature Room Temperature20 °C25 °C
Detection UV-VIS at 210 nmUV at 254 nmUV at 220 nm
Retention Time (Enantiomer 1) 2.7 minNot Specified~ 7.5 min
Retention Time (Enantiomer 2) 3.8 minNot Specified~ 9.0 min
Resolution (Rs) 5.69Baseline Separation> 1.5
Separation Factor (α) 1.62Not SpecifiedNot Specified

Experimental Protocols

Below are the detailed methodologies for the chiral separation techniques discussed.

Protocol 1: SFC Analysis of N-acetyl-DL-phenylalanine methyl ester[1][2]
  • Instrumentation and Materials:

    • SFC system with a UV-VIS detector.

    • Column: CHIRALCEL® OZ-H, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Supercritical CO2 and 2-propanol (85:15).

    • Sample: N-acetyl-DL-phenylalanine methyl ester dissolved in a suitable solvent.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: Room Temperature.

    • Detection: UV-VIS at 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Protocol 2: HPLC Analysis of Phenylalanine Methyl Ester[3]
  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Column: LARIHC™ CF6-P, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2 v/v/v/v).

    • Sample: DL-Phenylalanine methyl ester (0.3 mg/mL in ethanol).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the standard formula.

Protocol 3: HPLC Analysis of N-acetyl-phenylalanine[4]
  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.

    • Sample: Racemic N-acetyl-D/L-phenylalanine (0.1 mg/mL in mobile phase).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the standard formula.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the enantiomeric excess of this compound using a chromatographic method.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate SFC/HPLC System A->C B Prepare this compound Sample (e.g., 0.1 mg/mL in solvent) B->C D Inject Sample onto Chiral Column C->D E Separation of Enantiomers D->E F UV Detection E->F G Obtain Chromatogram F->G H Integrate Peak Areas (Area₁, Area₂) G->H I Calculate Enantiomeric Excess (ee) ee = |(A₁-A₂)/(A₁+A₂)| * 100 H->I Result Final Report: Enantiomeric Excess (%) I->Result

Caption: Experimental workflow for chiral analysis of this compound.

References

Benchmarking AC-PHE-OME against Other Substrates for Chymotrypsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data of Chymotrypsin Substrates

The efficiency of chymotrypsin's catalytic activity is best understood by examining the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km provides a measure of the enzyme's overall catalytic efficiency.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide0.0899.01.01 x 10⁵pH 8.0, 45°C
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)16Not specifiedNot specifiedpH 6.5, 30°C[1]
p-Nitrophenyl Acetate0.13Not specifiedNot specifiedpH 7.75, 27°C, in AOT/isooctane reverse micelles[2]
N-acetyl-L-phenylalaninamide15 (pH 8.0), 51 (pH 10.0)Not specifiedNot specifiedpH 8.0 and 10.0

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable kinetic data. Below is a detailed methodology for a typical chymotrypsin activity assay using a synthetic substrate.

Chymotrypsin Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol is adapted from established methods for determining chymotrypsin activity.[3][4]

Principle:

The hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) by chymotrypsin results in the formation of N-Benzoyl-L-Tyrosine, which leads to an increase in absorbance at 256 nm. The rate of this absorbance change is directly proportional to the chymotrypsin activity.

Reagents:

  • Enzyme Solution: Bovine pancreatic α-chymotrypsin dissolved in 1 mM HCl to a concentration of 1 mg/mL. Further dilutions to 10-30 µg/mL are made in 1 mM HCl just before use.[4]

  • Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.[3]

  • Substrate Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) prepared in a solution of 63.4% methanol in ultrapure water.

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 256 nm and maintain the temperature at 25°C.[3][4]

  • Reaction Mixture Preparation: In a quartz cuvette, combine 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.[3]

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the reaction mixture to reach 25°C.[3][4]

  • Blank Measurement: Record the absorbance of the reaction mixture before adding the enzyme to establish a baseline.

  • Initiation of Reaction: Add 100 µL of the diluted chymotrypsin solution to the cuvette, mix by inversion, and immediately start recording the absorbance at 256 nm.[3]

  • Data Acquisition: Record the increase in absorbance for at least 5 minutes. The initial linear portion of the resulting curve represents the initial reaction velocity.[3][4]

  • Calculation: The rate of reaction (ΔA₂₅₆/min) is calculated from the slope of the linear portion of the curve. The enzyme activity can then be determined using the molar extinction coefficient of the product.

Visualizing the Chymotrypsin Catalytic Pathway

The following diagrams illustrate the fundamental processes involved in chymotrypsin catalysis and a typical experimental workflow.

Chymotrypsin_Catalysis cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ S Substrate (S) (e.g., AC-PHE-OME) ES->E k₋₁ EA Acyl-Enzyme Intermediate (E-A) ES->EA k₂ P1 Product 1 (Alcohol/Amine) EA->P1 Release EAP Enzyme-Acyl-Water Complex EA->EAP + H₂O H2O Water (H₂O) E_P2 Enzyme-Product 2 Complex EAP->E_P2 k₃ P2 Product 2 (Carboxylic Acid) E_P2->P2 Release E_final Chymotrypsin (E) (Regenerated) E_P2->E_final Regeneration

Caption: The ping-pong mechanism of chymotrypsin-catalyzed substrate hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix Combine Buffer and Substrate Reagents->Mix Spectro Setup Spectrophotometer (256 nm, 25°C) Equilibrate Equilibrate Temperature Spectro->Equilibrate Mix->Equilibrate Add_Enzyme Add Chymotrypsin Equilibrate->Add_Enzyme Record Record Absorbance vs. Time Add_Enzyme->Record Plot Plot Absorbance vs. Time Record->Plot Slope Determine Initial Rate (Slope) Plot->Slope Calculate Calculate Kinetic Parameters (Kₘ, k꜀ₐₜ) Slope->Calculate

Caption: A typical workflow for a chymotrypsin kinetic assay.

References

Unveiling Molecular Architecture: A Comparative Guide to NMR Spectroscopy for the Structural Elucidaion of AC-PHE-OME Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of innovation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME) derivatives, a class of compounds with significant interest in peptide chemistry and drug discovery.

NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous structural characterization of organic molecules in solution.[1][2] This guide will delve into the application of various NMR techniques, present supporting experimental data, and offer a comparative analysis against alternative methods, empowering researchers to make informed decisions for their analytical workflows.

The Power of NMR: Deciphering the Structure of this compound

NMR spectroscopy allows for the non-destructive analysis of molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assemble the complete structural puzzle.

1D NMR: The Foundational Spectrum

  • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms and their electronic environments.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows correlations between protons and the carbon atoms to which they are directly attached.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different parts of the molecule.[4]

NMR Data for N-Acetyl-L-phenylalanine Methyl Ester (this compound)

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for the parent compound, this compound.

Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz)
NH8.33d7.8
Ar-H7.33 – 7.16m
α-CH4.44ddd9.1, 7.7, 5.6
OCH₃3.59s
β-CH₂3.00, 2.87dd, dd13.8, 5.6; 13.7, 9.3
CH₃CO1.79s
Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from:[5]
Carbon Chemical Shift (ppm)
C=O (ester)172.19
C=O (amide)169.29
Ar-C (quat)137.25
Ar-CH128.99, 128.23, 126.52
α-CH53.60
OCH₃51.79
β-CH₂36.72
CH₃CO22.23
Solvent: DMSO-d₆, Frequency: 101 MHz. Data sourced from:[5]

Experimental Workflow and Methodologies

A systematic approach is crucial for the successful structural elucidation of novel this compound derivatives. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound Derivative purification Purification (e.g., HPLC) synthesis->purification sample_prep Sample Preparation purification->sample_prep Pure Compound one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing & Interpretation two_d_nmr->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: Experimental workflow for the structural elucidation of this compound derivatives.

Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • NMR Data Acquisition:

    • The NMR experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D ¹H NMR: Acquire a standard proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

    • 2D COSY: This experiment is relatively quick and provides proton-proton coupling information.

    • 2D HSQC: This experiment correlates proton and one-bond coupled carbon signals.

    • 2D HMBC: This experiment is crucial for identifying long-range proton-carbon correlations (2-3 bonds). The optimization of the long-range coupling delay is important for observing desired correlations.

Comparison with Alternative Structural Elucidation Techniques

While NMR is a cornerstone of structural analysis, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed 3D structure in solution, atom connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.[2][3]Relatively low sensitivity, requires soluble samples, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very small sample amounts, can be coupled with separation techniques (e.g., LC-MS).Provides limited information on atom connectivity and stereochemistry, fragmentation can be complex to interpret.[3]
X-ray Crystallography Precise 3D structure in the solid state.Provides definitive atomic coordinates and stereochemistry.Requires a single, high-quality crystal, the solid-state conformation may differ from the solution-state.[3]
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple to operate, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.[3]

Logical Approach to Structure Determination with NMR

The various NMR experiments are used in a logical sequence to build the molecular structure from individual spin systems to the complete molecule.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 ¹³C NMR (Carbon Environments) C13->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Connectivity) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Connectivity) Assembly Assemble Molecular Fragments HMBC->Assembly Fragments->Assembly Final_Structure Confirm Final Structure Assembly->Final_Structure

Caption: Logical workflow for NMR-based structural elucidation.

The process begins with the analysis of 1D ¹H and ¹³C spectra to identify the basic chemical environments. COSY and HSQC spectra are then used to define individual spin systems and directly connect protons to their attached carbons. Finally, HMBC data provides the crucial long-range correlations that allow for the assembly of these fragments into the complete molecular structure.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, offers an unparalleled depth of information for the structural elucidation of this compound derivatives. Its ability to define atomic connectivity and stereochemistry in solution makes it an indispensable technique in modern drug discovery and chemical research. While complementary techniques like mass spectrometry and X-ray crystallography provide valuable data, NMR remains the gold standard for comprehensive structural analysis in the solution state. A thorough understanding and application of the principles and experimental protocols outlined in this guide will enable researchers to confidently and accurately determine the structures of novel this compound derivatives, accelerating the pace of scientific discovery.

References

A Comparative Review of Coupling Reagents for the Synthesis of Ac-L-Phe-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure synthesis of protected amino acid derivatives is a critical task. N-acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) is a valuable building block, and its synthesis via the coupling of N-acetyl-L-phenylalanine (Ac-L-Phe-OH) with methanol presents a classic challenge in peptide and medicinal chemistry. The primary obstacle in this process is the propensity of the activated N-acetyl amino acid to undergo racemization via an azlactone intermediate, particularly under basic conditions.[1]

This guide provides a comparative review of various coupling reagents for the synthesis of Ac-L-Phe-OMe, offering insights into their performance, supported by available experimental data. Detailed experimental protocols for key methods are also presented to aid in the practical application of this knowledge.

Performance of Common Coupling Reagents

The choice of coupling reagent is a crucial determinant of yield, reaction time, and, most importantly, the preservation of stereochemical integrity. The ideal reagent should facilitate rapid and complete esterification while minimizing the formation of the D-enantiomer. Below is a summary of commonly employed coupling reagents and their general performance characteristics in the context of N-acetylated amino acid coupling.

Data Summary: A Comparative Overview of Coupling Reagents for Ac-L-Phe-OMe Synthesis

Coupling Reagent/SystemReagent TypeTypical YieldRacemization LevelKey Advantages & Disadvantages
EDC/HOBt CarbodiimideGood (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts.
DIC/HOBt CarbodiimideGood to HighLowAdvantages: The urea byproduct of DIC is more soluble in organic solvents than that of DCC.[3] Disadvantages: Racemization can still occur, and the addition of HOBt is crucial.[3]
HBTU/Base Uronium/Aminium SaltHigh (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[2][3] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[2]
HATU/Base Uronium/Aminium SaltHigh (>90%)Very LowAdvantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[2] Disadvantages: Higher cost compared to other reagents.
PyBOP/Base Phosphonium SaltHighLowAdvantages: Effective for difficult couplings, does not form guanidinium byproducts. Disadvantages: Can be more expensive than carbodiimides.
COMU/Base Uronium SaltHigh (>90%)Very LowAdvantages: High efficiency, low racemization, safer profile (non-explosive), and water-soluble byproducts. Disadvantages: Higher cost.
TBTU/Base Uronium/Aminium SaltHighModerate to HighAdvantages: Effective coupling agent. Disadvantages: Prone to causing significant racemization with N-acetyl amino acids, especially with strong bases like DIPEA.[1][4]

Note: The data presented in this table is compiled from various sources and represents typical performance. Actual results may vary depending on specific reaction conditions such as solvent, temperature, and the nature of the base employed. For the synthesis of Ac-L-Phe-OMe, the choice of a weaker base, such as pyridine, is often recommended to minimize racemization when using uronium-based coupling reagents.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of Ac-L-Phe-OMe using selected coupling reagents. These protocols are based on standard laboratory procedures and may require optimization for specific experimental setups.

Protocol 1: Synthesis of Ac-L-Phe-OMe using EDC/HOBt

This method utilizes a cost-effective carbodiimide in conjunction with 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • N-acetyl-L-phenylalanine (Ac-L-Phe-OH)

  • Methanol (anhydrous)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add methanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA or NMM (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Synthesis of Ac-L-Phe-OMe using HATU

HATU is a highly effective coupling reagent known for its high reactivity and low racemization rates.

Materials:

  • N-acetyl-L-phenylalanine (Ac-L-Phe-OH)

  • Methanol (anhydrous)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation.

  • Add methanol (1.2 eq) to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of action for different classes of coupling reagents and a typical experimental workflow for the synthesis and purification of Ac-L-Phe-OMe.

G General Activation Pathways of Coupling Reagents cluster_0 Carbodiimide Pathway (e.g., EDC, DIC) cluster_1 Uronium/Phosphonium Pathway (e.g., HATU, PyBOP) Ac-Phe-OH_C Ac-L-Phe-OH O-Acylisourea O-Acylisourea Intermediate Ac-Phe-OH_C->O-Acylisourea + Carbodiimide Carbodiimide EDC or DIC HOBt_Ester HOBt Active Ester O-Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O-Acylisourea->Urea HOBt HOBt Ac-Phe-OMe_C Ac-L-Phe-OMe HOBt_Ester->Ac-Phe-OMe_C + Methanol Methanol_C Methanol Ac-Phe-OH_U Ac-L-Phe-OH Activated_Ester Activated Ester Intermediate Ac-Phe-OH_U->Activated_Ester + Uronium/Phosphonium Salt + Base Uronium_Salt HATU or PyBOP Base Base (e.g., DIPEA) Ac-Phe-OMe_U Ac-L-Phe-OMe Activated_Ester->Ac-Phe-OMe_U + Methanol Methanol_U Methanol

Caption: Activation pathways for carbodiimide and uronium/phosphonium coupling reagents.

G Experimental Workflow for Ac-L-Phe-OMe Synthesis Start Start Dissolve_Reactants Dissolve Ac-L-Phe-OH and Coupling Additive Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Reagents Add Coupling Reagent, Base, and Methanol Cool->Add_Reagents Reaction Stir at 0 °C to RT Add_Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, Optical Rotation) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis and purification of Ac-L-Phe-OMe.

Conclusion

The synthesis of Ac-L-Phe-OMe necessitates a careful selection of the coupling reagent to balance reactivity with the suppression of racemization. For routine syntheses where cost is a significant factor, carbodiimides such as EDC or DIC in the presence of HOBt offer a reliable option. However, for applications demanding the highest degree of stereochemical purity and high yields, the use of modern uronium or phosphonium reagents like HATU or COMU is highly recommended, despite their higher cost. The choice of a weak base is also a critical parameter to control, especially when using highly active coupling reagents. Ultimately, the optimal conditions should be determined empirically for each specific application and scale of synthesis.

References

Safeguarding Stereochemistry: A Comparative Guide to Analytical Techniques for AC-PHE-OME Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical configuration of chiral molecules like N-acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is of paramount importance. The biological activity and safety of pharmaceutical compounds are intrinsically linked to their three-dimensional structure. This guide provides a comprehensive comparison of key analytical techniques to confirm the stereochemical integrity of this compound, complete with experimental data and detailed protocols.

The enantiomeric purity of this compound, a crucial building block in the synthesis of various active pharmaceutical ingredients, must be rigorously controlled. Even minute amounts of the undesired enantiomer can lead to altered efficacy or unforeseen toxicological effects. Therefore, robust and reliable analytical methods are essential for quality control and regulatory compliance. This guide explores and contrasts the most effective techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for determining the enantiomeric excess (ee) of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of each method.

MethodPrincipleSpeedSensitivity (LOD/LOQ)AdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.ModerateHigh (Can be in the µg/mL range)High resolution and accuracy; well-established methodology; wide variety of chiral columns available.Can require lengthy method development; consumption of organic solvents.
Chiral SFC Separation of enantiomers using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.FastHighFaster analysis and column equilibration compared to HPLC[1]; reduced organic solvent consumption.Requires specialized instrumentation; solubility in supercritical CO2 can be a limitation for some compounds.
NMR Spectroscopy In the presence of a chiral solvating or derivatizing agent, the enantiomers form diastereomeric complexes that exhibit distinct chemical shifts.FastModerateProvides structural information; non-destructive; rapid analysis once the method is established.[2][3]Lower sensitivity compared to chromatographic methods; may require chiral resolving agents.
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomer.FastLowRapid and simple for bulk analysis of enantiomerically enriched samples.Not suitable for accurate determination of high enantiomeric excess; requires a pure sample and a known specific rotation value.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the chiral separation of this compound enantiomers. Optimization of the mobile phase and column selection may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase such as CHIRALCEL® OZ-H (4.6 x 250 mm, 5 µm) or a teicoplanin-based column like Astec® CHIROBIOTIC® T.

  • Mobile Phase: For normal phase chromatography, a mixture of n-heptane and 2-propanol (e.g., 60:40 v/v) can be effective.[5] For reversed-phase, a mixture of methanol and water with additives like acetic acid and triethylamine may be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster alternative to HPLC for chiral separations.

  • Instrumentation: An SFC system with a UV detector and back-pressure regulator.

  • Chiral Column: CHIRALCEL® OZ-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and a modifier such as 2-propanol (e.g., 85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: Room Temperature.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound in the modifier solvent to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

NMR Spectroscopy with a Chiral Solvating Agent

This method allows for the determination of enantiomeric excess without physical separation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral molecule that can form diastereomeric complexes with the enantiomers of this compound, such as a dimeric thiourea-based CSA.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl3).

  • Procedure:

    • Prepare a solution of the this compound sample in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers should show separate resonances (chemical shift non-equivalence).

    • The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

Polarimetry

A classical and straightforward method for assessing the bulk enantiomeric purity.

  • Instrumentation: A polarimeter.

  • Solvent: Methanol.

  • Procedure:

    • Prepare a solution of this compound of a known concentration (e.g., c = 1 g/100 mL in methanol).

    • Calibrate the polarimeter with the pure solvent (blank).

    • Measure the observed optical rotation (α_obs) of the sample solution in a cell of a known path length (l, in decimeters).

    • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l).

    • Compare the calculated specific rotation to the literature value for the pure enantiomer. For Ac-L-Phe-OMe, reported values for specific rotation ([α]D) in methanol vary, with values around +9 ± 2° (c=1 in MeOH) and higher values also reported.[4][6] The enantiomeric excess can be estimated by the formula: ee (%) = ([α]_sample / [α]_pure_enantiomer) * 100.

Workflow for Stereochemical Integrity Confirmation

The following diagram illustrates a typical workflow for assessing the stereochemical integrity of this compound, from initial synthesis to final analysis and reporting.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_methods Method Selection cluster_reporting Results & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution, Filtration) purification->sample_prep chiral_hplc Chiral HPLC sample_prep->chiral_hplc chiral_sfc Chiral SFC sample_prep->chiral_sfc nmr NMR Spectroscopy sample_prep->nmr polarimetry Polarimetry sample_prep->polarimetry data_acquisition Data Acquisition chiral_hplc->data_acquisition chiral_sfc->data_acquisition nmr->data_acquisition polarimetry->data_acquisition data_analysis Data Analysis (Peak Integration, Chemical Shift Comparison, Rotation Measurement) data_acquisition->data_analysis ee_determination Enantiomeric Excess (ee) Determination data_analysis->ee_determination report Certificate of Analysis / Report Generation ee_determination->report

Workflow for Stereochemical Integrity Analysis of this compound.

Conclusion

The confirmation of the stereochemical integrity of this compound is a critical step in drug development and manufacturing. While several analytical techniques are available, Chiral HPLC and Chiral SFC stand out for their high resolution, sensitivity, and accuracy, making them the methods of choice for precise quantification of enantiomeric purity. NMR spectroscopy offers a rapid, non-destructive alternative, particularly useful for reaction monitoring, and polarimetry serves as a quick check for bulk enantiomeric composition. The selection of the most suitable method will be dictated by the specific requirements of the analysis, but a combination of these techniques can provide a comprehensive and robust assessment of the stereochemical integrity of this compound.

References

Safety Operating Guide

Proper Disposal of AC-PHE-OME: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of AC-PHE-OME (N-Acetyl-L-phenylalanine methyl ester), a common reagent in peptide synthesis and pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is considered harmful if inhaled, ingested, or comes into contact with skin.[1]

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (CAS No. 3618-96-0).

PropertyValue
Molecular Formula C₁₂H₁₅NO₃[2][3]
Molecular Weight 221.25 g/mol [2]
Boiling Point 391.0 ± 30.0 °C at 760 mmHg[1]
Flash Point 190.3 ± 24.6 °C[1]
Density 1.1 ± 0.1 g/cm³[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical in the general trash or down the drain.

  • Waste Identification and Segregation:

    • Solid Waste: Collect pure, unadulterated this compound waste in a dedicated, clearly labeled, and sealable container.

    • Contaminated Materials: Any items, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be collected in a separate, sealed container.

    • Solutions: Collect solutions containing this compound in a sealed, appropriately rated, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The full chemical name: "N-Acetyl-L-phenylalanine methyl ester"

      • The CAS Number: "3618-96-0"

      • Hazard identification: "Harmful"

      • The date of accumulation.

  • Storage of Waste:

    • Store the sealed and labeled waste containers in a designated, secure chemical waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Ensure that all disposal activities are conducted in accordance with local, state, and federal environmental regulations.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Professional Disposal A This compound Waste Generation (Solid, Contaminated Items, Solutions) B Segregate Waste Streams A->B C Label Containers Correctly (Name, CAS, Hazards) B->C D Store in Designated Waste Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Vendor D->E F Schedule Waste Pickup E->F G Proper Off-Site Disposal (Regulatory Compliance) F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling AC-PHE-OME

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME). The following procedures are based on available data for the closely related compound N-Acetyl-L-phenylalanine and general best practices for laboratory chemical safety.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side shields or chemical splash goggles that meet the ANSI Z.87.1 standard are required to protect against potential splashes.[1] A face shield may be necessary for procedures with a high risk of splashing.[2]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are generally suitable for incidental contact.[1][3] For prolonged handling, it is advisable to consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.[3]
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary.[4][5] If handling large quantities or if dust is generated, a respirator may be required.[2]
Foot Protection Closed-toe ShoesShoes that fully cover the foot are mandatory in a laboratory setting to protect against spills and falling objects.[3]

Operational Plan for Safe Handling and Disposal

A systematic approach is essential to minimize exposure and ensure safety when working with this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a well-ventilated area or fume hood prep_ppe->prep_hood handle_weigh Carefully weigh and transfer solid prep_hood->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve reaction_setup Set up reaction apparatus handle_dissolve->reaction_setup reaction_monitor Monitor reaction progress reaction_setup->reaction_monitor cleanup_decon Decontaminate glassware and surfaces reaction_monitor->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Steps:

  • Preparation:

    • Before handling this compound, ensure all required PPE is correctly worn.[6]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Handling:

    • When handling the solid material, avoid the creation of dust.[7]

    • Use appropriate tools, such as a spatula, for transferring the compound.

  • Reaction:

    • If the compound is used in a reaction, ensure the setup is secure and properly assembled within the fume hood.

    • Maintain controlled conditions as required by the specific experimental protocol.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, clearly labeled, and sealed hazardous waste container.
Contaminated Solvents Collect in a designated and properly labeled hazardous waste container, separating halogenated and non-halogenated solvents as per your institution's guidelines.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the decontaminated container according to institutional protocols.

Always consult and adhere to your institution's specific hazardous waste management procedures. Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

References

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